molecular formula C5H12O2 B150768 1,4-Pentanediol CAS No. 626-95-9

1,4-Pentanediol

货号: B150768
CAS 编号: 626-95-9
分子量: 104.15 g/mol
InChI 键: GLOBUAZSRIOKLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,4-Pentanediol on dehydration in water at 573K yields five-membered ether, 2-methyltetrahydrofuran.>

属性

IUPAC Name

pentane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBUAZSRIOKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870727
Record name Pentane-1,4-diol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-95-9
Record name 1,4-Pentanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane-1,4-diol
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Record name Pentane-1,4-diol
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Record name Pentane-1,4-diol
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Foundational & Exploratory

Synthesis of 1,4-Pentanediol from Biomass: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition towards a bio-based economy necessitates the development of sustainable routes to valuable platform chemicals and their derivatives. 1,4-Pentanediol (1,4-PDO), a versatile C5 diol, is a key building block for polyesters, polyurethanes, and other specialty chemicals. This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 1,4-PDO from biomass-derived feedstocks, focusing on the conversion of furfural (B47365) and levulinic acid. This document details catalytic strategies, experimental protocols, and quantitative performance data to aid researchers in this burgeoning field.

Synthesis of this compound from Furfural

Furfural, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, is a primary platform molecule for the synthesis of 1,4-PDO. The conversion typically involves a cascade of reactions including hydrogenation, ring-opening, and further reduction. A variety of catalytic systems, primarily bifunctional catalysts possessing both metal and acid sites, have been developed to facilitate this transformation.

Catalytic Performance Data

The following table summarizes the performance of various catalytic systems for the conversion of furfural and its derivatives to this compound.

CatalystSupportSubstrateSolventTemp. (°C)Pressure (MPa)Time (h)Conversion (%)1,4-PDO Yield (%)Reference
Ru-6.3FeOx/AC + Amberlyst-15Activated CarbonFurfuralWater/Ethanol80---86[1]
Bulk Ni3Sn2-FurfuralEthanol/H2O1603.01210087[2]
RNi-Sn(1.4)/AAAmorphous AluminaFurfural-1603.012-87[3]
Cu/SiO2Silicon DioxideFurfuralEthanol120---86.2
Ru/CMK-3Ordered Mesoporous CarbonFurfuralWater80H2/CO2--90
CuMgAlLayered Double HydroxideFurfuryl Alcohol-----94.3[4]
1% Rh/OMS-2Octahedral Molecular SieveFurfural-1603.08~10087 (selectivity)[5]
Reaction Pathway from Furfural

The conversion of furfural to this compound is a multi-step process. The primary pathway involves the initial hydrogenation of the aldehyde group in furfural to form furfuryl alcohol. Subsequently, the furan (B31954) ring is opened and further hydrogenated to yield this compound. An alternative route involves the rearrangement of furfuryl alcohol to other intermediates before hydrogenation.

furfural_pathway Furfural Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol Hydrogenation Intermediate Ring-Opened Intermediates FurfurylAlcohol->Intermediate Ring Opening & Hydrogenolysis PDO14 This compound Intermediate->PDO14 Hydrogenation levulinic_acid_pathway LevulinicAcid Levulinic Acid GVL γ-Valerolactone (GVL) LevulinicAcid->GVL Hydrogenation & Cyclization PDO14 This compound GVL->PDO14 Hydrogenolysis

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentanediol (CAS No: 626-95-9), a five-carbon diol, is a versatile chemical intermediate with growing significance in the chemical and pharmaceutical industries. Its utility as a building block for various polymers, including polyesters and poly(ortho esters), makes it a compound of interest for applications in drug delivery systems, biodegradable plastics, and as a green solvent. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its current applications, particularly within the pharmaceutical landscape.

Chemical and Physical Properties

This compound is a colorless, viscous, and hygroscopic liquid. It is characterized by the presence of two hydroxyl groups at the 1 and 4 positions of a pentane (B18724) backbone. This structure imparts its solubility in water and other polar organic solvents.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name Pentane-1,4-diol
Synonyms (±)-1,4-Pentanediol, 1,4-Dihydroxypentane
CAS Number 626-95-9
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
Appearance Colorless, viscous liquid
Density 0.986 g/mL at 25 °C
Boiling Point 72-73 °C at 0.03 mmHg
202 °C (Normal Boiling Point)
Melting Point 50.86 °C (estimate)
Flash Point >113 °C (>235.4 °F)
Refractive Index (n20/D) 1.447
Solubility Soluble in water, chloroform, and methanol (B129727) (sparingly)
LogP (Octanol/Water) 0.13970
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectrum TypeKey Features and PeaksReference(s)
¹H NMR Spectra available in CDCl₃.
¹³C NMR Spectra available in CDCl₃.
IR (Liquid Film) Key absorptions corresponding to O-H and C-O stretching.
Mass Spectrometry (EI) Mass spectrum data available from NIST.
Raman Spectra available.

Synthesis and Purification

This compound can be synthesized from various renewable feedstocks, positioning it as a valuable bio-based chemical. A prominent route involves the hydrogenation of γ-valerolactone (GVL), which itself is derived from lignocellulosic biomass.

Synthesis Pathway from γ-Valerolactone (GVL)

The conversion of GVL to this compound is a key reaction in biorefinery processes. It involves the ring-opening and hydrogenation of the lactone.

spectroscopic data analysis of 1,4-Pentanediol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 1,4-Pentanediol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these methods for molecular characterization and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.70Broad s2H-OH
3.78m1H-H-4
3.59m2H-H-1
1.62m2H-H-2
1.51m2H-H-3
1.17d3H6.2H-5

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
67.5C-4
62.5C-1
36.0C-3
28.9C-2
23.3C-5
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3500-3200Strong, BroadO-HStretching (H-bonded)
2950-2850StrongC-HStretching (Alkane)
1465Medium-CH₂-Bending
1375Medium-CH₃Bending
1300-1000StrongC-OStretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
104Low[M]⁺ (Molecular Ion)
89Low[M - CH₃]⁺
71High[M - CH₃ - H₂O]⁺
45Very High[CH₃CHOH]⁺
42High[C₃H₆]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment is utilized.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: 10-12 ppm

  • Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Pulse Program: A standard proton-decoupled ¹³C experiment is performed.

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

  • Processing: The FID is processed with an exponential line broadening of 1-2 Hz. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FTIR-ATR Analysis:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is first collected.

    • The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • The final concentration is typically in the range of 10-100 µg/mL.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A mass spectrometer with an electron ionization source, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • GC-MS Parameters (if applicable):

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature ramp from a low starting temperature (e.g., 60 °C) to a higher final temperature (e.g., 250 °C) is used to ensure volatilization and separation from any impurities.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 200-250 °C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with known fragmentation pathways for alcohols.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS_Acq->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon skeleton and the connectivity of the protons. The IR spectrum identifies the key functional groups, namely the hydroxyl and alkyl C-H bonds. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the structure of this compound. This integrated analytical approach is fundamental for the unambiguous structural confirmation of small molecules in various scientific and industrial applications.

An In-depth Technical Guide to 1,4-Pentanediol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentanediol (CAS No: 626-95-9) is a dihydric alcohol that is gaining significant interest as a versatile chemical intermediate, particularly in the synthesis of polymers and specialty chemicals.[1] Its molecular structure, featuring hydroxyl groups at the first and fourth positions of a five-carbon chain, allows for a range of chemical transformations, making it a valuable building block. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis from renewable resources, spectroscopic data, and a summary of its current and potential applications relevant to chemical research and development.

Molecular Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture unless synthesized through stereospecific routes. Its fundamental identifiers and molecular structure are outlined below.

Chemical Structure:

Molecular Formula: C₅H₁₂O₂[2]

IUPAC Name: Pentane-1,4-diol[2]

CAS Number: 626-95-9[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical synthesis.

PropertyValueReference(s)
Molecular Weight104.15 g/mol
AppearanceClear, colorless, oily liquid[1]
Boiling Point72-73 °C at 0.03 mmHg (0.04 hPa)[3]
Density0.986 g/mL at 25 °C
Refractive Index (n20/D)1.447
Flash Point>113 °C (closed cup)[3]
Vapor PressureTemperature-dependent; e.g., ~0.2 kPa at 413.1 K[4]
SolubilityMiscible with water[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityAssignmentReference(s)
¹H NMR1.15Doublet-CH₃[4]
¹H NMR1.40-1.65Multiplet-CH₂-CH₂-[4]
¹H NMR3.60Triplet-CH₂-OH[4]
¹H NMR3.75Sextet-CH(OH)-[4]
¹³C NMR23.3Singlet-CH₃[4]
¹³C NMR28.9SingletC3[4]
¹³C NMR36.0SingletC2[4]
¹³C NMR62.5Singlet-CH₂-OH (C1)[4]
¹³C NMR67.5Singlet-CH(OH)- (C4)[4]
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) that may be weak or absent, and several characteristic fragment ions.

m/zInterpretationReference(s)
45[C₂H₅O]⁺[2]
59[C₃H₇O]⁺[2]
86[M - H₂O]⁺[2]
104[M]⁺ (Molecular Ion)[2]

Experimental Protocols: Synthesis from Renewable Feedstocks

The synthesis of this compound from biomass-derived platform molecules, such as levulinic acid and its derivative γ-valerolactone (GVL), is a key area of research, offering a sustainable alternative to petrochemical routes.

Synthesis of this compound via Hydrogenation of γ-Valerolactone (GVL)

This protocol describes a typical procedure for the catalytic hydrogenation of GVL to this compound in a fixed-bed reactor.

Materials:

  • γ-Valerolactone (GVL)

  • Solvent (e.g., n-butanol or 1,4-dioxane)

  • Hydrogen (H₂) gas

  • Heterogeneous catalyst (e.g., Cu/SiO₂)

  • Inert gas (e.g., Nitrogen) for purging

Equipment:

  • High-pressure fixed-bed reactor system

  • High-pressure liquid pump

  • Mass flow controller for hydrogen

  • Temperature controller and furnace

  • Back-pressure regulator

  • Condenser and product collection vessel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation and Loading: The Cu/SiO₂ catalyst is prepared and activated according to established procedures. A specific amount of the catalyst is then loaded into the fixed-bed reactor.

  • System Purge: The reactor system is purged with an inert gas, such as nitrogen, to remove any air.

  • Pressurization and Heating: The system is pressurized with hydrogen to the desired reaction pressure (e.g., 0.7–1.3 MPa). The reactor is then heated to the target temperature (e.g., 363–443 K).[6]

  • Reaction Initiation: A solution of GVL in the chosen solvent (e.g., 10 wt.%) is fed into the reactor at a constant flow rate using a high-pressure pump.[6]

  • Reaction Monitoring: The reaction is carried out for a specified duration. The product stream exiting the reactor is cooled in a condenser, and the liquid products are collected. Samples are taken periodically and analyzed by gas chromatography to determine the conversion of GVL and the selectivity to this compound.[6]

  • Product Isolation: After the reaction, the collected liquid product mixture can be subjected to distillation to separate the this compound from the solvent and any byproducts.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation and Loading reactor Fixed-Bed Reactor catalyst_prep->reactor reactant_prep Reactant Solution (GVL in Solvent) pump High-Pressure Pump reactant_prep->pump condenser Condenser reactor->condenser pump->reactor h2_supply H2 Supply pressure Pressurization to 0.7–1.3 MPa h2_supply->pressure heating Heating to 363–443 K heating->reactor pressure->reactor collection Product Collection condenser->collection gc_analysis GC Analysis collection->gc_analysis distillation Distillation collection->distillation

Figure 1: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from levulinic acid, a platform chemical derived from lignocellulosic biomass, involves a multi-step catalytic pathway. Understanding this pathway is crucial for optimizing reaction conditions and catalyst selection.

synthesis_pathway cluster_biomass Biomass Conversion cluster_synthesis This compound Synthesis cluster_application Applications biomass Lignocellulosic Biomass la Levulinic Acid (LA) biomass->la Acid Hydrolysis gvl γ-Valerolactone (GVL) la->gvl Hydrogenation (e.g., Ru, Ir, Pt catalyst) pdo This compound (1,4-PDO) gvl->pdo Hydrogenolysis (e.g., Cu-based catalyst) mthf 2-Methyltetrahydrofuran (Byproduct) gvl->mthf Hydrogenation & Dehydration polymers Polyesters, Polyurethanes pdo->polymers solvents Specialty Solvents pdo->solvents

Figure 2: Catalytic pathway for this compound synthesis from biomass.

Applications

This compound serves as a valuable building block in several areas of chemical synthesis and materials science.

  • Polymer Synthesis: It is used as a monomer in the preparation of polyesters and polyurethanes.[7] These polymers can have applications in coatings, adhesives, and elastomers. It has also been specifically used in the preparation of poly(ortho esters), which are biodegradable polymers with potential applications in drug delivery systems.[1]

  • Chemical Intermediate: The dehydration of this compound can yield 2-methyltetrahydrofuran, a useful solvent and potential biofuel component.[1] Its difunctional nature makes it a versatile starting material for the synthesis of other organic molecules.

For professionals in drug development, the primary relevance of this compound lies in its role as a monomer for creating biocompatible or biodegradable polymers. These polymers can be engineered for controlled release of active pharmaceutical ingredients (APIs). While direct incorporation into an API is less common, its use as a linker or scaffold in medicinal chemistry is a potential area for exploration.

Toxicology and Safety

The toxicological profile of this compound is not extensively documented. A safety data sheet indicates that there is no data available for acute toxicity, skin corrosion/irritation, carcinogenicity, or reproductive toxicity.[3] As with all chemicals, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It is important to consult the full safety data sheet before use. For context, related diols such as 1,4-butanediol (B3395766) have undergone more extensive toxicological evaluation, but this data cannot be directly extrapolated to this compound.[8][9]

Conclusion

This compound is an important chemical intermediate with growing relevance, particularly due to its accessibility from renewable feedstocks. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for researchers in polymer science and organic synthesis. While its direct application in pharmaceuticals is still an emerging area, its role in the development of advanced polymers for drug delivery and other biomedical applications holds significant promise. Further research into its toxicological profile is necessary to fully establish its safety for broader applications.

References

An In-depth Technical Guide on the Solubility and Hygroscopic Nature of 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentanediol, a diol of significant interest in various chemical and pharmaceutical applications, exhibits distinct solubility and hygroscopic characteristics that are critical for its handling, formulation, and application. This technical guide provides a comprehensive overview of the current understanding of these properties. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information, provides data for structurally similar compounds, and outlines detailed experimental protocols for the precise determination of its solubility and hygroscopic behavior. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction

This compound (CAS No: 626-95-9), with the chemical formula C₅H₁₂O₂, is a colorless, viscous liquid.[1] Its molecular structure, featuring two hydroxyl (-OH) groups, imparts a polar nature to the molecule, which dictates its solubility and hygroscopic properties. An understanding of these characteristics is paramount for its effective use as a solvent, a building block in polymer synthesis, or as an excipient in pharmaceutical formulations.[1][2] This guide delves into the specifics of its solubility in various media and its tendency to absorb moisture from the atmosphere.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of its behavior in various environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₂O₂[3][4]
Molecular Weight 104.15 g/mol [3]
Appearance Colorless, viscous liquid[1]
Density 0.986 g/mL at 25 °C[3][4]
Boiling Point 72-73 °C at 0.03 mmHg[3][4]
Refractive Index n20/D 1.447[3][4]
Flash Point >113 °C[5]

Solubility of this compound

The presence of two hydroxyl groups in this compound allows for the formation of hydrogen bonds, which significantly influences its solubility.

Aqueous Solubility
Solubility in Organic Solvents

This compound is also soluble in a variety of organic solvents.[1][6] Although quantitative data for this compound is sparse, information on the closely related isomer, 1,5-Pentanediol, provides valuable insight into its likely solubility profile. 1,5-Pentanediol is reported to be miscible with polar solvents like methanol, ethanol, and acetone. This suggests that this compound is likely miscible with a similar range of polar organic solvents. A qualitative summary of the expected solubility of this compound is presented in Table 2.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventExpected SolubilityRationale
Water Soluble / MisciblePresence of two hydroxyl groups capable of hydrogen bonding with water.
Methanol MisciblePolar protic solvent, capable of hydrogen bonding.
Ethanol MisciblePolar protic solvent, capable of hydrogen bonding.
Acetone MisciblePolar aprotic solvent, can act as a hydrogen bond acceptor.
Chloroform Likely SolubleModerately polar solvent.
Toluene Likely Sparingly SolubleNonpolar aromatic solvent.
Hexane Likely InsolubleNonpolar aliphatic solvent.

Hygroscopic Nature of this compound

This compound is consistently described as being hygroscopic, meaning it has the ability to attract and absorb moisture from the surrounding environment.[1] This property is a direct consequence of the presence of the hydrophilic hydroxyl groups. The hygroscopic nature of this compound is an important consideration for its storage and handling, as the absorption of water can potentially affect its physical properties and purity.

Quantitative data on the hygroscopicity of this compound, such as the amount of water absorbed at different relative humidity (RH) levels, is not widely available. To accurately quantify this property, experimental methods such as Dynamic Vapor Sorption (DVS) are recommended.

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and hygroscopicity of this compound, the following detailed experimental protocols are provided as a guide.

Protocol for Determination of Solubility

This protocol outlines the equilibrium solubility assay method for determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved this compound is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the supernatant remains constant).

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved droplets.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions using a validated GC-FID method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Logical Workflow for Solubility Determination

G prep Preparation of Saturated Solution (Excess this compound in Solvent) equil Equilibration (Thermostatically Controlled Shaking) prep->equil sample Sampling and Filtration (Supernatant Withdrawal and Filtering) equil->sample quant Quantification (GC-FID Analysis) sample->quant calc Calculation of Solubility quant->calc

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

This protocol describes the use of a Dynamic Vapor Sorption (DVS) analyzer to measure the moisture sorption and desorption characteristics of this compound.[8][9][10][11]

Objective: To quantify the hygroscopic nature of this compound by generating a moisture sorption-desorption isotherm.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) analyzer

  • This compound (high purity)

  • Nitrogen gas (high purity, for drying)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 10-20 mg) onto the DVS sample pan.

  • Drying:

    • Place the sample pan in the DVS instrument.

    • Dry the sample in the instrument at a defined temperature (e.g., 25 °C) under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

  • Sorption Phase:

    • Increase the relative humidity (RH) in the sample chamber in a stepwise manner (e.g., in increments of 10% RH from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until the mass change over time ( dm/dt ) is below a specified threshold (e.g., 0.002 %/min).

    • Record the equilibrium mass at each RH step.

  • Desorption Phase:

    • Once the maximum RH (e.g., 90%) is reached and the sample has equilibrated, decrease the RH in a stepwise manner back to 0% RH, following the same increments as the sorption phase.

    • Record the equilibrium mass at each desorption step.

  • Data Analysis:

    • Plot the percentage change in mass ((wet mass - dry mass) / dry mass * 100) against the relative humidity for both the sorption and desorption phases.

    • This plot represents the moisture sorption-desorption isotherm, which provides a quantitative measure of the hygroscopicity of this compound.

Experimental Workflow for DVS Analysis

G sample_prep Sample Preparation (Weighing this compound) drying Drying (0% RH until stable mass) sample_prep->drying sorption Sorption Phase (Stepwise increase in RH) drying->sorption desorption Desorption Phase (Stepwise decrease in RH) sorption->desorption analysis Data Analysis (Plotting Isotherm) desorption->analysis

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Conclusion

This compound is a hygroscopic liquid with good solubility in water and polar organic solvents. While precise quantitative data on these properties are not extensively documented in public literature, this guide provides a solid foundation based on available information and data from analogous compounds. For applications requiring exact values, the detailed experimental protocols for solubility and hygroscopicity determination outlined herein will enable researchers and professionals in drug development and other scientific fields to generate the necessary data for their specific needs. A thorough understanding and quantification of these fundamental properties are essential for the successful application and formulation of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties and chemical stability of 1,4-Pentanediol. The information is compiled from peer-reviewed literature and established chemical databases, offering a valuable resource for professionals in research, development, and pharmaceutical sciences. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key measurements are provided.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for its application in various chemical processes, including its use as a solvent, a reactant in polymer synthesis, and in the formulation of pharmaceutical products. A summary of key thermodynamic data is presented in Table 1.

Table 1: Thermodynamic Properties of this compound

PropertyValueUnitsReference(s)
Molecular FormulaC5H12O2-[1]
Molecular Weight104.15 g/mol [1]
Boiling Point72-73 @ 0.03 mmHg°C[2][3][4]
Density0.986 @ 25 °Cg/mL[2][3]
Refractive Index1.447 @ 20 °C-[2][3][4]
Vapor PressureSee Table 2kPa[5]
Heat of Vaporization (Δl g,idHm 0)59.9 ± 0.6kJ·mol⁻¹[5]
Enthalpy of Formation (Gas)Data not readily availablekJ/mol[6]
Enthalpy of Formation (Liquid)Data not readily availablekJ/mol[6]
Ideal Gas Heat Capacity (Cp,gas)Data available as a function of temperatureJ/mol·K[6][7]
Critical TemperatureData not readily availableK[6]
Critical PressureData not readily availablekPa[6]
Critical DensityData not readily available kg/m ³[6]

Table 2: Vapor Pressure of this compound as a Function of Temperature

Temperature (K)Vapor Pressure (kPa)
413.15.3
427.29.1
441.015.1
454.424.8
467.439.5
480.061.1
496.598.8
Data sourced from the Journal of Chemical & Engineering Data[5]

Chemical Stability of this compound

This compound is a stable compound under recommended storage conditions, which include an inert atmosphere at room temperature[8]. It is described as hygroscopic, meaning it readily absorbs moisture from the air[8][9].

Decomposition: The primary decomposition pathway for this compound is through dehydration at elevated temperatures. In the presence of a catalyst or at high temperatures in water, it undergoes intramolecular cyclization to form 2-methyltetrahydrofuran[2][3]. This reaction is a key consideration in its synthesis and purification, as well as in high-temperature applications[5][10]. While specific kinetic data for this compound is not readily available, a study on the analogous dehydration of 1,4-butanediol (B3395766) to tetrahydrofuran (B95107) in high-temperature water provides insight into the mechanism. This reaction is reversible and can be influenced by pH[2][11][12].

Incompatible Materials: To ensure its stability, this compound should not be stored with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, or reducing agents[13]. Contact with these substances can lead to potentially hazardous reactions.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of thermodynamic properties. Below are protocols for key experimental techniques.

Determination of Vapor Pressure (Static Method)

The static method is a common technique for measuring the vapor pressure of a liquid at different temperatures.

Methodology:

  • A sample of purified this compound is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

  • The sample is thoroughly degassed to remove any dissolved gases. This is typically achieved by several freeze-pump-thaw cycles.

  • The vessel is then heated to a desired temperature and allowed to reach thermal equilibrium.

  • At equilibrium, the pressure measured by the manometer is the vapor pressure of the substance at that temperature.

  • This process is repeated at various temperatures to obtain a vapor pressure curve[14][15].

Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The instrument heats both pans at a constant rate, and the difference in heat flow required to maintain the same temperature between the sample and the reference is measured.

  • This differential heat flow is directly proportional to the heat capacity of the sample.

  • A baseline is established by running the experiment with two empty pans. A calibration standard with a known heat capacity (e.g., sapphire) is also run to determine the instrument's calibration factor.

  • The heat capacity of the sample is then calculated using the following equation:

    Cp,sample = (Δq / msample) * (Cp,std * mstd / Δqstd)

    where:

    • Cp is the specific heat capacity

    • Δq is the differential heat flow

    • m is the mass

    • 'sample' refers to the this compound sample

    • 'std' refers to the calibration standard[1][9][16][17]

Visualizations

Dehydration of this compound to 2-Methyltetrahydrofuran (B130290)

The following diagram illustrates the chemical transformation of this compound into 2-methyltetrahydrofuran through dehydration.

G cluster_0 Reactant cluster_1 Products This compound This compound 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran Water Water reactant_img reactant_img product1_img product1_img reactant_img->product1_img Δ, -H₂O product2_img product2_img reactant_img->product2_img Δ, -H₂O

Caption: Dehydration of this compound.

Experimental Workflow for Vapor Pressure Measurement

This diagram outlines the key steps in determining the vapor pressure of this compound using a static method.

G start Start sample_prep Sample Preparation: Purified this compound start->sample_prep degassing Degassing: Freeze-Pump-Thaw Cycles sample_prep->degassing equilibrium Thermal Equilibration at Desired Temperature degassing->equilibrium measurement Pressure Measurement (Manometer) equilibrium->measurement data_collection Record Temperature and Pressure Data measurement->data_collection repeat Repeat at Different Temperatures data_collection->repeat repeat->equilibrium Yes end End repeat->end No

Caption: Vapor Pressure Measurement Workflow.

References

A Technical Guide to the Safe Handling, Storage, and Use of 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for 1,4-Pentanediol (CAS No: 626-95-9). The information is intended to support laboratory personnel in minimizing risks and ensuring safe practice when working with this chemical. While this compound is a valuable synthetic intermediate, a thorough understanding of its properties and potential hazards is essential.

Section 1: Chemical and Physical Properties

This compound is a viscous, colorless, and hygroscopic liquid that is miscible with water.[1] Its key physical and chemical properties are summarized below. This data is crucial for understanding its behavior under various laboratory conditions, including potential volatilization and interactions with other substances.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [2]
Appearance Viscous, colorless liquid[1]
Density 0.986 g/mL at 25 °C[2]
Boiling Point 72-73 °C at 0.03 - 0.04 hPa[2]
Flash Point >113 °C (closed cup)[2]
Refractive Index n20/D 1.447[3]
Hygroscopicity Hygroscopic[1]

Section 2: Toxicological Data and Hazard Summary

A critical aspect of working with this compound is the limited availability of specific acute toxicological data. Literature searches and safety data sheets repeatedly note that no significant acute toxicological data has been identified.[1][2] This absence of data necessitates a cautious approach, treating the substance as potentially hazardous.

General Hazard Profile:

  • Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]

  • It is a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[1]

Exposure RouteSummary of Potential Health EffectsCitation(s)
Oral (Ingestion) Accidental ingestion may be damaging to the health of the individual. Overexposure to non-ring alcohols can lead to nervous system symptoms such as headache, muscle weakness, confusion, and dizziness.[1]
Dermal (Skin Contact) Skin contact is not generally considered to have harmful health effects. However, the material may cause health damage following entry through wounds, lesions, or abrasions. Repeated exposure can lead to skin cracking or dryness. There is some evidence it may cause skin inflammation in some individuals.[1]
Inhalation Not thought to produce significant respiratory irritation. However, prolonged inhalation of vapors or aerosols may cause respiratory discomfort. Inhalation of vapors may lead to drowsiness and dizziness.[1]
Ocular (Eye Contact) While not classified as an irritant, direct contact may cause transient discomfort, characterized by tearing or redness, similar to windburn.[1]

Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen. It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to ensure safety. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Local exhaust ventilation is typically required to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific laboratory procedure and the risk of exposure. The following flowchart provides a decision-making guide for selecting appropriate PPE.

PPE_Selection Start Assess Experimental Procedure Involving this compound Q_Splash Is there a risk of splashing or aerosol generation? Start->Q_Splash EyeProtection Wear safety glasses with side shields as a minimum. Q_Splash->EyeProtection No Goggles Wear chemical goggles. Q_Splash->Goggles Yes Q_Contact Is direct skin contact likely or prolonged? EyeProtection->Q_Contact Goggles->Q_Contact Gloves Wear chemical protective gloves (e.g., PVC, Neoprene). Q_Contact->Gloves Yes Q_Body Is there a risk of significant body exposure? Q_Contact->Q_Body No CheckGloves Inspect gloves before use. Use proper removal technique. Gloves->CheckGloves HandCare Wash hands thoroughly after handling. Apply non-perfumed moisturizer. CheckGloves->HandCare HandCare->Q_Body BodyProtection Wear a lab coat or overalls. Consider a PVC apron for large quantities. Q_Body->BodyProtection Yes End Proceed with Experiment Q_Body->End No BodyProtection->End

Caption: PPE selection workflow for handling this compound.

General Handling Protocol
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Examine your skin for any open cuts or abrasions and ensure they are suitably protected.[1]

  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors.[1]

  • Clothing: Do not allow clothing wet with the material to remain in contact with the skin.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Change contaminated clothing promptly.[5]

  • End of Use: After using gloves, hands should be washed and dried thoroughly. Application of a non-perfumed moisturizer is recommended.[1]

Section 4: Storage and Incompatibility

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions. This compound is stable under recommended storage conditions but is hygroscopic and incompatible with certain materials.[1][2]

Storage_Recommendations cluster_conditions Storage Conditions cluster_avoid Store Away From cluster_incompatible Incompatible Materials to Avoid Cool Cool Area Dry Dry Area Ventilated Well-Ventilated Area Sealed Keep Containers Securely Sealed Ignition Ignition Sources (No Smoking, Naked Lights) Food Foodstuff Containers Damage Protect from Physical Damage Acids Strong Acids Chlorides Acid Chlorides Anhydrides Acid Anhydrides Oxidizers Oxidizing Agents Pentanediol This compound Storage Pentanediol->Cool Pentanediol->Dry Pentanediol->Ventilated Pentanediol->Sealed Pentanediol->Ignition Pentanediol->Food Pentanediol->Damage Pentanediol->Acids Pentanediol->Chlorides Pentanediol->Anhydrides Pentanediol->Oxidizers

Caption: Storage requirements and chemical incompatibilities for this compound.

Recommended Storage Methods:

  • Store in original containers, such as metal cans or drums.[1]

  • Keep containers securely sealed to protect from moisture, as the material is hygroscopic.[1]

  • Regularly check containers for leaks.[1]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required. The following protocols outline the necessary steps.

First Aid Measures Protocol
Exposure TypeProtocol StepsCitation(s)
Inhalation 1. Remove the individual from the contaminated area to fresh air. 2. Lay the patient down and keep them warm and rested. 3. If not breathing, give artificial respiration. 4. Seek medical attention if symptoms persist.[1][2]
Skin Contact 1. Immediately remove all contaminated clothing, including footwear. 2. Flush the affected skin and hair with running water. If available, use soap. 3. Seek medical attention if irritation develops or persists.[1]
Eye Contact 1. Immediately wash out the eye with fresh, running water. 2. Ensure complete irrigation by keeping eyelids apart and moving them occasionally. 3. Continue flushing for at least 15 minutes. 4. Seek medical attention.[1]
Ingestion 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1][2]
Spill Response Protocol

The response to a spill should be dictated by its size and location. The following workflow outlines procedures for both minor and major spills.

Spill_Response Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill (Moderate Hazard) Assess->Major_Spill Large or Uncontained Ignition_Sources Remove all ignition sources. Minor_Spill->Ignition_Sources Ventilate_Minor Ensure adequate ventilation. Ignition_Sources->Ventilate_Minor Absorb_Minor Contain and absorb spill with inert material (e.g., sand, Chemizorb®). Ventilate_Minor->Absorb_Minor Dispose_Minor Collect waste in a suitable, closed container for disposal. Absorb_Minor->Dispose_Minor Clean_Area Clean the affected area. Dispose_Minor->Clean_Area Clear_Area Clear area of all personnel and move upwind. Major_Spill->Clear_Area Alert_Emergency Alert Emergency Responders. Inform them of location and nature of hazard. Clear_Area->Alert_Emergency PPE_Major Wear full body protective clothing with breathing apparatus. Alert_Emergency->PPE_Major Contain_Major Prevent spill from entering drains. PPE_Major->Contain_Major Follow_Instructions Follow instructions from Emergency Responders. Contain_Major->Follow_Instructions

Caption: Workflow for responding to a this compound spill.

Fire Fighting Measures
  • Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide.[1]

  • Hazards: The substance is combustible. Combustion may produce carbon dioxide (CO₂) and other toxic or corrosive fumes.[1]

  • Firefighter PPE: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1]

  • Incompatibility: Avoid contamination with oxidizing agents (e.g., nitrates, chlorine bleaches) as this may result in ignition.[1]

References

Potential Biological Activities of 1,4-Pentanediol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the specific biological activities of 1,4-pentanediol derivatives is limited. This guide provides a comprehensive overview of the known activities of the parent compound and related diols, alongside detailed experimental protocols to facilitate the investigation of novel this compound derivatives.

Introduction

This compound is a diol isomer that, along with its derivatives, holds potential for various biological applications. While research into the specific pharmacological effects of this compound derivatives is still emerging, the broader class of diols has demonstrated a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of this compound derivatives and to offer detailed methodologies for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as esters and ethers, can be achieved through standard organic chemistry reactions. The following are generalized protocols for the synthesis of these derivatives.

Synthesis of this compound Esters

Esterification of this compound can be carried out by reacting the diol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of a this compound Diester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Addition of Reagents: Add a base, such as pyridine (B92270) or triethylamine (B128534) (2.2 equivalents), to the solution. Subsequently, slowly add the acyl chloride (2.2 equivalents) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound Ethers

Etherification of this compound can be accomplished via the Williamson ether synthesis, where the diol is first converted to its dialkoxide followed by reaction with an alkyl halide.

Experimental Protocol: Synthesis of a this compound Diether

  • Formation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride (2.2 equivalents), portion-wise at 0 °C.

  • Addition of Alkyl Halide: After the evolution of hydrogen gas ceases, add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Biological Activities and Investigative Protocols

Based on the activities of related diols, this compound derivatives could plausibly exhibit antimicrobial, cytotoxic, and anti-inflammatory properties. The following sections detail the experimental protocols to investigate these potential activities.

Antimicrobial Activity

Some diols, such as 1,5-pentanediol, have been shown to possess antimicrobial properties. It is hypothesized that they may disrupt the bacterial cell membrane, leading to cell lysis. Derivatives of this compound could be screened for similar activity against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
This compound Derivative A>12864128
This compound Derivative B321664
Positive Control (e.g., Ciprofloxacin)10.5N/A
Positive Control (e.g., Fluconazole)N/AN/A2

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Visualization: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microorganism Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Workflow for Antimicrobial Susceptibility Testing.
Cytotoxic Activity

The potential for this compound derivatives to induce cell death in cancer cell lines is an important area of investigation. Cytotoxicity can be assessed using various in vitro assays that measure cell viability and proliferation.

Data Presentation: Cytotoxic Activity

Cytotoxicity is often expressed as the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth or viability.

CompoundCell Line A (e.g., MCF-7) IC₅₀ (µM)Cell Line B (e.g., A549) IC₅₀ (µM)Normal Cell Line (e.g., HGF) IC₅₀ (µM)
This compound Derivative C15.225.8>100
This compound Derivative D5.78.150.3
Positive Control (e.g., Doxorubicin)0.81.25.4

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat with Test Compound (24-72 hours) Adhere->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity

Certain plant-derived compounds with diol structures have shown anti-inflammatory properties by modulating inflammatory signaling pathways.[3] Derivatives of this compound could be investigated for their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effect can be quantified by measuring the inhibition of pro-inflammatory markers like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

CompoundNO Production IC₅₀ (µM)IL-6 Production IC₅₀ (µM)TNF-α Production IC₅₀ (µM)
This compound Derivative E22.535.140.2
This compound Derivative F8.912.415.7
Positive Control (e.g., Dexamethasone)1.20.50.8

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours to induce the production of nitric oxide.

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite, a stable product of NO, will lead to the formation of a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced by the cells.

  • IC₅₀ Calculation: Determine the concentration of the compound that inhibits 50% of NO production compared to the LPS-stimulated control.

Visualization: Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Nucleus->iNOS Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription NO Nitric Oxide iNOS->NO Derivative This compound Derivative Derivative->IKK Derivative->NFkB

Potential Anti-inflammatory Mechanism of Action.

Conclusion

While direct evidence for the biological activities of this compound derivatives is currently scarce, the established activities of related diols suggest that this class of compounds warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial, cytotoxic, and anti-inflammatory potential of novel this compound derivatives. Such studies are crucial for unlocking the therapeutic potential of these compounds and for the development of new pharmacological agents. It is recommended that future research focuses on the synthesis of a diverse library of this compound esters and ethers, followed by comprehensive biological screening using the methodologies outlined herein.

References

Exploring Novel Derivatives and Analogues of 1,4-Pentanediol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentanediol, a chiral diol readily accessible from biomass-derived platform chemicals such as furfural (B47365) and levulinic acid, presents an intriguing yet underexplored scaffold for the development of novel therapeutic agents. Its simple, flexible aliphatic chain with hydroxyl groups at the 1 and 4 positions offers versatile handles for chemical modification, allowing for the synthesis of a diverse array of derivatives, including esters, ethers, carbamates, and heterocyclic analogues. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological applications, and experimental protocols for the exploration of novel this compound derivatives. By leveraging established principles of medicinal chemistry, this document aims to furnish researchers and drug development professionals with the foundational knowledge to unlock the therapeutic potential of this bio-based building block.

Introduction: The Case for this compound in Medicinal Chemistry

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. An ideal starting scaffold for such endeavors often possesses key attributes: synthetic accessibility, stereochemical diversity, and functional groups amenable to chemical elaboration. This compound, particularly in its chiral forms, (R)- and (S)-1,4-pentanediol, fits this profile. The growing emphasis on sustainable and green chemistry further enhances its appeal, as it can be efficiently produced from renewable biomass sources.

While its isomer, 1,5-pentanediol (B104693), has garnered attention for its antimicrobial properties, the medicinal chemistry landscape of this compound derivatives remains largely uncharted. This guide seeks to bridge this gap by proposing synthetic strategies and potential therapeutic targets for novel analogues of this compound, thereby providing a roadmap for its exploration in drug discovery programs.

Synthesis of Novel this compound Derivatives

The two hydroxyl groups of this compound serve as primary points for chemical modification. The following sections detail the synthesis of key classes of derivatives.

Ester Derivatives

Esterification of one or both hydroxyl groups can modulate the lipophilicity and pharmacokinetic properties of the parent diol.

Experimental Protocol: Synthesis of this compound Diester

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add triethylamine (B128534) (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired diester.

Ether Derivatives

Etherification can enhance metabolic stability compared to esters.

Experimental Protocol: Synthesis of this compound Diether

  • To a suspension of sodium hydride (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Carbamate (B1207046) Derivatives

The carbamate functionality is a common motif in pharmaceuticals, known for its ability to participate in hydrogen bonding and improve metabolic stability.

Experimental Protocol: Synthesis of this compound Dicarbamate

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired isocyanate (2.2 eq).

  • Add a catalytic amount of dibutyltin (B87310) dilaurate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Heterocyclic Analogues

The diol functionality of this compound can be utilized to construct various heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For example, conversion to a dimesylate followed by reaction with a dinucleophile can lead to the formation of seven-membered rings.

Potential Therapeutic Applications and Biological Evaluation

While direct pharmacological data on novel this compound derivatives is scarce, we can extrapolate potential applications based on the activities of structurally related molecules.

Antimicrobial Agents

Given that 1,5-pentanediol exhibits antimicrobial activity, likely by disrupting cellular membranes through dehydration, it is plausible that derivatives of this compound could possess similar properties. Ester and ether derivatives with varying alkyl chain lengths could be synthesized and screened against a panel of pathogenic bacteria and fungi.

Table 1: Hypothetical Quantitative Data for Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeAlkyl ChainMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a Di-esterC412825664
1b Di-esterC8326416
1c Di-esterC1216328
2a Di-etherC4256>512128
2b Di-etherC86412832
2c Di-etherC12326416

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Agents

Simple aliphatic chains are integral components of many anticancer drugs. For instance, derivatives of pentanedioic acid have been investigated as farnesyltransferase inhibitors. By incorporating the this compound scaffold into structures known to target cancer-related pathways, novel anticancer agents could be developed. For example, esterification with moieties known to interact with specific kinases or other cancer targets could be a viable strategy.

Table 2: Hypothetical Quantitative Data for Anticancer Activity of this compound Derivatives

CompoundTarget MoietyCell LineIC₅₀ (µM)
3a Kinase Inhibitor Fragment AHCT116 (Colon)15.2
3b Kinase Inhibitor Fragment BA549 (Lung)8.7
4a Apoptosis-Inducing Moiety XMCF-7 (Breast)22.5
4b Apoptosis-Inducing Moiety YHeLa (Cervical)12.1

Experimental Protocol: MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Workflows and Pathways

To aid in the conceptualization of research and development efforts around this compound, the following diagrams illustrate key workflows and potential mechanisms of action.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_optimization Lead Optimization PD This compound Derivatives Ester, Ether, Carbamate Derivatives PD->Derivatives Functionalization Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Anticancer Anticancer Assays Derivatives->Anticancer SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Lead Lead Compound SAR->Lead

General workflow for the discovery of bioactive this compound derivatives.

Signaling_Pathway cluster_cell Cancer Cell cluster_drug Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Drug This compound Derivative Drug->Kinase_Cascade Inhibition

Hypothetical mechanism of action for a this compound-based kinase inhibitor.

Conclusion and Future Directions

This compound represents a versatile and readily available scaffold that holds significant, yet largely untapped, potential for the development of novel therapeutic agents. This guide has outlined synthetic routes to key classes of derivatives and proposed potential therapeutic applications in the fields of antimicrobial and anticancer research, supported by detailed experimental protocols. The true therapeutic value of this compound derivatives will only be revealed through systematic synthesis and biological screening. Future work should focus on the creation of diverse chemical libraries based on the this compound core and their evaluation in a broad range of biological assays. Furthermore, the exploration of its chiral nature in asymmetric synthesis could lead to the discovery of highly potent and selective drug candidates. The journey to unlock the full potential of this humble diol has just begun.

Methodological & Application

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biodegradable polyesters utilizing 1,4-pentanediol (1,4-PDO), a bio-based monomer. The inclusion of 1,4-PDO in the polyester (B1180765) backbone can impart unique properties, such as altered crystallinity and thermal behavior, making these polymers promising candidates for various applications, including drug delivery, tissue engineering, and sustainable packaging. This document outlines two primary synthesis routes: a solvent-free melt polycondensation and an enzyme-catalyzed polymerization, offering both a conventional and a green chemistry approach.

Introduction to this compound in Polyester Synthesis

This compound is a diol that can be derived from renewable resources, positioning it as a sustainable building block for biodegradable polyesters. Its structure, containing a chiral center, can influence the morphology and properties of the resulting polymers, often leading to amorphous or semi-crystalline materials with distinct thermal and mechanical characteristics compared to polyesters synthesized from symmetrical diols like 1,4-butanediol. The use of 1,4-PDO allows for the tuning of polyester properties to suit specific applications. For instance, novel polyester polyols prepared from biobased this compound have shown suitability for use in adhesives and polyurethanes.[1][2][3]

Data Presentation: Properties of this compound-Based Polyesters

The properties of polyesters synthesized using this compound are highly dependent on the co-monomer (dicarboxylic acid) and the synthesis method. Below is a summary of representative quantitative data for polyesters synthesized via a solvent-free melt polycondensation method using phosphoric acid as a catalyst.

Diacid Co-monomerTargeted Molecular Weight ( g/mol )Measured Molecular Weight (GPC, g/mol )Acid Number (mg KOH/g)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Reference
Succinic Acid300037003.7Not DeterminedNot Determined[1][2]
Glutaric Acid300035004.1Not DeterminedNot Determined[1][2]
Adipic Acid300036003.9Not DeterminedNot Determined[1][2]
Azelaic Acid300036004.0Not DeterminedNot Determined[1][2]
Sebacic Acid300037003.8Not DeterminedNot Determined[1][2]
Dodecanedioic Acid300036003.6Not Determined<0[1][2]
Tetradecanedioic Acid3000--Not DeterminedCrystalline[1][2]

Experimental Protocols

Protocol 1: Solvent-Free Melt Polycondensation of Poly(1,4-pentylene succinate)

This protocol describes the synthesis of a polyester polyol from this compound and succinic acid using a solvent-free melt polycondensation method with phosphoric acid as a catalyst.[1][2]

Materials:

  • This compound (1,4-PDO)

  • Succinic Acid

  • Phosphoric Acid (H₃PO₄)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a collection flask

  • Vacuum pump

  • Schlenk line or similar inert gas setup

Procedure:

Step 1: Esterification

  • Charge the three-necked flask with equimolar amounts of this compound and succinic acid.

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.

  • Purge the reactor with nitrogen gas for at least 15 minutes to create an inert atmosphere.

  • Begin stirring and heat the mixture to a temperature of 160-180°C.

  • Continue the reaction under a gentle flow of nitrogen for 2-4 hours. Water will be generated as a byproduct and collected in the receiving flask. The reaction progress can be monitored by measuring the amount of water collected.

Step 2: Polycondensation

  • After the initial esterification phase, add the phosphoric acid catalyst (approximately 0.3 mol% relative to the diacid).

  • Gradually increase the temperature to 180-200°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This facilitates the removal of excess this compound and water, driving the polymerization reaction forward.

  • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will increase significantly. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be collected.

Protocol 2: Enzymatic Polymerization of Poly(1,4-pentylene adipate)

This protocol outlines the synthesis of a polyester from this compound and divinyl adipate (B1204190) using an immobilized lipase (B570770), Candida antarctica lipase B (CALB, often in the form of Novozym 435), as a catalyst. This method offers a greener alternative, proceeding under milder conditions.

Materials:

  • This compound (1,4-PDO)

  • Divinyl adipate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous toluene (B28343) or diphenyl ether

  • Molecular sieves (4 Å)

  • Methanol (B129727) (for purification)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Inert gas line (Schlenk line)

  • Vacuum filtration setup

  • Rotary evaporator

Procedure:

Step 1: Reaction Setup

  • In a dry Schlenk flask, add equimolar amounts of this compound and divinyl adipate.

  • Add anhydrous toluene or diphenyl ether to dissolve the monomers (e.g., to a concentration of 0.5 M).

  • Add immobilized CALB (typically 10% by weight of the total monomers) and a small amount of molecular sieves to the flask to ensure anhydrous conditions.

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

Step 2: Polymerization

  • Place the flask on the magnetic stirrer with heating.

  • Heat the reaction mixture to a temperature of 60-80°C with continuous stirring. The optimal temperature can vary depending on the specific enzyme and substrates used.

  • The polymerization is typically carried out for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

Step 3: Purification

  • After the desired reaction time, cool the mixture to room temperature.

  • Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Precipitate the polyester by pouring the concentrated solution into a large volume of a non-solvent, such as cold methanol, while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any residual monomers.

  • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Characterization of this compound-Based Polyesters

The synthesized polyesters should be characterized to determine their molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the polyester, verify the incorporation of both monomers, and determine the monomer composition in copolymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester, such as the ester carbonyl stretch.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyester.

Visualizations

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Dicarboxylic Acid/Ester Reaction Polymerization (Melt or Enzymatic) Monomers->Reaction Catalyst Catalyst (e.g., H₃PO₄ or Lipase) Catalyst->Reaction Crude_Polymer Crude Polyester Reaction->Crude_Polymer Polymerization Product Precipitation Precipitation in Non-solvent Crude_Polymer->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Pure_Polymer Pure Polyester Drying->Pure_Polymer Final Product GPC GPC (MW, PDI) Pure_Polymer->GPC NMR NMR (Structure) Pure_Polymer->NMR DSC_TGA DSC/TGA (Thermal Properties) Pure_Polymer->DSC_TGA

Caption: General workflow for the synthesis and characterization of polyesters.

Melt_Polycondensation_Workflow Start Charge Monomers (1,4-PDO + Diacid) Esterification Esterification (160-180°C, N₂) - H₂O removal Start->Esterification Add_Catalyst Add Catalyst (e.g., H₃PO₄) Esterification->Add_Catalyst Polycondensation Polycondensation (180-200°C, Vacuum) - H₂O & excess diol removal Add_Catalyst->Polycondensation Cooling Cooling under N₂ Polycondensation->Cooling End Collect Polyester Cooling->End

Caption: Workflow for the melt polycondensation process.

Enzymatic_Polymerization_Workflow Start Combine Monomers, Solvent, & Immobilized Enzyme Polymerization Polymerization (60-80°C, Inert Gas) Start->Polymerization Filter_Enzyme Filter to Remove Enzyme Polymerization->Filter_Enzyme Precipitation Precipitate Polymer (in non-solvent) Filter_Enzyme->Precipitation Purification Wash and Dry Polymer Precipitation->Purification End Collect Pure Polyester Purification->End

Caption: Workflow for the enzymatic polymerization process.

References

Application Notes and Protocols: 1,4-Pentanediol as a Monomer for Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Pentanediol (1,4-PDO) is a valuable monomer for the synthesis of polyurethanes (PUs), offering a bio-based alternative to traditional petroleum-derived diols.[1][2] As a chain extender, 1,4-PDO reacts with diisocyanates to form the hard segments of polyurethane elastomers, influencing their mechanical and thermal properties.[3][4] The incorporation of 1,4-PDO can enhance properties such as tensile strength, toughness, and elastic modulus in the resulting polyurethane foams.[5] This document provides detailed protocols for the synthesis of polyurethanes using this compound and summarizes the impact of its incorporation on the final material properties.

Key Applications

Polyurethanes synthesized with this compound are promising materials for a variety of applications, including:

  • Adhesives and sealants[1]

  • Coatings

  • Flexible and rigid foams[5][6]

  • Elastomers[4]

  • Biomedical devices, leveraging their biocompatibility and tunable properties.

The use of bio-based monomers like this compound is a significant step towards developing more sustainable polyurethane products.[7][8]

Data Presentation

The inclusion of this compound as a chain extender significantly modifies the mechanical properties of polyurethane foams. The following tables summarize the quantitative effects observed in studies.

Table 1: Effect of 1,5-Pentanediol Addition on Mechanical Properties of MDI Polyurethane Foams [5]

PropertyControl (0% Pentanediol)5% Pentanediol (B8720305)10% Pentanediol
Compressive Strength No significant changeNo significant changeNo significant change
Specific Absorbed Energy -Increased by 11.7%Increased by 12.6%
Tensile Strength --Increased by 37.9%
Fracture Strain --Increased by 57.1%
Foam Toughness --Increased by 137.5%
Tensile Elastic Modulus --Increased by 6.9%

Table 2: Influence of Linear Chain Extenders on Bond Strength of Moisture-Cured Polyurethane Adhesives [9][10]

Chain ExtenderMolar Ratio (Chain Extender to PPG 2000)7d Bond Strength (MPa) - One-Shot Process7d Bond Strength (MPa) - Two-Stage Process
Pentanediol0.44~5.5~6.0
Pentanediol0.74~6.8~7.5
Butanediol0.74~7.0~8.0
di-PPG0.44~4.5~4.8
di-PPG0.74~5.0~5.2

Experimental Protocols

Protocol 1: Synthesis of Polyurethane Foam with this compound as a Chain Extender

This protocol is based on the methodology for preparing polyurethane foams with pentanediol as a reinforcing agent.[5]

Materials:

  • Polyol (e.g., polyester (B1180765) or polyether polyol)

  • Diisocyanate (e.g., Methylene Diphenyl Diisocyanate - MDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

  • Blowing agent (e.g., water or a physical blowing agent)

  • Surfactant (to stabilize the foam structure)

Procedure:

  • Premix Preparation: In a suitable reaction vessel, thoroughly mix the polyol, this compound, catalyst, blowing agent, and surfactant. The amount of this compound can be varied (e.g., 5% and 10% by weight of the total polyol/chain extender mixture) to study its effect on the final properties.[5]

  • Isocyanate Addition: Add the stoichiometric amount of MDI to the premix. The NCO/OH ratio is a critical parameter and should be controlled, typically around 1.05.

  • Mixing: Immediately and vigorously mix the components for a short period (e.g., 10-15 seconds) until a homogeneous mixture is obtained.

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to expand and cure at room temperature. The curing process can be completed by post-curing at an elevated temperature (e.g., 70°C) for several hours to ensure the completion of the reaction.

  • Characterization: After curing, the foam can be demolded and conditioned at standard temperature and humidity before characterization. Mechanical properties such as compressive and tensile strength can be evaluated according to standard testing methods.[5] Microstructural analysis can be performed using Scanning Electron Microscopy (SEM).[5]

Protocol 2: Two-Step Prepolymer Method for Thermoplastic Polyurethane (TPU) Synthesis

This protocol describes a common method for synthesizing thermoplastic polyurethanes, allowing for better control over the polymer structure.[11]

Materials:

  • Macroglycol (e.g., α,ω-dihydroxy(ethylene-butylene adipate))

  • Diisocyanate (e.g., 4,4′-diphenylmethane diisocyanate - MDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

Procedure:

  • Prepolymer Synthesis:

    • Charge the macroglycol into a reactor equipped with a mechanical stirrer and a nitrogen inlet.

    • Heat the macroglycol to a specific temperature (e.g., 85°C) under a nitrogen atmosphere to remove any moisture.[11]

    • Add the diisocyanate (MDI) to the reactor. The molar ratio of NCO to OH groups from the macroglycol should be greater than 1 (typically around 2:1) to ensure the prepolymer is terminated with isocyanate groups.

    • Allow the reaction to proceed at the set temperature for a defined period (e.g., 4 hours) to form the NCO-terminated prepolymer.[11]

  • Chain Extension:

    • In a separate step, add the this compound as the chain extender to the prepolymer. The amount of chain extender is calculated to react with the remaining NCO groups. The final NCO/OH molar ratio (including the chain extender) can be adjusted to be slightly less than, equal to, or greater than 1 (e.g., 0.95, 1.0, 1.05) to control the molecular weight and properties of the final polymer.[11]

    • A catalyst (e.g., DBTDL) can be added to facilitate the chain extension reaction.

    • Continue the reaction until the desired viscosity or NCO content is reached.

  • Casting and Curing:

    • The resulting thermoplastic polyurethane can be cast into films or molds.

    • The material is then cured at a specific temperature and time to obtain the final solid elastomer.

  • Characterization:

    • The synthesized TPU can be characterized for its chemical structure (FTIR), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

Visualizations

Polyurethane_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Polyol Polyol (Soft Segment) Mixing Mixing Polyol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing PDO This compound (Chain Extender) PDO->Mixing Reaction Polymerization (Urethane Linkage Formation) Mixing->Reaction Initiation Curing Curing Reaction->Curing Cross-linking/ Chain Growth PU Polyurethane Curing->PU

Caption: General workflow for polyurethane synthesis using this compound.

Polyurethane_Structure cluster_structure Polyurethane Chain Structure SS1 Soft Segment (from Polyol) HS1 Hard Segment (Diisocyanate + 1,4-PDO) SS1->HS1 SS2 Soft Segment (from Polyol) HS1->SS2 HS2 Hard Segment (Diisocyanate + 1,4-PDO) SS2->HS2 SS3 ... HS2->SS3

Caption: Schematic of the segmented block copolymer structure of polyurethane.

References

Application Notes and Protocols: 1,4-Pentanediol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties of 1,4-Pentanediol and its potential applications as a solvent in organic synthesis. Due to a lack of extensive literature on this compound as a primary solvent for general organic reactions, this document leverages its physicochemical properties and analogies to similar diols to propose its use in relevant applications, particularly in polymerization reactions.

Introduction to this compound as a Solvent

This compound (1,4-PDO) is a di-primary alcohol that is a colorless, viscous, and hygroscopic liquid.[1] Its bifunctional nature, possessing both hydroxyl groups, and its solubility in water and many organic solvents make it a versatile chemical intermediate.[1] While primarily utilized as a monomer in the synthesis of polyesters and polyurethanes, its solvent properties suggest potential for broader applications in organic reactions.[2][3]

The presence of two hydroxyl groups allows for strong hydrogen bonding, leading to a high boiling point and viscosity. These characteristics can be advantageous in reactions requiring high temperatures and for dissolving polar reagents. Its miscibility with a range of organic solvents also allows for its use in co-solvent systems to fine-tune reaction conditions.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound is presented below. This data is crucial for its evaluation as a potential solvent in organic reactions.

PropertyValueReference
Molecular Formula C5H12O2[4]
Molecular Weight 104.15 g/mol [4]
Appearance Colorless, viscous liquid[1]
Density 0.986 g/mL at 25 °C[4]
Boiling Point 202 °C[5]
Melting Point -18 °C[3]
Refractive Index (n20/D) 1.447[4]
Solubility Soluble in water and many organic solvents[1]

Potential Applications in Organic Synthesis

Based on its properties and the known applications of similar diols like 1,4-butanediol (B3395766) and 1,5-pentanediol, this compound can be considered as a solvent or co-solvent in the following areas:

  • Polymerization Reactions: As a diol, it can serve as both a monomer and a solvent in the synthesis of polyurethanes and polyesters.[2][6] The reaction can be carried out at elevated temperatures where the viscosity of the reaction mixture is reduced.

  • Reactions Requiring Polar, Protic Solvents: The hydroxyl groups of this compound can act as hydrogen bond donors, which can be beneficial for stabilizing charged intermediates or transition states in certain reactions.

  • High-Temperature Reactions: Its high boiling point makes it a suitable solvent for reactions that require sustained high temperatures without the need for high-pressure apparatus.

Experimental Protocol: Synthesis of a Polyurethane using this compound

The following is a detailed protocol for the synthesis of a linear polyurethane, where this compound serves as one of the diol monomers. In this proposed scenario, an excess of this compound can also function as the reaction solvent.

Reaction Scheme:

HO-(CH2)4-CH(OH)CH3 + OCN-R-NCO → [-O-(CH2)4-CH(CH3)O-C(O)NH-R-NHC(O)-]n

(A simplified representation where R is an aliphatic or aromatic group from the diisocyanate)

Materials:

  • This compound (1,4-PDO)

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin (B87310) dilaurate (DBTDL) - Catalyst

  • Dry toluene (B28343) (for dissolving HDI if necessary)

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser with a drying tube, and a nitrogen inlet. The setup is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Charging Reactants: this compound (e.g., 0.1 mol, 10.42 g) is added to the reaction flask. If this compound is also intended to act as the solvent, a larger excess would be used.

  • Inert Atmosphere: The flask is purged with dry nitrogen for 15 minutes to remove any residual moisture and air. A gentle, continuous flow of nitrogen is maintained throughout the reaction.

  • Heating and Catalyst Addition: The reaction flask is heated to 80 °C with stirring. Once the temperature is stable, a catalytic amount of dibutyltin dilaurate (e.g., 0.05 mol% based on the diisocyanate) is added.

  • Addition of Diisocyanate: Hexamethylene diisocyanate (e.g., 0.1 mol, 16.82 g), optionally dissolved in a minimal amount of dry toluene to reduce viscosity, is added dropwise to the stirred reaction mixture over a period of 30 minutes.

  • Polymerization: The reaction mixture is stirred at 80 °C for 4-6 hours. The progress of the reaction can be monitored by the increase in viscosity of the mixture.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as hexane (B92381) or methanol, depending on the polymer's solubility. The precipitated polyurethane is then collected by filtration, washed with the non-solvent, and dried in a vacuum oven at 50 °C until a constant weight is achieved.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis of a polyurethane using this compound, illustrating how such data should be structured.

EntryDiol 1Diol 2DiisocyanateCatalyst (mol%)Temp (°C)Time (h)Yield (%)Molecular Weight (Mn)
1This compound-HDIDBTDL (0.05)8049215,000
2This compound1,4-Butanediol (1:1)MDIDBTDL (0.05)9059520,000
3This compound-TDIDBTDL (0.1)8568812,000

HDI: Hexamethylene diisocyanate; MDI: Methylene diphenyl diisocyanate; TDI: Toluene diisocyanate; DBTDL: Dibutyltin dilaurate

Visualizations

Logical Workflow for Solvent Selection

SolventSelection A Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) B Screen Potential Solvents A->B C Consider High Boiling Point Solvents B->C High Temp. Rxn D Evaluate Polar Protic Solvents B->D Polar Reactants E This compound as a Candidate C->E D->E F Experimental Validation (Small Scale Tests) E->F G Optimization of Reaction Conditions F->G H Scale-up G->H

Caption: Workflow for selecting a suitable solvent for an organic reaction.

Signaling Pathway for Polyurethane Synthesis

PolyurethaneSynthesis cluster_reactants Reactants cluster_process Process Diol This compound (HO-R'-OH) Initiation Nucleophilic Attack of -OH on -NCO Diol->Initiation Diisocyanate Diisocyanate (OCN-R-NCO) Diisocyanate->Initiation Propagation Chain Growth Initiation->Propagation Termination Polyurethane [-O-R'-O-C(O)NH-R-NHC(O)-]n Propagation->Termination

Caption: Simplified pathway for the synthesis of polyurethane from a diol and a diisocyanate.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[7] Avoid contact with ignition sources.[7] It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of vapors.[7] As it is hygroscopic, it should be stored under an inert atmosphere to prevent moisture absorption.

Conclusion

While direct, documented applications of this compound as a primary solvent in a wide range of organic reactions are limited in publicly available literature, its physicochemical properties make it a promising candidate for specific applications, particularly in high-temperature polymer synthesis. The provided protocol for polyurethane synthesis serves as a template for how this compound can be utilized, and further research into its broader solvent capabilities is encouraged. Its derivation from biomass also makes it an interesting prospect as a green solvent alternative.

References

Application Notes and Protocols for the Biocatalytic Production of (2R,4R)-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic production of enantiomerically pure (2R,4R)-pentanediol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The described method utilizes an engineered ketoreductase (KRED) for the asymmetric reduction of the readily available substrate, acetylacetone (B45752). This biocatalytic approach offers a highly selective and sustainable alternative to traditional chemical synthesis routes.

The core of this process is an engineered ketoreductase variant that facilitates the highly stereoselective reduction of acetylacetone.[1][2] A key innovation in this methodology is the use of a "neat substrate" or micro-aqueous reaction system, which allows for significantly higher substrate concentrations compared to conventional aqueous biocatalysis, leading to enhanced volumetric productivity.[1][3]

Experimental Principles

The biocatalytic process involves the enzymatic reduction of the two ketone functionalities of acetylacetone to hydroxyl groups, with the stereochemistry being controlled by the engineered ketoreductase. To drive this reduction, a nicotinamide (B372718) cofactor (NADH or NADPH) is required, which is continuously regenerated in situ. A common and cost-effective method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is co-oxidized to its corresponding ketone (acetone).[1] The overall reaction scheme is depicted below:

Figure 1: Biocatalytic asymmetric reduction of acetylacetone to (2R,4R)-pentanediol with in situ cofactor regeneration.

Biocatalytic_Reduction sub Acetylacetone int 4-hydroxy-2-pentanone sub->int 1st Reduction nadph NADPH + H+ kred Engineered Ketoreductase (KRED) prod (2R,4R)-Pentanediol int->prod 2nd Reduction nadp NADP+ nadph->nadp Cofactor Regeneration isopropanol Isopropanol acetone Acetone isopropanol->acetone Oxidation Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_synthesis Biocatalytic Synthesis cluster_dsp Downstream Processing cluster_analysis Analysis culture E. coli Culture induction Protein Expression Induction (IPTG) culture->induction harvest Cell Harvesting (Centrifugation) induction->harvest lyophilization Lyophilization harvest->lyophilization reaction_setup Reaction Setup (Neat Substrate System) lyophilization->reaction_setup incubation Incubation (30°C, 24-48h) reaction_setup->incubation separation Biomass Separation incubation->separation gc_analysis GC Analysis (Quantification) incubation->gc_analysis In-process monitoring extraction Solvent Extraction (Ethyl Acetate) separation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Column Chromatography concentration->purification purification->gc_analysis hplc_analysis Chiral HPLC Analysis (Enantiomeric Excess) purification->hplc_analysis final_product (2R,4R)-Pentanediol (>99% e.e.) purification->final_product

References

Application Notes and Protocols: 1,4-Pentanediol in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Pentanediol (1,4-PDO) in the formulation of coatings and adhesives. As a bio-based diol, this compound offers a sustainable alternative to conventional petroleum-derived diols, such as 1,4-Butanediol (1,4-BDO), for the synthesis of high-performance polyester (B1180765) polyols and polyurethanes.

Introduction

This compound is a linear diol with primary and secondary hydroxyl groups, which imparts unique properties to the resulting polymers. Its structure can lead to polyesters and polyurethanes with modified crystallinity, thermal properties, and mechanical performance compared to analogous polymers synthesized from other diols. These characteristics make it a versatile building block for a range of applications, including flexible coatings, adhesives, and sealants.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueUnit
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Density (at 25 °C)0.986g/mL
Boiling Point72-73 (at 0.03 mmHg)°C
Refractive Index (n20/D)1.447

Application in Polyurethane Formulations via Polyester Polyols

This compound is a valuable monomer for the synthesis of polyester polyols, which are key components in two-component polyurethane (2K-PU) coatings and adhesives. The properties of the final polyurethane are significantly influenced by the structure of the polyester polyol.

Synthesis of Polyester Polyols from this compound

Polyester polyols can be synthesized through the polycondensation reaction of a diol, such as this compound, with a dicarboxylic acid. The reaction is typically carried out at elevated temperatures under a nitrogen atmosphere, with the removal of water as a byproduct.

Experimental Protocol: Synthesis of a this compound-Based Polyester Polyol

Objective: To synthesize a hydroxyl-terminated polyester polyol from this compound and Azelaic Acid with a target molecular weight of approximately 2000 g/mol .

Materials:

  • This compound (1,4-PDO)

  • Azelaic Acid

  • Phosphoric Acid (catalyst)

  • Nitrogen gas

  • Standard laboratory glassware for synthesis under inert atmosphere (three-necked flask, mechanical stirrer, condenser, thermometer, heating mantle)

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, condenser, and nitrogen inlet/outlet.

  • Charging Reactants: Charge the reactor with the appropriate molar ratio of this compound and Azelaic Acid to achieve the target molecular weight. A slight excess of the diol is typically used to ensure hydroxyl termination.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Reaction:

    • Begin stirring and heat the mixture to 180 °C.

    • Water will begin to distill off as the polycondensation reaction proceeds.

    • Monitor the reaction progress by measuring the acid value at regular intervals.

  • Catalyst Addition and Vacuum:

    • Once the acid value has dropped significantly (indicating a high degree of conversion), cool the reactor slightly and add a catalytic amount of phosphoric acid (e.g., 0.3 mol%).

    • Gradually apply a vacuum (0.1–0.8 mbar) to facilitate the removal of the remaining water and drive the reaction to completion.

  • Completion and Characterization:

    • Continue the reaction under vacuum until the target acid value and hydroxyl number are reached.

    • Cool the resulting polyester polyol to room temperature.

    • Characterize the final product for its hydroxyl number, acid number, molecular weight (GPC), and viscosity.

Comparative Properties of Polyester Polyols

The choice of diol has a significant impact on the thermal properties of the resulting polyester polyol. Below is a comparison of polyester polyols synthesized from this compound and 1,4-Butanediol with different dicarboxylic acids.

DiolDiacidHydroxyl Number (mg KOH/g)Acid Number (mg KOH/g)Mn ( g/mol )Tg (°C)
This compoundSuccinic Acid551.22040-38
1,4-ButanediolSuccinic Acid561.52000-35
This compoundAzelaic Acid541.82080-58
1,4-ButanediolAzelaic Acid551.72040-55
This compoundDodecanedioic Acid532.12120-65

Data adapted from "Properties of Novel Polyesters Made from Renewable this compound".[1]

Formulation of a Two-Component Polyurethane (2K-PU) Coating

The synthesized polyester polyol can be used as the polyol component (Part A) in a 2K-PU coating formulation. This is then reacted with a polyisocyanate (Part B) to form the final cured coating.

Experimental Protocol: Formulation and Application of a 2K-PU Coating

Objective: To formulate a 2K-PU clear coat using the this compound-based polyester polyol and evaluate its basic performance properties.

Materials:

  • Part A (Polyol Component):

    • This compound-based polyester polyol (synthesized as per the previous protocol)

    • Solvent (e.g., a blend of ethyl acetate (B1210297) and butyl acetate)

    • Flow and leveling agent

    • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Part B (Isocyanate Component):

    • Hexamethylene diisocyanate (HDI) trimer or Isophorone diisocyanate (IPDI) trimer

  • Substrate: Steel panels (for adhesion testing)

Procedure:

  • Preparation of Part A:

    • In a suitable mixing vessel, dissolve the polyester polyol in the solvent blend.

    • Add the flow and leveling agent and the catalyst under gentle agitation. Mix until a homogeneous solution is obtained.

  • Mixing of Components:

    • Just before application, mix Part A and Part B in the stoichiometric ratio based on the hydroxyl number of the polyol and the NCO content of the isocyanate. A common NCO:OH ratio is 1.05:1.

    • Mix thoroughly for 2-3 minutes.

  • Application:

    • Apply the mixed coating to the steel panels using a drawdown bar or spray application to achieve a uniform dry film thickness.

  • Curing:

    • Allow the coated panels to flash off at room temperature for 15-20 minutes.

    • Cure the panels at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) or at ambient temperature for 7 days.

  • Performance Evaluation:

    • After the coating is fully cured, evaluate its properties, including:

      • Adhesion: Perform a cross-hatch adhesion test (ASTM D3359) or a pull-off adhesion test (ASTM D4541).

      • Hardness: Measure the pencil hardness (ASTM D3363) or Shore hardness.

      • Flexibility: Perform a conical mandrel bend test (ASTM D522).

      • Appearance: Visually assess the gloss and clarity of the coating.

Performance Data of this compound-Based Polyurethanes

The unique structure of this compound influences the mechanical properties of the resulting polyurethanes. The presence of a methyl side group can disrupt the polymer chain packing, leading to more amorphous materials with increased flexibility.

PropertyPolyurethane from 1,4-PDO/Azelaic Acid PolyolPolyurethane from 1,4-BDO/Azelaic Acid Polyol
Tensile Strength (MPa)1525
Elongation at Break (%)600450
Young's Modulus (MPa)1020

This data is illustrative and derived from stress-strain curves presented in "Properties of Novel Polyesters Made from Renewable this compound".[1]

Visualization of Workflows and Relationships

Experimental Workflow for Polyester Polyol Synthesis

experimental_workflow cluster_synthesis Polyester Polyol Synthesis start Charge Reactor with This compound & Diacid step1 Purge with Nitrogen start->step1 step2 Heat to 180°C & Distill Water step1->step2 step3 Monitor Acid Value step2->step3 step4 Add Catalyst step3->step4 High Conversion step5 Apply Vacuum step4->step5 step6 Monitor Acid & Hydroxyl Values step5->step6 end_product Final Polyester Polyol step6->end_product Target Values Reached

Caption: Workflow for the synthesis of polyester polyols from this compound.

Logical Relationship in 2K-PU Formulation

formulation_logic cluster_components Formulation Components cluster_additives Additives cluster_process Process polyol 1,4-PDO Based Polyester Polyol mixing Mixing (Part A + Part B) polyol->mixing isocyanate Polyisocyanate (e.g., HDI Trimer) isocyanate->mixing catalyst Catalyst (e.g., DBTDL) catalyst->polyol solvent Solvent solvent->polyol flow_agent Flow & Leveling Agent flow_agent->polyol application Application (Spray/Drawdown) mixing->application curing Curing (Ambient or Thermal) application->curing final_coating Cured Polyurethane Coating/Adhesive curing->final_coating

Caption: Logical flow of a two-component polyurethane formulation.

Conclusion

This compound is a promising bio-based monomer for the formulation of coatings and adhesives. Its use in the synthesis of polyester polyols allows for the creation of polyurethanes with tailored properties, often resulting in increased flexibility compared to their 1,4-Butanediol-based counterparts. The provided protocols and data serve as a starting point for researchers and formulators to explore the potential of this compound in developing sustainable and high-performance polymer systems. Further optimization of formulations and curing conditions can lead to a wide range of coatings and adhesives with desirable performance characteristics.

References

Application Notes and Protocols: The Role of 1,4-Pentanediol as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymer formulations to enhance flexibility, processability, and durability. They function by embedding themselves between polymer chains, thereby increasing intermolecular spacing and reducing the forces of attraction between them. This leads to a decrease in the glass transition temperature (Tg) and an increase in the free volume of the polymer matrix, resulting in a more pliable material.

1,4-Pentanediol (1,4-PDO), a diol with a methyl group branching from the main carbon chain, presents interesting possibilities as a plasticizer. While extensively studied as a monomer in the synthesis of polyesters and polyurethanes, its direct application as an external plasticizer is an emerging area of interest.[1][2] The structural characteristics of 1,4-PDO, particularly its hydroxyl functional groups and asymmetric structure, suggest its potential to interact with polar polymers and disrupt chain packing, analogous to conventional plasticizers.

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a plasticizer in polymer formulations. Detailed protocols for its evaluation are also presented to guide researchers in assessing its efficacy for specific applications.

Mechanism of Action

The primary mechanism by which this compound is expected to act as a plasticizer involves the interaction of its polar hydroxyl (-OH) groups with polar segments of the host polymer chains. This interaction disrupts the strong intermolecular forces, such as dipole-dipole interactions and hydrogen bonds, that hold the polymer chains together in a rigid structure. The insertion of 1,4-PDO molecules between the polymer chains increases the free volume, allowing for greater segmental mobility of the polymer chains. This increased mobility leads to a reduction in the material's stiffness and an increase in its flexibility.[3]

The presence of a methyl side group in this compound, in contrast to a linear diol like 1,4-butanediol, is expected to further enhance its plasticizing effect by creating more significant disruption in the polymer chain packing, leading to a greater increase in free volume.[4]

Plasticization_Mechanism p1->p2 p3->plast plast->p4 Interaction

Caption: Mechanism of this compound as a plasticizer.

Expected Effects on Polymer Properties

The incorporation of this compound as a plasticizer is anticipated to modify the thermal and mechanical properties of the host polymer. The extent of these changes will depend on the concentration of 1,4-PDO and its compatibility with the polymer matrix.

Thermal Properties

A primary indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer.[5] The introduction of 1,4-PDO is expected to lower the Tg, signifying an increase in the mobility of the polymer chains.

Table 1: Expected Effect of this compound on Thermal Properties

PropertyExpected ChangeRationale
Glass Transition Temp (Tg)DecreaseIncreased free volume and disruption of intermolecular forces between polymer chains allow for segmental motion at lower temperatures.[3]
Melting Temperature (Tm)DecreaseThe presence of plasticizer molecules can disrupt the crystalline structure of semi-crystalline polymers, leading to a lower melting point.[4]
CrystallinityDecreaseThe irregular structure of 1,4-PDO can hinder the ordered packing of polymer chains, thereby reducing the overall crystallinity.[4]
Mechanical Properties

The plasticizing effect of this compound is also expected to significantly alter the mechanical behavior of the polymer, transitioning it from a rigid to a more ductile material.

Table 2: Expected Effect of this compound on Mechanical Properties

PropertyExpected ChangeRationale
Tensile StrengthDecreaseThe reduction in intermolecular forces between polymer chains leads to a lower stress required to cause failure.[6]
Elongation at BreakIncreaseIncreased chain mobility allows the polymer to stretch more before breaking.[6]
Young's ModulusDecreaseA decrease in stiffness and rigidity of the material due to the increased spacing between polymer chains.[6]
HardnessDecreaseThe material becomes softer and more pliable due to the plasticizing effect.[1]

Experimental Protocols

To evaluate the efficacy of this compound as a plasticizer, a series of standardized tests should be performed. The following protocols are based on established ASTM standards.

Experimental Workflow

Experimental_Workflow prep Sample Preparation (e.g., Solvent Casting, Melt Blending) thermal Thermal Analysis (DSC, TGA) prep->thermal Evaluate Tg, Tm, Crystallinity mech Mechanical Testing (Tensile, Hardness) prep->mech Evaluate Tensile Strength, Elongation, Modulus, Hardness analysis Data Analysis & Comparison thermal->analysis mech->analysis

Caption: Workflow for evaluating this compound as a plasticizer.

Sample Preparation

Objective: To prepare polymer films with varying concentrations of this compound.

Method: Solvent Casting

  • Polymer Solution Preparation: Dissolve a known weight of the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: Add the desired amount of this compound to the polymer solution. Prepare a series of solutions with varying 1,4-PDO concentrations (e.g., 5, 10, 15, 20 wt% relative to the polymer).

  • Mixing: Stir the solutions thoroughly until the this compound is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solutions into level petri dishes or onto a flat glass surface.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment at a controlled temperature. A vacuum oven at a temperature below the boiling point of the solvent can be used to ensure complete solvent removal.

  • Film Conditioning: Once dried, carefully peel the films and condition them at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours before testing.

Method: Melt Blending

  • Premixing: Dry-blend the polymer powder or pellets with the desired amount of this compound.

  • Melt Extrusion: Process the mixture through a twin-screw extruder at a temperature above the polymer's melting or softening point.

  • Pelletizing: Cool and pelletize the extruded strands.

  • Film/Specimen Formation: Use the pellets to prepare test specimens by compression molding or injection molding according to standard procedures (e.g., ASTM D638 for tensile bars).[7]

  • Conditioning: Condition the specimens as described for solvent-cast films.

Thermal Analysis

Objective: To determine the effect of this compound on the thermal properties of the polymer.

Method: Differential Scanning Calorimetry (DSC)

  • Standard: ASTM D3418

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan and seal it.

  • Heating/Cooling Cycle:

    • Heat the sample from room temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Cool the sample back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Reheat the sample to above its melting point at the same controlled rate.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan. Determine the melting temperature (Tm) from the peak of the endothermic melting event. Calculate the percent crystallinity from the heat of fusion.

Mechanical Testing

Objective: To evaluate the effect of this compound on the mechanical properties of the polymer.

Method: Tensile Testing

  • Standard: ASTM D882 (for thin films) or ASTM D638 (for molded specimens)

  • Specimen Preparation: Cut the conditioned films into dumbbell-shaped specimens of standard dimensions.

  • Testing: Mount the specimen in the grips of a universal testing machine.

  • Data Acquisition: Pull the specimen at a constant rate of crosshead displacement until it breaks. Record the load and elongation data.

  • Data Analysis: Calculate the tensile strength, percent elongation at break, and Young's modulus from the stress-strain curve.

Method: Hardness Testing

  • Standard: ASTM D2240 (Durometer Hardness)

  • Specimen Preparation: Stack several layers of the conditioned film to achieve a minimum thickness of 6 mm.

  • Testing: Press the durometer indenter firmly and quickly onto the surface of the specimen.

  • Data Recording: Record the hardness reading within one second of firm contact. Take multiple readings at different locations and calculate the average.

Conclusion

While direct and extensive data on this compound as a primary plasticizer is limited, its chemical structure and the observed effects as a co-monomer in polyesters and polyurethanes provide a strong theoretical basis for its potential in this application.[2][8] The presence of hydroxyl groups and a methyl branch suggests it could be an effective plasticizer for polar polymers, leading to a decrease in Tg and an increase in flexibility. The provided protocols offer a standardized framework for researchers to systematically evaluate the performance of this compound as a plasticizer and to generate the quantitative data necessary to determine its suitability for specific polymer formulations in research, and pharmaceutical and drug development applications. Further research is warranted to fully characterize its plasticizing efficiency, compatibility with various polymers, and long-term stability.

References

One-Pot Conversion of Furfural to 1,4-Pentanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot catalytic conversion of furfural (B47365), a biomass-derived platform chemical, into 1,4-pentanediol (1,4-PDO). 1,4-PDO is a valuable monomer for the synthesis of polyesters and polyurethanes, and a useful intermediate in the pharmaceutical and fine chemical industries. The protocols described herein are based on recently developed bifunctional catalytic systems that enable a streamlined and efficient synthesis process.

Introduction

The conversion of furfural to this compound is a multi-step process that traditionally requires the isolation of intermediates. However, recent advancements in catalysis have enabled a "one-pot" approach, significantly improving process efficiency and reducing waste. This transformation typically involves a cascade of reactions including hydrogenation of the aldehyde group, furan (B31954) ring opening, and subsequent hydrogenation of the resulting intermediates. The key to a successful one-pot conversion lies in the use of a bifunctional catalyst that possesses both metal sites for hydrogenation and acid sites for the ring-opening reaction.[1]

This document outlines protocols using two distinct and effective catalytic systems: a Nickel-Tin (Ni-Sn) alloy catalyst and a Ruthenium-Iron Oxide supported on Activated Carbon (Ru-FeOx/AC) catalyst.

Reaction Pathway and Mechanism

The one-pot conversion of furfural to this compound generally proceeds through a bifunctional catalytic pathway. The process involves sequential hydrogenation reactions and an acid-catalyzed rearrangement.[1] The proposed reaction network involves the initial hydrogenation of furfural to furfuryl alcohol (FOL). Subsequently, FOL undergoes an acid-catalyzed rearrangement, followed by further hydrogenation steps to yield this compound.

Reaction_Pathway Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL Hydrogenation (Metal site) Intermediate Unsaturated Intermediate FOL->Intermediate Acid-catalyzed Rearrangement (Acid site) PDO This compound (1,4-PDO) Intermediate->PDO Hydrogenation (Metal site)

Figure 1: Simplified reaction pathway for the one-pot conversion of furfural to this compound.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the one-pot conversion of furfural to this compound under optimized conditions.

Table 1: Performance of Ni-Sn Alloy Catalysts

CatalystFurfural Conversion (%)1,4-PDO Yield (%)Temperature (°C)H₂ Pressure (MPa)Time (h)Reference
RNi-Sn(1.4)/AA 673 K/H₂>99871603.012[2][3]
Ni-Sn(1.5)/AC>9965-871603.012[2][3]

Table 2: Performance of Ru-based Catalysts

CatalystFurfural Conversion (%)1,4-PDO Yield (%)Temperature (°C)H₂ Pressure (MPa)Time (h)Reference
Ru-6.3FeOx/AC + Amberlyst-15>9986Not SpecifiedNot SpecifiedNot Specified[4]
Ru/CMK-3 (with CO₂)>9990Not SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of the catalysts and the one-pot conversion of furfural to this compound.

Protocol 1: One-Pot Conversion using RANEY® Ni-Sn Alloy Catalyst

This protocol is based on the work by Rodiansono et al. and describes the use of a supported RANEY® Nickel-Tin alloy catalyst.[2][3]

1.1. Catalyst Preparation (RNi-Sn(1.4)/AlOH)

Catalyst_Prep_1 Start Start: RANEY® Ni/AlOH Hydrothermal Hydrothermal Treatment with Sn source Start->Hydrothermal Filter Filter & Wash Hydrothermal->Filter Dry Dry Filter->Dry Reduce Reduce under H₂ (400-600 °C) Dry->Reduce End Final Catalyst: RNi-Sn(1.4)/AA Reduce->End

Figure 2: Workflow for the preparation of the RNi-Sn(1.4)/AA catalyst.

Materials:

  • RANEY® Ni-Al alloy

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(II) oxide (SnO)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare the RANEY® Ni/AlOH support by treating the RANEY® Ni-Al alloy with an aqueous NaOH solution to leach out the aluminum.

  • Suspend the prepared RANEY® Ni/AlOH in deionized water in a Teflon-lined autoclave.

  • Add the desired amount of SnCl₂·2H₂O or SnO to achieve a Ni/Sn molar ratio of approximately 1.4.

  • Seal the autoclave and perform a hydrothermal treatment at 150 °C for 2 hours.

  • After cooling, filter the solid, wash thoroughly with deionized water and ethanol, and dry at 100 °C overnight.

  • Prior to the reaction, the catalyst is reduced in a hydrogen flow at a temperature between 400 °C and 600 °C for 1.5 hours. This step is crucial for the formation of the active Ni-Sn alloy phases and the transformation of aluminum hydroxide (B78521) to amorphous alumina.[3]

1.2. Catalytic Conversion of Furfural

Materials:

  • Furfural

  • RNi-Sn(1.4)/AA catalyst

  • Ethanol/Water solvent mixture (e.g., 1.5:2.0 volume ratio)

  • High-pressure autoclave reactor equipped with a magnetic stirrer

Procedure:

  • Charge the autoclave with the RNi-Sn(1.4)/AA catalyst (44 mg), furfural (1.2 mmol), and the ethanol/water solvent mixture (3.5 mL).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to an initial pressure of 3.0 MPa.

  • Heat the reactor to 160 °C while stirring.

  • Maintain the reaction conditions for 12 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Collect the liquid product and analyze the conversion of furfural and the yield of this compound using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.[2]

Protocol 2: One-Pot Conversion using Ru-FeOx/AC Catalyst with a Solid Acid Co-catalyst

This protocol is based on the findings of Qiao et al. and employs a combination of a Ruthenium-Iron Oxide catalyst for hydrogenation and a solid acid catalyst for the ring-opening step.[4]

2.1. Catalyst Preparation (Ru-FeOx/AC)

The preparation of the Ru-FeOx/AC catalyst typically involves the co-impregnation of a ruthenium precursor (e.g., RuCl₃) and an iron precursor (e.g., Fe(NO₃)₃) onto an activated carbon (AC) support, followed by drying and reduction.

2.2. Catalytic Conversion of Furfural

Materials:

  • Furfural

  • Ru-FeOx/AC catalyst

  • Amberlyst-15 (solid acid co-catalyst)

  • Suitable solvent (e.g., water or an alcohol/water mixture)

  • High-pressure autoclave reactor

Procedure:

  • Load the autoclave with the Ru-FeOx/AC catalyst, Amberlyst-15, furfural, and the solvent.

  • Seal the reactor and purge with hydrogen.

  • Pressurize with hydrogen to the desired pressure.

  • Heat the reactor to the specified temperature and stir.

  • After the reaction time, cool the reactor, vent the pressure, and collect the product for analysis by GC and GC-MS.

Note: The specific reaction conditions (temperature, pressure, reaction time, and catalyst loading) for the Ru-FeOx/AC system should be optimized based on the detailed procedures found in the original literature to achieve the reported high yield of 86%.[4]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • High-pressure autoclave reactors must be operated by trained personnel and behind a safety shield.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources in the vicinity.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The one-pot conversion of furfural to this compound represents a significant advancement in the sustainable production of valuable chemicals from biomass. The protocols outlined in this document provide a starting point for researchers to explore and optimize these catalytic systems. The choice of catalyst and reaction conditions will depend on the desired selectivity, yield, and process economics. Further research into catalyst stability and reusability will be crucial for the industrial implementation of these processes.

References

Application Notes and Protocols for 1,4-Pentanediol in the Cosmetics Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentanediol (CAS No. 626-95-9) is a linear aliphatic diol that is gaining attention in the cosmetics industry for its multifunctional properties.[1][2] As a member of the alkane diol family, it serves as a versatile ingredient in a variety of cosmetic formulations. Its primary functions include acting as a humectant, solvent, and viscosity-controlling agent.[2][3][4] The inclusion of this compound can enhance product efficacy, improve sensory characteristics, and contribute to the overall stability of cosmetic formulations.[2] These application notes provide a comprehensive overview of the use of this compound in cosmetics, including its functional benefits, safety considerations, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.

PropertyValueReference
CAS Number 626-95-9[1][5]
Molecular Formula C5H12O2[1][6]
Molecular Weight 104.15 g/mol [6]
Appearance Colorless, viscous liquid[1]
Boiling Point 72-73 °C at 0.03 mmHg[5]
Density 0.986 g/mL at 25 °C[5]
Refractive Index n20/D 1.447[5]
Solubility Soluble in water and many organic solvents[1]
Hygroscopicity Hygroscopic[1]

Applications in Cosmetics

This compound's utility in the cosmetics industry is multifaceted, primarily revolving around its roles as a humectant, solvent, and viscosity-controlling agent.

Humectant

As a humectant, this compound attracts and retains moisture from the atmosphere, helping to hydrate (B1144303) the skin. This property is attributed to the presence of two hydroxyl (-OH) groups in its structure, which can form hydrogen bonds with water molecules. Its hygroscopic nature makes it a valuable ingredient in moisturizers, lotions, and serums.[1]

Solvent

This compound's solubility in both water and many organic solvents makes it an effective solvent for a wide range of cosmetic ingredients.[1] This includes active ingredients, fragrances, and pigments that may be difficult to incorporate into a formulation. Its solvent properties contribute to the creation of homogenous and stable cosmetic products.

Viscosity-Controlling Agent

In cosmetic emulsions, such as creams and lotions, this compound can influence the viscosity of the final product.[2] The viscosity of a cosmetic product is crucial for its texture, spreadability, and stability. By adjusting the concentration of this compound, formulators can achieve the desired rheological properties.

Safety and Toxicology

The safety of alkane diols in cosmetics has been a subject of review by the Cosmetic Ingredient Review (CIR) Expert Panel. While specific, detailed public data on the toxicology of this compound is limited, the safety of several other alkane diols has been assessed.[3][4] For some diols, such as 1,4-Butanediol, the available data were considered insufficient to determine safety for use in cosmetics.[3][4][7][8] It is important to note that a safety data sheet for this compound indicates no data available for acute toxicity, skin corrosion/irritation, and sensitization.[9] Therefore, it is imperative for formulators to conduct thorough safety assessments of their final products containing this compound.

Experimental Protocols

The following are detailed protocols for evaluating the key functionalities of this compound in a cosmetic formulation.

Protocol 1: Evaluation of Humectant Properties (In-Vitro Skin Hydration Study)

This protocol outlines a method for assessing the skin-hydrating effects of a formulation containing this compound using an in-vitro human skin model.[10][11]

Objective: To quantify the improvement in skin hydration after topical application of a cosmetic formulation containing this compound.

Materials:

  • EpiDermFT™ in-vitro human skin model

  • EpiDermFT™ Assay Media

  • Test formulation with this compound

  • Control formulation (without this compound)

  • Phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • DPM 9003 Nova Meter (or equivalent impedance-based hydration measurement device)

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

Procedure:

  • Tissue Equilibration: Equilibrate EpiDermFT™ tissues overnight in a cell culture incubator with EpiDermFT™ Assay Media.[10][11]

  • Media Change: Replace the old media with fresh, pre-warmed media.

  • Acclimatization: In a laminar flow hood, allow the tissues to equilibrate with the lids open for 90 minutes at ambient temperature and humidity.[10][11]

  • Baseline Measurement: Measure the baseline electrical impedance of the tissue surface.

  • Product Application: Topically apply 10 µL of the test formulation and the control formulation to separate tissues.

  • Incubation: Incubate for 60 minutes.

  • Product Removal: Gently remove any residual formulation from the tissue surface using a sterile cotton swab.[10][11]

  • Hydration Measurement: Measure the electrical impedance of the tissue surface at 0, 15, and 30 minutes post-exposure.[10][11]

Data Analysis: Compare the change in electrical impedance from baseline for the test formulation against the control. A significant increase in impedance indicates improved skin hydration.

Experimental Workflow for In-Vitro Skin Hydration Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Equilibrate EpiDermFT™ Tissues Overnight B Change to Fresh Media A->B C Acclimatize Tissues (90 min) B->C D Baseline Impedance Measurement C->D E Apply Test and Control Formulations D->E F Incubate (60 min) E->F G Remove Excess Formulation F->G H Measure Impedance (0, 15, 30 min) G->H I Compare Impedance Change vs. Control H->I J Determine Hydration Efficacy I->J

Caption: Workflow for In-Vitro Skin Hydration Assessment.

Protocol 2: Evaluation of Viscosity-Modifying Properties

This protocol describes the method for measuring the viscosity of a cosmetic emulsion containing this compound.[12][13][14]

Objective: To determine the effect of this compound on the viscosity of a cosmetic cream or lotion.

Materials:

  • Test formulation with this compound

  • Control formulation (without this compound)

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Temperature-controlled water bath

  • Beakers

Procedure:

  • Sample Preparation: Place the test and control formulations in separate beakers and allow them to equilibrate to a controlled temperature (e.g., 25°C) in the water bath.

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions and select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Measurement: Immerse the spindle into the center of the sample, ensuring it is submerged to the marked level.

  • Data Collection: Start the viscometer and allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).

  • Repeatability: Perform the measurement in triplicate for each formulation to ensure reproducibility.

Data Analysis: Compare the average viscosity of the test formulation with that of the control formulation to determine the impact of this compound on the product's rheology.

Logical Flow for Viscosity Assessment

G Start Start Prep Prepare Test & Control Formulations Start->Prep End End Equilibrate Equilibrate Samples to 25°C Prep->Equilibrate Setup Set Up Rotational Viscometer Equilibrate->Setup Measure Measure Viscosity (Triplicate) Setup->Measure Analyze Analyze & Compare Viscosity Data Measure->Analyze Conclusion Draw Conclusion on Viscosity Modification Analyze->Conclusion Conclusion->End

Caption: Process for Evaluating Viscosity Modification.

Protocol 3: Preservative Efficacy Testing (Challenge Test)

This protocol is a standardized method to assess the antimicrobial protection of a cosmetic formulation, which can be influenced by ingredients like this compound that may have antimicrobial properties or affect the efficacy of other preservatives.[15][16][17][18][19]

Objective: To evaluate the effectiveness of the preservative system in a cosmetic formulation containing this compound.

Materials:

  • Test formulation with this compound

  • Specified strains of microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, Escherichia coli)

  • Sterile containers

  • Incubator

  • Plating media

  • Sterile loops and pipettes

Procedure:

  • Inoculation: Inoculate samples of the test formulation with a known concentration of the specified microorganisms.

  • Incubation: Store the inoculated samples at a specified temperature (e.g., room temperature) for a period of 28 days.

  • Sampling and Plating: At specified intervals (e.g., 2, 7, 14, and 28 days), take aliquots from the inoculated samples, perform serial dilutions, and plate them on appropriate growth media.[15]

  • Colony Counting: After incubation of the plates, count the number of viable microorganisms (colony-forming units, CFU).

Data Analysis: Calculate the log reduction of each microorganism at each time point compared to the initial inoculum. The results are evaluated against acceptance criteria defined in standards such as ISO 11930 to determine if the preservative system is effective.[15][17][19]

Conclusion

This compound is a promising multifunctional ingredient for the cosmetics industry, offering benefits as a humectant, solvent, and viscosity-controlling agent. Its versatility allows for its use in a wide array of personal care products. While comprehensive public data on its performance and safety are still emerging, the provided experimental protocols offer a robust framework for researchers and formulators to evaluate its efficacy and ensure the safety and stability of their cosmetic formulations. As with any cosmetic ingredient, thorough testing and safety assessments are paramount before market introduction.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1,4-Pentanediol yield improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Pentanediol (1,4-PDO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A1: The two main bio-renewable starting materials for the synthesis of this compound are levulinic acid (LA) and furfural (B47365).[1][2] Both can be derived from lignocellulosic biomass. The conversion of these platform molecules to 1,4-PDO typically involves catalytic hydrogenation reactions.

Q2: What are the common intermediates in the synthesis of this compound from levulinic acid?

A2: The hydrogenation of levulinic acid to this compound typically proceeds through the formation of γ-valerolactone (GVL) as a key intermediate.[1] In some cases, 4-hydroxypentanoic acid is also formed as an intermediate which then cyclizes to GVL.

Q3: What types of catalysts are most effective for the synthesis of this compound?

A3: A variety of heterogeneous catalysts have been shown to be effective. These include both noble metal catalysts (e.g., Ru, Rh, Pt) and non-noble metal catalysts (e.g., Cu, Ni).[1][2] The choice of catalyst often depends on the starting material and desired reaction conditions. For instance, bimetallic catalysts, such as Rh-MoOₓ/SiO₂, have demonstrated high yields from levulinic acid.[3][4]

Q4: What are the typical reaction conditions for the hydrogenation of levulinic acid to this compound?

A4: Reaction conditions can vary significantly depending on the catalyst used. Temperatures can range from as low as 80°C to 200°C, with hydrogen pressures typically between 1 MPa and 10 MPa.[1] Aqueous media are often used as a solvent.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying this compound is vacuum distillation.[5][6] This technique allows for the separation of 1,4-PDO from unreacted starting materials, intermediates like GVL, and other byproducts such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water.[5][6]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction shows low conversion of the starting material (levulinic acid or furfural). What are the possible causes and solutions?

A:

  • Insufficient Catalyst Activity:

    • Cause: The chosen catalyst may not be active enough under the current reaction conditions.

    • Solution: Consider screening different catalysts. For levulinic acid hydrogenation, noble metal catalysts like Ru and Rh, often with a promoter like Re or Mo, are highly active.[1][2] For a more cost-effective option, non-noble metal catalysts such as Cu-based systems can also be effective, though they may require higher temperatures.[1]

  • Suboptimal Reaction Conditions:

    • Cause: The temperature or hydrogen pressure may be too low.

    • Solution: Gradually increase the reaction temperature and/or hydrogen pressure within safe operating limits. Refer to the data tables below for typical ranges used with different catalytic systems.

  • Catalyst Poisoning:

    • Cause: Impurities in the starting material or solvent can poison the catalyst, reducing its activity.

    • Solution: Ensure the purity of your starting materials and solvents. Pre-treatment of the feedstock to remove potential poisons may be necessary.

Q: I am observing high conversion of my starting material, but the selectivity to this compound is low, with a high yield of the intermediate γ-valerolactone (GVL). How can I improve the selectivity?

A:

  • Incomplete Hydrogenolysis of GVL:

    • Cause: The ring-opening of GVL to this compound is often the rate-limiting step. The catalyst may be efficient at converting levulinic acid to GVL but less so for the subsequent hydrogenolysis.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to enable the conversion of GVL.

      • Increase Temperature: Higher temperatures can promote the ring-opening of GVL. However, be cautious as excessively high temperatures can lead to side reactions.

      • Use a Bifunctional Catalyst: Catalysts with both metal and acidic sites can enhance the GVL ring-opening.[2] For example, adding an acidic co-catalyst or using a support with acidic properties can be beneficial.

Problem 2: Formation of Side Products

Q: My reaction produces significant amounts of 2-methyltetrahydrofuran (2-MeTHF) instead of this compound. How can I minimize this?

A:

  • Dehydration of this compound:

    • Cause: 2-MeTHF is often formed by the dehydration of the desired this compound product, especially at higher temperatures and in the presence of acidic catalysts.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of the dehydration side reaction.

      • Control Catalyst Acidity: If using an acidic co-catalyst or support, its strength and concentration should be carefully optimized. A less acidic environment may favor the formation of 1,4-PDO.

Q: I am observing the formation of pentanols (e.g., 1-pentanol, 2-pentanol) in my reaction mixture. What is the cause and how can it be prevented?

A:

  • Over-hydrogenolysis:

    • Cause: Pentanols can be formed through the over-hydrogenolysis of γ-valerolactone or the hydrogenolysis of 2-MeTHF.

    • Solution:

      • Milder Reaction Conditions: Using lower temperatures and hydrogen pressures can help to prevent over-hydrogenolysis.

      • Catalyst Selection: Some catalysts are more prone to promoting these side reactions. Screening different catalysts may identify one with higher selectivity for 1,4-PDO.

Problem 3: Catalyst Deactivation and Recycling

Q: My catalyst activity decreases significantly upon recycling. What are the potential reasons and how can I improve its stability?

A:

  • Leaching of Active Metals:

    • Cause: The active metal components of the catalyst may leach into the reaction medium, especially under acidic conditions.

    • Solution:

      • Strong Metal-Support Interaction: Choose a support material that strongly interacts with the metal nanoparticles to prevent leaching.

      • pH Control: If possible, adjust the pH of the reaction mixture to minimize metal dissolution.

  • Sintering of Metal Nanoparticles:

    • Cause: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area.

    • Solution:

      • Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.

      • Use of Stabilizers: Incorporating promoters or using supports with specific porous structures can help to stabilize the metal nanoparticles.

  • Coke Formation:

    • Cause: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

    • Solution:

      • Regeneration: The catalyst can often be regenerated by calcination in air to burn off the coke, followed by reduction.

      • Optimize Reaction Conditions: Adjusting reaction parameters such as temperature and reactant concentrations can sometimes minimize coke formation.

Data Presentation

Table 1: Hydrogenation of Levulinic Acid to this compound with Noble Metal Catalysts

CatalystTemperature (°C)H₂ Pressure (MPa)SolventLA Conversion (%)1,4-PDO Yield (%)Reference
Rh-MoOₓ/SiO₂80-Water~10070[3][4]
Ru-Re/C140-Water-82[1]
Pt-Mo/HAP130-Water-93[7]
Ru(acac)₃ + Trioctylphosphine20010Neat-52 (after 24h)[6]

Table 2: Hydrogenation of Levulinic Acid to this compound with Non-Noble Metal Catalysts

CatalystTemperature (°C)H₂ Pressure (MPa)SolventLA Conversion (%)1,4-PDO Yield (%)Reference
Cu/MgO170-Isopropanol-97.7[1]
Cu-Ni-Zn/H-ZSM-51302.5Water~10093.4[8]
Cu₂Co₁/Al₂O₃160---93[1]

Table 3: Conversion of Furfural and its Derivatives to this compound

Starting MaterialCatalystTemperature (°C)H₂ Pressure (MPa)Solvent1,4-PDO Yield (%)Reference
FurfuralRu/CMK-380H₂ + CO₂Water90[1]
FurfuralRu-6.3FeOₓ/AC + Amberlyst-15---86[9]
Furfuryl AlcoholDual solid catalysts---94.3[10]
2-MethylfuranNi-Sn(3.0)/AlOH1603.0Ethanol/H₂O~60[11]

Experimental Protocols

1. General Protocol for Hydrogenation of Levulinic Acid to this compound

This protocol is a general guideline and should be adapted based on the specific catalyst and equipment used.

  • Catalyst Activation (if required):

    • Place the catalyst in a tube furnace or the reactor.

    • Heat the catalyst to the specified reduction temperature (e.g., 300-500°C) under a flow of hydrogen or a hydrogen/inert gas mixture for a designated period (e.g., 2-4 hours).

    • Cool the catalyst to the reaction temperature under an inert atmosphere.

  • Reaction Procedure:

    • In a high-pressure autoclave reactor, add the catalyst, levulinic acid, and the solvent (e.g., water).

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

    • Pressurize the reactor with hydrogen to the desired reaction pressure.

    • Heat the reactor to the target reaction temperature while stirring.

    • Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the hydrogen uptake if possible.

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the liquid product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of levulinic acid and the yield of this compound.

  • Product Purification:

    • The crude product mixture is subjected to vacuum distillation.

    • Initially, low-boiling components like water and 2-MeTHF are removed at a lower temperature and higher vacuum (e.g., 30-32°C at 3.3 kPa).[5][6]

    • The intermediate, γ-valerolactone, can then be separated at a higher temperature and lower pressure (e.g., 88-90°C at 1.3 kPa).[5][6]

    • Finally, pure this compound is collected at a still higher temperature and lower pressure (e.g., 118-120°C at 1.1 kPa).[5][6]

Visualizations

Reaction_Pathway_from_Levulinic_Acid LA Levulinic Acid HPA 4-Hydroxypentanoic Acid LA->HPA Hydrogenation GVL γ-Valerolactone (GVL) HPA->GVL Cyclization PDO This compound GVL->PDO Hydrogenolysis Pentanols Pentanols GVL->Pentanols Over-hydrogenolysis MTHF 2-Methyltetrahydrofuran PDO->MTHF Dehydration MTHF->Pentanols Hydrogenolysis Reaction_Pathway_from_Furfural Furfural Furfural FAL Furfuryl Alcohol (FAL) Furfural->FAL Hydrogenation Intermediates Ring-opened Intermediates FAL->Intermediates Acid-catalyzed Ring-opening PDO This compound Intermediates->PDO Hydrogenation Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation & Activation Start->Catalyst_Prep Reaction_Setup Reaction Setup (Autoclave) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction Reaction_Setup->Hydrogenation Cooling_Venting Cooling & Venting Hydrogenation->Cooling_Venting Catalyst_Separation Catalyst Separation (Filtration/Centrifugation) Cooling_Venting->Catalyst_Separation Analysis Product Analysis (GC/HPLC) Catalyst_Separation->Analysis Purification Purification (Vacuum Distillation) Catalyst_Separation->Purification Final_Product Pure this compound Purification->Final_Product

References

Technical Support Center: High-Purity 1,4-Pentanediol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 1,4-Pentanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound to high purity?

A1: The primary techniques for purifying this compound, a polar diol, are vacuum distillation, flash column chromatography (including normal-phase, reversed-phase, and HILIC), and crystallization (including melt crystallization). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route.

  • From Levulinic Acid: Common impurities include unreacted levulinic acid, γ-valerolactone (GVL), 2-methyltetrahydrofuran (B130290) (2-MTHF), and various hydrogenation byproducts.[1][2]

  • From Furfural (B47365): Impurities can include furfuryl alcohol, tetrahydrofurfuryl alcohol (THFA), 2-methylfuran, and other pentanediol (B8720305) isomers (1,2- and 1,5-pentanediol).[3][4][5] Residual catalysts and solvents from the reaction workup are also potential contaminants.

Q3: How can I effectively remove water from this compound?

A3: Due to its hygroscopic nature, removing water from this compound is a critical step. Vacuum distillation is a highly effective method for water removal, as water will typically have a much lower boiling point than this compound under reduced pressure. For trace amounts of water, azeotropic distillation with a suitable solvent (e.g., toluene) can be employed, followed by removal of the azeotroping agent.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas chromatography (GC) with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS) is a standard method for determining the purity and identifying volatile impurities.[6][7] High-performance liquid chromatography (HPLC), particularly with a refractive index detector (RID) or a mass spectrometer, is also suitable, especially for less volatile impurities.[8][9] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can be used for quantitative purity analysis (qNMR).[10][11][12][13][14]

Troubleshooting Guides

Vacuum Distillation

Problem: Difficulty achieving or maintaining a stable vacuum.

  • Possible Cause: Leaks in the glassware joints or tubing.

  • Solution: Inspect all ground glass joints for proper sealing. Ensure a light, even coating of high-vacuum grease is applied. Check all tubing for cracks or loose connections. The cold trap should be sufficiently cold to prevent volatile substances from reaching the vacuum pump.[15]

Problem: "Bumping" or unstable, violent boiling.

  • Possible Cause: Superheating of the liquid due to a lack of nucleation sites.

  • Solution: Use a magnetic stir bar for vigorous stirring to ensure even heat distribution and provide nucleation sites. A capillary ebulliator can also be used to introduce a fine stream of inert gas to promote smooth boiling. Avoid adding boiling chips to a hot liquid.[15]

Problem: Foaming of the crude this compound.

  • Possible Cause: Presence of surfactants or high molecular weight impurities.

  • Solution: Introduce an anti-foaming agent if it does not interfere with the final application. A slow, gradual increase in temperature and a stable vacuum can also help to minimize foaming.

Problem: Poor separation of impurities with close boiling points.

  • Possible Cause: Insufficient theoretical plates in the distillation column.

  • Solution: Use a fractionating column (e.g., Vigreux, packed, or spinning band) to increase the separation efficiency. Optimize the reflux ratio to enhance the separation of components with similar boiling points.

Flash Column Chromatography

Problem: The highly polar this compound does not move from the baseline on a standard silica (B1680970) gel column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol (B129727) in dichloromethane.[16][17] For very polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique.[18][19][20]

Problem: Tailing of the this compound peak, leading to poor separation.

  • Possible Cause: Strong interaction with the stationary phase, particularly acidic silica gel.

  • Solution: Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine (B128534) or ammonia (B1221849) for basic compounds, or acetic acid for acidic compounds, to reduce tailing. Using end-capped silica or a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, amino) can also be beneficial.

Problem: Co-elution of impurities with the product.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity.

  • Solution: Perform a thorough screening of different solvent systems using thin-layer chromatography (TLC). Consider switching to a different chromatography mode, such as reversed-phase or HILIC, which offer different selectivity.

Crystallization

Problem: this compound "oils out" instead of forming crystals.

  • Possible Cause: The presence of significant impurities that lower the melting point of the mixture. The cooling rate is too fast. The solvent is not appropriate.

  • Solution: Try to pre-purify the crude material using a quick filtration through a plug of silica gel to remove some impurities. Ensure a slow cooling process to allow for proper crystal lattice formation. Experiment with different solvent systems; a mixture of a good solvent and a poor solvent (anti-solvent) often works well for diols.[21][22][23][24]

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Solution: Reduce the volume of the solvent by slow evaporation. Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of pure this compound.

Problem: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, leading to significant product loss in the mother liquor. The product is too soluble in the chosen solvent even at low temperatures.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.98-99.5%Scalable, effective for removing volatile and non-volatile impurities.Can cause thermal degradation of sensitive compounds, less effective for azeotropes or close-boiling impurities.[15]
Flash Chromatography Separation based on differential partitioning between a stationary and a mobile phase.>99%High resolution, applicable to a wide range of impurities.Can be time-consuming, requires significant solvent volumes, may not be cost-effective for large scales.
HILIC A variation of normal-phase chromatography for highly polar compounds.>99.5%Excellent for retaining and separating very polar compounds like diols.Requires careful method development and column equilibration.[18][19][20]
Crystallization Formation of a solid crystalline structure from a solution, excluding impurities.>99.8%Can yield very high purity product, cost-effective for large scales.Yield can be variable, may not be effective for all impurity profiles, can be difficult to induce crystallization.[25]
Melt Crystallization Crystallization from the molten state without the use of a solvent.>99.9%Solvent-free, highly efficient for removing impurities that do not form solid solutions.Requires specialized equipment, may not be suitable for thermally unstable compounds.[26][27][28]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle.

  • Sample Preparation: Charge the distillation flask with the crude this compound (no more than two-thirds full) and a magnetic stir bar.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Distillation: Begin stirring and gradually heat the distillation flask. Collect any low-boiling fractions first.

  • Product Collection: Once the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: After collecting the desired fraction, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography (HILIC) of this compound
  • Column Packing: Select a suitable HILIC stationary phase (e.g., silica, diol, or amino-bonded silica). Pack the column with the stationary phase as a slurry in the initial mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase system, typically starting with a high percentage of a polar organic solvent (e.g., acetonitrile) and a low percentage of an aqueous buffer.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase. If the sample is not fully soluble, a dry loading technique can be used by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the initial mobile phase and gradually increase the percentage of the aqueous component to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Initial Purification chromatography Flash Chromatography (HILIC) distillation->chromatography Further Purification crystallization Crystallization chromatography->crystallization Final Polishing pure High-Purity this compound crystallization->pure analysis Purity Analysis (GC/HPLC/NMR) pure->analysis

Caption: A general experimental workflow for the multi-step purification of this compound.

troubleshooting_distillation start Distillation Issue bumping Bumping/Unstable Boiling? start->bumping Yes vacuum_issue Unstable Vacuum? start->vacuum_issue No solution_bumping Use Magnetic Stirrer or Ebulliator bumping->solution_bumping poor_separation Poor Separation? vacuum_issue->poor_separation No solution_vacuum Check Joints and Tubing for Leaks vacuum_issue->solution_vacuum Yes solution_separation Use Fractionating Column and Optimize Reflux Ratio poor_separation->solution_separation Yes

Caption: A troubleshooting decision tree for common issues in vacuum distillation.

References

identifying and minimizing side reactions in 1,4-Pentanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1,4-pentanediol (1,4-PDO), primarily from furfural (B47365).

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions.

Issue 1: Low Yield or Low Selectivity to this compound

  • Question: My reaction shows high conversion of furfural, but the yield of this compound is low, with a mixture of other products. What are the likely causes and how can I improve the selectivity?

  • Answer: Low selectivity towards this compound is a common issue and can be attributed to several factors related to the catalyst and reaction conditions. The synthesis of this compound from furfural is a cascade reaction that requires a delicate balance of catalytic functions.

    • Inadequate Catalyst Bifunctionality: The conversion of furfural to this compound requires a bifunctional catalyst with both metal sites for hydrogenation and acid sites for hydrolysis/ring-opening.[1][2] An imbalance in this metal-acid functionality is a primary cause of low selectivity.

      • Too much acidity: Strong Brønsted acid sites can promote dehydration and other side reactions.[3] For instance, using a Ru/AC catalyst without a modifier like FeOₓ in the presence of a strong acid co-catalyst like Amberlyst-15 can lead to the formation of levulinic acid as the major product instead of this compound.[4]

      • Insufficient acidity: A lack of sufficient acid sites will hinder the necessary ring-opening steps, leading to the accumulation of intermediates like furfuryl alcohol (FOL) or tetrahydrofurfuryl alcohol (THFA).

    • Suboptimal Reaction Temperature: Temperature plays a critical role in directing the reaction pathway.

      • High temperatures can favor over-hydrogenation or decomposition, leading to byproducts like 2-butanol (B46777). For example, with a Ru catalyst on an Al₂O₃–Co₃O₄ support, high temperatures can cause decarboxylation of intermediates.

    • Incorrect Hydrogen Pressure: While necessary for hydrogenation, excessively high hydrogen pressure can promote the formation of fully hydrogenated side products.

    • Solvent Effects: The choice of solvent can influence reaction pathways. For instance, an ethanol/water mixture has been shown to be effective in some systems.[3]

    Troubleshooting Workflow:

    Start Low this compound Selectivity Analysis Analyze Byproduct Profile Start->Analysis Catalyst Evaluate Catalyst Properties Optimize_Catalyst Optimize Metal-Acid Balance - Modify catalyst support - Add a co-catalyst Catalyst->Optimize_Catalyst Conditions Assess Reaction Conditions Optimize_Temp Adjust Temperature - Lower temperature to reduce over-hydrogenation Conditions->Optimize_Temp Optimize_Pressure Modify H2 Pressure Conditions->Optimize_Pressure Solvent Check Solvent System Optimize_Solvent Change Solvent or Ratio Solvent->Optimize_Solvent Analysis->Catalyst Analysis->Conditions Analysis->Solvent

    Troubleshooting Workflow for Low Selectivity.

Issue 2: Predominant Formation of 1,2-Pentanediol or 1,5-Pentanediol (B104693)

  • Question: My product analysis shows a high yield of pentanediols, but it is primarily a mixture of 1,2- and 1,5-isomers, not the desired this compound. How can I steer the reaction towards 1,4-PDO?

  • Answer: The formation of 1,2- and 1,5-pentanediol isomers is a common competing reaction pathway. The selectivity towards a specific isomer is highly dependent on the reaction mechanism, which is influenced by the catalyst and reaction media.

    • Reaction Pathway Divergence: The synthesis of this compound from furfural can proceed through different intermediates. One proposed pathway involves a Piancatelli rearrangement, which is favored under specific acidic conditions and leads to 1,4-PDO.[5] Alternative pathways lead to 1,2- and 1,5-PDO.

    • Catalyst Composition: The choice of metal and support is critical. For instance, Rh-based catalysts are often reported to favor the production of 1,5-pentanediol.[6] Some copper-based catalysts can produce a mixture of 1,2- and 1,5-pentanediol.[7] To favor this compound, catalysts like Ni-Sn alloys have shown high selectivity.[3]

    • pH of the Reaction Medium: The pH can significantly influence the reaction pathway. For Ni-Sn catalysts, a pH of 8-10 during catalyst preparation was found to be optimal for high this compound yields.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side products in the synthesis of this compound from furfural?

    • A1: The most frequently reported side products include:

      • Isomeric Pentanediols: 1,2-Pentanediol (1,2-PDO) and 1,5-Pentanediol (1,5-PDO).[3][7]

      • Over-hydrogenation Products: Tetrahydrofurfuryl alcohol (THFA) and 2-methyltetrahydrofuran (B130290) (2-MeTHF).[3]

      • Incomplete Reaction Intermediates: Furfuryl alcohol (FOL).

      • Other Byproducts: Small amounts of 1-pentanol, 2-pentanol, and under certain conditions, 2-butanol can be formed.[8] Condensation products of furfural or furfuryl alcohol can also occur.[3]

  • Q2: How can I minimize the formation of 2-methyltetrahydrofuran (2-MeTHF)?

    • A2: 2-MeTHF is often formed through the dehydration of this compound or the hydrogenolysis of other intermediates. To minimize its formation, consider the following:

      • Control Acidity: Strong acid sites can promote the dehydration of this compound to 2-MeTHF. Using a catalyst with well-controlled acidity is crucial.

      • Optimize Temperature: Lower reaction temperatures generally favor the formation of the diol over the cyclic ether.

  • Q3: Is a co-catalyst always necessary?

    • A3: Not always. While some systems utilize an acidic co-catalyst like Amberlyst-15 to ensure sufficient acidity for the ring-opening step,[4] other catalytic systems are designed to be bifunctional on their own. For example, bulk Ni₃Sn₂ alloy catalysts have been shown to produce high yields of this compound without the need for an acidic co-catalyst.[3]

Data Presentation

Table 1: Influence of Catalyst and Conditions on Product Distribution in Furfural Hydrogenation

CatalystTemperature (°C)H₂ Pressure (MPa)Solvent1,4-PDO Yield (%)Major Side Products (Yield %)Reference
Ru/CMK-3802 (H₂) + 4 (CO₂)Water90Not specified as exclusive product[5]
Ru-6.3FeOₓ/AC + Amberlyst-1510041,4-dioxane/water86Not specified[4]
Ni₃Sn₂ (pH=8)1603Ethanol/Water871,2- & 1,5-PDO (5%), 2-MeTHF (1%), 2H2MeTHF (7%)[3]
Ni₃Sn₂ (pH=4)1603Ethanol/Water0THFalc (43%), 2H2MeTHF (13%), 2-MeTHF (10%), 1,5-PDO (1%)[3]
Pt/Li/MgAl₂O₄2304Isopropanol-1,2-PDO & 1,5-PDO (total 77.4% selectivity), THFA (18.2% selectivity)[9]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using a Bulk Ni₃Sn₂ Alloy Catalyst

This protocol is based on the findings for the selective synthesis of this compound from furfural.[3]

  • Catalyst Preparation (Ni₃Sn₂ at pH 8):

    • Prepare a solution of NiCl₂·6H₂O and SnCl₂·2H₂O in a suitable solvent (e.g., 2-methoxyethanol).

    • Adjust the pH of the solution to 8 using an appropriate base (e.g., NaOH solution).

    • Hydrothermally treat the mixture at a specific temperature and duration (e.g., 150°C for 24 hours).

    • After cooling, filter, wash the solid with deionized water and ethanol, and dry.

    • Reduce the catalyst precursor under a hydrogen atmosphere (e.g., at 400°C for 1.5 hours).

  • Hydrogenation Reaction:

    • In a high-pressure autoclave reactor, add the prepared Ni₃Sn₂ catalyst (e.g., 44 mg) and the substrate, furfural (e.g., 1.2 mmol).

    • Add the solvent system, for example, a 1.5:2.0 volume ratio of ethanol/water (3.5 mL total).

    • Seal the reactor, purge with H₂, and then pressurize to the desired initial hydrogen pressure (e.g., 3.0 MPa).

    • Heat the reactor to the reaction temperature (e.g., 160°C) and maintain for the desired reaction time (e.g., 12 hours) with stirring.

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Analysis:

    • Collect the reaction mixture and separate the catalyst by centrifugation or filtration.

    • Analyze the liquid products by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) using an internal standard for quantification.

Signaling Pathways and Experimental Workflows

Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL Hydrogenation (Metal Site) Intermediate_A Key Intermediate (e.g., via Piancatelli Rearrangement) FOL->Intermediate_A Acid-Catalyzed Rearrangement THFA Tetrahydrofurfuryl Alcohol (THFA) FOL->THFA Ring Hydrogenation PDO_1_2 1,2-Pentanediol FOL->PDO_1_2 Ring Opening PDO_1_4 This compound Intermediate_A->PDO_1_4 Hydrogenation (Metal Site) MeTHF 2-Methyltetrahydrofuran PDO_1_4->MeTHF Dehydration (Strong Acid) PDO_1_5 1,5-Pentanediol THFA->PDO_1_5 Hydrogenolysis

Reaction pathway for this compound synthesis and major side reactions.

Start Start: Furfural Conversion Catalyst_Prep Catalyst Preparation & Activation Start->Catalyst_Prep Reaction_Setup Reactor Setup: - Add Furfural, Solvent, Catalyst Start->Reaction_Setup Catalyst_Prep->Reaction_Setup Reaction Hydrogenation Reaction: - Set Temperature & Pressure - Stir for specified time Reaction_Setup->Reaction Cooldown Cooldown and Depressurization Reaction->Cooldown Separation Catalyst Separation (Filtration/Centrifugation) Cooldown->Separation Analysis Product Analysis (GC, GC-MS) Separation->Analysis Purification Purification (e.g., Distillation) Analysis->Purification

General experimental workflow for this compound synthesis.

References

Technical Support Center: Industrial Scale-Up of 1,4-Pentanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the industrial scale-up of 1,4-Pentanediol (1,4-PDO) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for this compound production from biomass?

A1: The main catalytic pathways for producing 1,4-PDO from biomass-derived feedstocks involve the hydrogenation of levulinic acid (LA) or furfural (B47365).[1] These routes typically proceed through key intermediates such as γ-valerolactone (GVL).[1] The conversion of furfural to 1,4-PDO is a multi-step process that includes hydrogenation to furfuryl alcohol (FAL), followed by acid-catalyzed ring-opening and further hydrogenation.[1][2]

Q2: What are the most significant challenges encountered during the industrial scale-up of 1,4-PDO production?

A2: Key challenges in the large-scale production of 1,4-PDO include:

  • Catalyst Deactivation: Agglomeration of metal nanoparticles, such as copper, can lead to a decrease in catalytic activity over time.[1]

  • By-product Formation: The formation of undesired by-products like 2-methyltetrahydrofuran (B130290) (2-MTHF) and n-pentanol can reduce the selectivity and yield of 1,4-PDO.[3]

  • Catalyst Cost: The use of noble metal catalysts (e.g., Ru, Rh, Pt) can be expensive, impacting the economic viability of the process.[1][2]

  • Product Purification: Separating 1,4-PDO from the reaction mixture, including unreacted starting materials, by-products, and solvents, can be complex and energy-intensive.

  • Process Optimization: Scaling up from laboratory to industrial production requires careful optimization of reaction parameters to maintain high yield and selectivity.

Q3: Which types of catalysts are commonly used for 1,4-PDO production?

A3: Both noble and non-noble metal catalysts are employed. Ruthenium-based catalysts are highly active for the aqueous-phase hydrogenation of levulinic acid.[1] Copper-based catalysts, often supported on materials like MgO or Al2O3, are a more cost-effective alternative and have shown high selectivity for 1,4-PDO.[4][5] Bimetallic catalysts, such as Cu-Zn or Ni-Sn, have also been developed to enhance catalytic performance and stability.[3][5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Visual Inspection: Check for changes in the catalyst's physical appearance (e.g., color, texture).2. Characterization: Analyze the spent catalyst using techniques like TEM to check for metal particle agglomeration.[1]3. Regeneration: If applicable, follow the catalyst regeneration protocol (see Experimental Protocols).4. Catalyst Modification: Consider doping the catalyst with a second metal (e.g., Zn to Cu/Al2O3) to improve stability.[5]
Suboptimal Reaction Conditions 1. Temperature: Ensure the reaction temperature is within the optimal range for the specific catalyst used. High temperatures can sometimes lead to the formation of by-products.[3]2. Pressure: Verify that the hydrogen pressure is maintained at the recommended level for the hydrogenation process.3. Solvent: The choice of solvent can significantly impact the reaction. For instance, isopropanol (B130326) has been shown to be an effective solvent for Cu/MgO catalysts.[1]
Impure Reactants 1. Purity Check: Analyze the purity of the feedstock (levulinic acid or furfural) as impurities can poison the catalyst.2. Purification: If necessary, purify the starting materials before use.
Issue 2: Poor Selectivity and High By-product Formation

Possible Causes and Solutions:

By-product Observed Possible Cause Troubleshooting Steps
2-Methyltetrahydrofuran (2-MTHF) Dehydration of 1,4-PDO, often catalyzed by Lewis acid sites on the support.[1]1. Catalyst Support Modification: Use a more basic support like MgO or modify the existing support to reduce acidity. The addition of Zn to Cu/Al2O3 has been shown to decrease Lewis acid sites.[1]2. Lower Reaction Temperature: High temperatures can favor the dehydration reaction.[3]
n-Pentanol Further hydrogenolysis of 1,4-PDO.1. Optimize Reaction Time: Shorter reaction times may reduce the over-hydrogenation of the desired product.2. Adjust Catalyst Composition: The choice of metal can influence the extent of hydrogenolysis.
2-Butanol Decarboxylation of the 4-hydroxypentanoic acid intermediate, often promoted by a high number of acid sites and high temperatures.[1]1. Select a Catalyst with Lower Acidity: Avoid highly acidic supports when using feedstocks prone to decarboxylation.2. Reduce Reaction Temperature: Operate at the lowest effective temperature to minimize this side reaction.[1]
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Problem Possible Cause Troubleshooting Steps
Presence of Close-Boiling Impurities Formation of by-products with boiling points similar to 1,4-PDO.1. Fractional Distillation: Employ a high-efficiency fractional distillation column to separate components with close boiling points.2. Crystallization: For some diols, melt crystallization can be an effective purification method to remove impurities.[7]
Isomer Separation (cis/trans) If the synthesis route produces stereoisomers of 1,4-PDO.1. Chromatography: High-performance liquid chromatography (HPLC) with a suitable chiral column can be used to separate isomers.[8]2. Derivative Formation: Convert the diol isomers into derivatives that may have more significant differences in physical properties, facilitating separation by crystallization.[9]
Residual Catalyst in Product Incomplete filtration or leaching of the catalyst.1. Improved Filtration: Use a finer filter or a multi-stage filtration process.2. Adsorbent Treatment: Pass the crude product through a bed of adsorbent to remove trace metals.

Quantitative Data Summary

Table 1: Performance of Various Catalysts in this compound Production from Levulinic Acid

CatalystTemperature (°C)H2 Pressure (MPa)SolventConversion (%)1,4-PDO Yield (%)Reference
Nanoporous Ru1006H2O10078.8[1]
RuRe/C14015H2O10082[1]
Rh–MoOx/SiO2806H2O10070[1][10]
Ru–MoOx/AC704H2O99.996.7[1][11]
Cu/MgO2408N/A71.4 - 80.0~70-85[4]
Cu2Co1/Al2O3160N/AN/AN/A93 (selectivity)[1]

Table 2: Influence of Reaction Temperature on Product Selectivity over a Pt/Li/MgAl2O4 Catalyst (Furfural Conversion)

Temperature (°C)FFA Conversion (%)1,2-PeD Selectivity (%)1,5-PeD Selectivity (%)THFA Selectivity (%)Reference
11020.3N/AN/A34.7[12]
23047.5N/AN/A18.2[12]

Experimental Protocols

Protocol 1: Preparation of Cu/MgO Catalyst by Co-precipitation

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO3)2·3H2O)

  • Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)

  • Sodium carbonate (Na2CO3)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of copper nitrate and magnesium nitrate with the desired molar ratio.

  • Prepare a separate aqueous solution of sodium carbonate.

  • Slowly add the sodium carbonate solution to the mixed metal nitrate solution under vigorous stirring at a constant pH and temperature (e.g., pH 9-10, 60-80 °C).

  • Age the resulting precipitate in the mother liquor for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the filter cake in an oven at 100-120 °C overnight.

  • Calcine the dried powder in air at a high temperature (e.g., 400-500 °C) for several hours to obtain the Cu/MgO catalyst.

  • Prior to the reaction, the catalyst is typically reduced in a hydrogen flow at an elevated temperature.

Protocol 2: Hydrogenation of Levulinic Acid to this compound

This is a representative protocol for a batch hydrogenation reaction.

Equipment:

  • High-pressure autoclave reactor with a magnetic stirrer and temperature control.

  • Gas inlet for hydrogen.

Procedure:

  • Charge the autoclave with the desired amount of levulinic acid, solvent (e.g., water or an alcohol), and the prepared catalyst.

  • Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired reaction pressure.

  • Heat the reactor to the target reaction temperature while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the hydrogen uptake if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor, and separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the liquid product using techniques like Gas Chromatography (GC) or HPLC to determine the conversion and product selectivity.

Visualizations

Reaction_Pathway_from_Levulinic_Acid LA Levulinic Acid GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation/ Cyclization HPA 4-Hydroxypentanoic Acid GVL->HPA Ring Opening PDO This compound HPA->PDO Hydrogenation

Caption: Reaction pathway from Levulinic Acid to this compound.

Troubleshooting_Low_Yield Start Low 1,4-PDO Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions CheckCatalyst->CheckConditions No Deactivated Catalyst Deactivated? CheckCatalyst->Deactivated Yes CheckReactants Check Reactant Purity CheckConditions->CheckReactants No Suboptimal Conditions Suboptimal? CheckConditions->Suboptimal Yes Impure Reactants Impure? CheckReactants->Impure Yes Regenerate Regenerate or Replace Catalyst Deactivated->Regenerate Optimize Optimize Temp., Pressure, Solvent Suboptimal->Optimize Purify Purify Reactants Impure->Purify

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 1,4-Pentanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Pentanediol (1,4-PDO). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration during your experiments.

I. Troubleshooting Guide: Catalyst Deactivation

This section addresses specific issues you may encounter with catalyst performance during the synthesis of this compound.

Issue 1: Gradual or rapid loss of catalytic activity.

Possible Cause: Catalyst deactivation is a common issue in catalytic processes and can stem from several mechanisms, including poisoning, fouling, thermal degradation, and active site leaching.[1][2]

Troubleshooting Steps:

  • Identify the Deactivation Mechanism:

    • Poisoning: Analyze your feedstock for impurities. For instance, sulfur-containing compounds and proteins can poison ruthenium-based catalysts.[3] Changes in the oxidation state of the active catalytic phase can also be induced by reactive gases in the feed.[1]

    • Fouling/Coking: This is common in reactions involving hydrocarbons, where carbonaceous materials deposit on the catalyst surface, blocking active sites.[2] Thermogravimetric analysis (TGA) of the spent catalyst can indicate the presence of coke.[3]

    • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of metal nanoparticles (e.g., Cu NPs), reducing the active surface area.[4] This can also cause the collapse of the support's pore structure.[1]

    • Leaching: The acidic nature of reactants like levulinic acid can cause the leaching of active metal components, especially non-noble metals.[4]

  • Characterize the Spent Catalyst:

    • Employ techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and TGA to compare the fresh and spent catalyst.[5] These analyses can reveal changes in particle size, crystal structure, surface composition, and the presence of deposits.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can mitigate sintering and unwanted side reactions that lead to coking.[4][5]

    • Feedstock Purity: Ensure the purity of your starting materials, such as levulinic acid or furfural (B47365), to avoid introducing catalyst poisons.[3]

Issue 2: Decrease in selectivity towards this compound.

Possible Cause: Changes in the catalyst's active sites or the balance between metal and acid/base functions can alter the reaction pathway, favoring the formation of byproducts.

Troubleshooting Steps:

  • Evaluate Catalyst Structure:

    • The distribution and type of acid sites (Brønsted vs. Lewis) are crucial for the ring-opening of intermediates like γ-valerolactone (GVL).[4] A change in acidity can affect selectivity.

    • For bifunctional catalysts, a mismatch in the proximity of metal and acid sites can hinder the desired reaction sequence.[4]

  • Analyze Byproducts:

    • Identify the major byproducts using techniques like gas chromatography-mass spectrometry (GC-MS). Common byproducts can include 2-butanol, tetrahydrofurfuryl alcohol (THFA), and various pentanediol (B8720305) isomers (1,2-PeD and 1,5-PeD).[4][6] Understanding the byproduct profile can provide insights into the undesired reaction pathways.

  • Modify the Catalyst Support or Promoters:

    • The choice of support material (e.g., MgO, ZrO₂, Al₂O₃) significantly influences catalyst performance by affecting metal dispersion and acidity.[4][5]

    • The addition of promoters, such as MoOₓ or FeOₓ to Ru-based catalysts, can enhance both activity and selectivity towards 1,4-PDO.[4][7]

II. Frequently Asked Questions (FAQs)

Catalyst Selection and Performance

Q1: What are the common types of catalysts used for this compound synthesis?

A1: Both noble and non-noble metal catalysts are employed. Noble metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt), often exhibit high activity and selectivity under milder conditions.[4] Non-noble metal catalysts, including Copper (Cu), Nickel (Ni), and Cobalt (Co), are more cost-effective alternatives.[4] Bimetallic catalysts, like Ru-Re/C and Rh-MoOₓ/SiO₂, have shown excellent performance.[4]

Q2: How does the choice of precursor (levulinic acid vs. furfural) affect catalyst selection?

A2: The synthesis of 1,4-PDO from levulinic acid (LA) typically involves hydrogenation and ring-opening of the intermediate γ-valerolactone (GVL). This requires catalysts with both metal and acid functionalities.[4] The conversion of furfural involves an initial hydrogenation to furfuryl alcohol (FAL), followed by acid-catalyzed ring-opening and further hydrogenation, also necessitating a bifunctional catalyst.[4][8]

Q3: What causes the deactivation of non-noble metal catalysts in levulinic acid hydrogenation?

A3: Non-noble metal catalysts are susceptible to deactivation through several mechanisms when hydrogenating levulinic acid. The acidic nature of levulinic acid can cause corrosion and sintering of the metal particles.[4] Agglomeration of metal nanoparticles, such as copper, is a significant cause of deactivation.[4]

Catalyst Deactivation Mechanisms

Q4: What are the primary mechanisms of catalyst deactivation?

A4: The main intrinsic mechanisms of catalyst deactivation can be categorized as:

  • Poisoning: Strong adsorption of impurities on the active sites.[1]

  • Fouling: Physical deposition of substances like coke on the catalyst surface.[1][2]

  • Thermal Degradation: Sintering of active particles and structural changes in the support at high temperatures.[1]

  • Vapor Compound Formation and Transport: Volatilization of active components.[1]

  • Vapor-Solid and/or Solid-Solid Reactions: Chemical transformation of the active phase with the support or other components.[1]

  • Attrition/Crushing: Mechanical loss of catalyst material.[1]

Q5: How can I identify the specific cause of my catalyst's deactivation?

A5: A combination of characterization techniques on the spent catalyst is crucial. Techniques such as thermogravimetric analysis (TGA) can identify coke formation, while transmission electron microscopy (TEM) can reveal sintering or particle agglomeration.[5] X-ray photoelectron spectroscopy (XPS) can provide information on changes in the chemical state of the active metals.

Catalyst Regeneration

Q6: Is it possible to regenerate a deactivated catalyst?

A6: Yes, regeneration is often possible, and the appropriate method depends on the deactivation mechanism.

Q7: What are some common methods for catalyst regeneration?

A7: Common regeneration strategies include:

  • Solvent Washing: To remove adsorbed organic species.[9]

  • Calcination/Combustion: To burn off coke deposits. However, this method must be carefully controlled to avoid thermal damage to the catalyst.[9]

  • Hydrogen Treatment: Can be effective for certain types of catalysts, such as Raney®-Nickel, to restore activity.[9]

  • Chemical Treatment: For instance, treating a deactivated Palladium(II) catalyst with benzoquinone can re-oxidize inactive Pd(0) to the active Pd(II) state.[10]

III. Quantitative Data Summary

The following tables summarize key performance data for various catalysts used in the synthesis of this compound.

Table 1: Performance of Various Catalysts in this compound Synthesis from Levulinic Acid and its Derivatives.

CatalystPrecursorTemperature (°C)H₂ Pressure (MPa)Solvent1,4-PDO Yield (%)Reference
RuRe/CLevulinic Acid140-Water82[4]
Rh–MoOₓ/SiO₂Levulinic Acid80--70[4]
MoOₓ-decorated Ru/ACLevulinic Acid704Water96.7[4][11]
Cu/MgOLevulinic Acid170--53.6[4]
Cu/MgOMethyl Levulinate--Isopropanol97.7[4]
Cu/ZrO₂Methyl Levulinate200-2-propanol39[4]
Cu-Ni-Zn/H-ZSM-5Levulinic Acid1302.5Water93.4[12]
Bulk Ni₃Sn₂Furfural1603.0Ethanol/H₂Oup to 92[13][14]
Ru-6.3FeOₓ/AC + Amberlyst-15Furfural---86[7]

Table 2: Performance of Catalysts in Pentanediol Synthesis from Furfuryl Alcohol.

CatalystTemperature (°C)H₂ Pressure (MPa)1,2-PeD Selectivity (%)1,5-PeD Selectivity (%)Total PeD Yield (%)Reference
2Pt/MgO-200160159.415.274.6[5]
4Pt/10Li/MgAl₂O₄230---77.4 (selectivity)[6]

IV. Experimental Protocols

Protocol 1: Catalyst Preparation (Incipient Wetness Impregnation)

This protocol describes a general method for preparing supported metal catalysts.

Materials:

  • Metal precursor (e.g., noble metal chloride aqueous solution)

  • Support material (e.g., MgAl₂O₄)

  • Deionized water

Procedure:

  • Impregnate the support material with an aqueous solution of the metal precursor.

  • Dry the impregnated support at 120°C for 8 hours.

  • Calcine the dried material at 300°C for 3 hours.

  • Reduce the calcined catalyst in a hydrogen (H₂) flow at 300°C for 1 hour.

  • Passivate the reduced catalyst with a 1% O₂/N₂ mixture at room temperature before exposing it to air.[6]

Protocol 2: Catalyst Activity Testing (Batch Reactor)

This protocol outlines a typical procedure for evaluating catalyst performance in a batch reactor.

Materials:

  • Catalyst

  • Substrate (e.g., furfural)

  • Solvent (e.g., ethanol/H₂O mixture)

  • High-pressure batch reactor

Procedure:

  • Charge the reactor with the catalyst, substrate, and solvent.

  • Seal the reactor and purge it with H₂.

  • Pressurize the reactor to the desired H₂ pressure (e.g., 3.0 MPa).

  • Heat the reactor to the target reaction temperature (e.g., 160°C) while stirring.

  • Maintain the reaction for the specified duration (e.g., 12 hours).

  • After the reaction, cool the reactor to room temperature and depressurize.

  • Analyze the liquid products using techniques like gas chromatography (GC) to determine conversion and selectivity.[14]

Protocol 3: Catalyst Regeneration (Hydrogen Treatment)

This protocol is an example of regenerating a catalyst using hydrogen treatment.

Materials:

  • Spent catalyst

  • Tube furnace or similar equipment with H₂ flow control

Procedure:

  • Place the spent catalyst in the reactor.

  • Heat the catalyst under a flow of H₂ to a specific temperature (e.g., 673 K) for a set duration (e.g., 1 hour).[15]

  • Cool the catalyst to room temperature under an inert gas flow (e.g., N₂).

  • The regenerated catalyst is then ready for reuse.

V. Visualizations

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Proteins) Active_Catalyst->Poisoning Impurities Fouling Fouling (Coke Deposition) Active_Catalyst->Fouling Hydrocarbon Reactions Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering High Temperature Leaching Leaching (Acidic Conditions) Active_Catalyst->Leaching Corrosion Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Regeneration_Workflow Start Spent Catalyst Characterize Characterize Deactivation (TGA, TEM, XPS) Start->Characterize Select_Method Select Regeneration Method Characterize->Select_Method Solvent_Wash Solvent Washing Select_Method->Solvent_Wash Fouling (light) Calcination Calcination Select_Method->Calcination Coking H2_Treatment Hydrogen Treatment Select_Method->H2_Treatment Sintering/Reduction Regenerated Regenerated Catalyst Solvent_Wash->Regenerated Calcination->Regenerated H2_Treatment->Regenerated Synthesis_Pathway LA Levulinic Acid GVL γ-Valerolactone LA->GVL Hydrogenation HPentanoic_Acid 4-Hydroxypentanoic Acid GVL->HPentanoic_Acid Ring-opening PDO This compound HPentanoic_Acid->PDO Hydrogenation Furfural Furfural FAL Furfuryl Alcohol Furfural->FAL Hydrogenation FAL->PDO Ring-opening & Hydrogenation

References

Technical Support Center: Improving Catalyst Selectivity for 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 1,4-Pentanediol (1,4-PDO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the selective synthesis of this compound?

A1: Bimetallic Nickel-Tin (Ni-Sn) alloy catalysts are widely reported for the selective conversion of biomass-derived furfural (B47365) and its derivatives to 1,4-PDO.[1][2][3][4] Other effective systems include platinum-based catalysts (e.g., Pt/MgO, Pt/aluminosilicates) and ruthenium-based catalysts (e.g., Ru-FeOx/AC).[5][6][7][8] The choice of catalyst often depends on the starting material (e.g., furfural, furfuryl alcohol, levulinic acid) and desired reaction conditions.

Q2: What are the major byproducts observed during the synthesis of this compound?

A2: Common byproducts include other pentanediol (B8720305) isomers such as 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693).[5][6] Tetrahydrofurfuryl alcohol (THFA), 2-methylfuran (B129897) (2-MF), and over-hydrogenation products like 1-pentanol (B3423595) and 2-pentanol (B3026449) are also frequently observed.[9][10] The formation of these byproducts is highly dependent on the catalyst, support, and reaction conditions.

Q3: How does the catalyst support influence the selectivity towards this compound?

A3: The support material plays a crucial role in catalyst performance by influencing metal dispersion, acidity, and the interaction with reactants. For instance, supports like aluminum hydroxide (B78521) (AlOH) have been shown to promote high selectivity for 1,4-PDO with Ni-Sn catalysts.[1][2][3] The acidity of the support can be critical; for example, with Pt catalysts, aluminosilicate (B74896) supports with high acid site loadings can enhance the ring-opening of furfuryl alcohol to form 1,5-pentanediol.[7] Conversely, basic supports like MgO can also be effective in promoting pentanediol formation from furfuryl alcohol.[5]

Q4: Can Ni-Sn catalysts be reused? If so, is there a regeneration procedure?

A4: Yes, Ni-Sn alloy catalysts have been reported to be reusable.[2][3] Over time, the catalyst's activity and selectivity may decrease due to factors like metal sintering or coke deposition. A common regeneration method involves treating the recovered catalyst with H2 at an elevated temperature (e.g., 673 K for 1 hour) to restore its original activity and selectivity.[2]

Troubleshooting Guides

Problem 1: Low Selectivity to this compound with High Yield of Tetrahydrofurfuryl Alcohol (THFA)

Possible Causes:

  • Incorrect Catalyst Preparation: The ratio of the metal components (e.g., Ni/Sn ratio) might not be optimal, or the reduction temperature during catalyst activation could be too low, leading to incomplete alloy formation.

  • Suboptimal Reaction Temperature: Lower reaction temperatures often favor the hydrogenation of the furan (B31954) ring to form THFA over the desired C-O bond hydrogenolysis.[1]

  • Inappropriate Catalyst Support: The chosen support may not have the desired surface acidity or basicity to facilitate the ring-opening reaction.

Solutions:

  • Optimize Catalyst Synthesis:

    • Carefully control the molar ratio of Ni to Sn during catalyst preparation. A Ni/Sn ratio of around 3.0 has been shown to be effective.[1][3]

    • Ensure the catalyst is reduced at the optimal temperature. For Ni-Sn catalysts, a reduction temperature of 673 K is often employed.[3][4]

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature. For the conversion of 2-methylfuran using a Ni-Sn/AlOH catalyst, the highest yield of 1,4-PDO was achieved at 433 K.[1]

  • Evaluate Different Supports:

    • Consider using supports known to promote 1,4-PDO selectivity, such as aluminum hydroxide (AlOH).[1][2][3]

Problem 2: Significant Formation of Other Pentanediol Isomers (1,2- and 1,5-Pentanediol)

Possible Causes:

  • Catalyst Type: Some catalysts inherently favor the formation of other isomers. For example, certain Pt-based catalysts tend to produce more 1,2-pentanediol and 1,5-pentanediol.[5][6]

  • Reaction Pathway: The reaction may proceed through different intermediates that lead to various pentanediol isomers. The nature of the starting material can also influence the product distribution.

  • Reaction Conditions: Parameters like H2 pressure and temperature can influence the relative rates of different reaction pathways.

Solutions:

  • Catalyst Selection:

    • For high selectivity to 1,4-PDO from furfural, Ni-Sn alloy catalysts have demonstrated high yields.[4]

  • Modify Reaction Conditions:

    • Optimize the H2 pressure. For the conversion of 2-methylfuran over a Ni-Sn/AlOH catalyst, a pressure of 3.0 MPa was found to be optimal for 1,4-PDO yield.[1]

    • Fine-tune the reaction temperature, as it can affect the selectivity between different pentanediol isomers.

Problem 3: Catalyst Deactivation After a Few Cycles

Possible Causes:

  • Metal Leaching: Active metal components may leach into the reaction medium, especially in aqueous or acidic conditions.

  • Sintering of Metal Particles: High reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[5]

  • Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.

Solutions:

  • Catalyst Regeneration:

    • As mentioned in the FAQs, a hydrogen treatment at high temperature can often restore the catalyst's activity.[2]

  • Optimize Reaction Conditions:

    • Operate at the lowest possible temperature that still provides good conversion and selectivity to minimize sintering.

  • Support Selection:

    • Choose a support that has strong metal-support interactions to prevent leaching and sintering.

Data Presentation

Table 1: Performance of Various Catalysts in the Synthesis of this compound.

CatalystStarting MaterialTemperature (°C)H2 Pressure (MPa)Solvent1,4-PDO Yield (%)Major ByproductsReference
Bulk Ni3Sn2Furfural1603.0Ethanol (B145695)/H2O871,2- & 1,5-PDO, THFA[4]
Ni-Sn(3.0)/AlOH2-Methylfuran1603.0Ethanol/H2O642-MeTHF[1][3]
2Pt/MgO-200Furfuryl Alcohol1601.0H2O~74.6 (total pentanediols)1,2-PDO, 1,5-PDO[5]
Ru-6.3FeOx/ACFurfural---86Levulinic Acid[8]

Experimental Protocols

Protocol 1: Preparation of a Supported Ni-Sn Alloy Catalyst (Ni-Sn(3.0)/AlOH)

Materials:

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Aluminum hydroxide (AlOH, bayerite type)

  • Deionized water

  • Ethanol

  • 2-Methoxyethanol (B45455)

Procedure:

  • Prepare Solution A: Dissolve 18.0 mmol of NiCl2·6H2O in deionized water.

  • Prepare Solution B: Dissolve 6.0 mmol of SnCl2·2H2O in a 2:1 mixture of ethanol and 2-methoxyethanol at room temperature.

  • Mixing: In a reaction vessel, combine 1 gram of AlOH support with Solution A and Solution B at room temperature.

  • Stirring and Heating: Raise the temperature of the mixture to 323 K (50 °C) and stir for 12 hours.

  • Drying and Reduction: The resulting solid is dried and then reduced in a hydrogen flow at 673 K for 1.5 hours before use.[1]

Protocol 2: Catalytic Hydrogenation of 2-Methylfuran to this compound

Materials:

  • 2-Methylfuran (2-MeF)

  • Ni-Sn(3.0)/AlOH catalyst (prepared as in Protocol 1)

  • Ethanol

  • Deionized water

  • High-pressure autoclave reactor

Procedure:

  • Reactor Loading: Place 50 mg of the Ni-Sn(3.0)/AlOH catalyst into the autoclave reactor.

  • Substrate Solution: Prepare a solution of 1.2 mmol of 2-methylfuran in 3.5 mL of an ethanol/H2O mixture (1.5:2.0 volume ratio). Add this solution to the reactor.

  • Pressurization: Seal the reactor and introduce hydrogen gas to an initial pressure of 3.0 MPa at room temperature.

  • Reaction: Heat the reactor to 433 K (160 °C) and maintain these conditions for 12 hours with stirring.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Analysis: The liquid product mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 2-MeF and the yield of 1,4-PDO and other products.[1][3]

Protocol 3: Product Analysis by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of alcohols and furanic compounds (e.g., ZEBRON ZB-5ms).

GC Method Example:

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 0.5 min.

    • Ramp: 20 °C/min to 250 °C.

    • Hold at 250 °C for 10 min.

  • Carrier Gas: Helium

  • Internal Standard: An internal standard (e.g., dodecane) should be used for accurate quantification.[11]

(Note: This is an example method; the actual parameters may need to be optimized for your specific instrument and separation needs.)

Visualizations

Reaction_Pathway Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol (FA) Furfural->Furfuryl_Alcohol Hydrogenation Intermediate Ring-Opened Intermediate (e.g., 5-hydroxy-2-pentanone) Furfuryl_Alcohol->Intermediate Ring Opening THFA Tetrahydrofurfuryl Alcohol (THFA) Furfuryl_Alcohol->THFA Ring Hydrogenation PDO_1_4 This compound Intermediate->PDO_1_4 Hydrogenation Other_PDOs 1,2- & 1,5-Pentanediol Intermediate->Other_PDOs Side Reactions

Caption: Reaction pathway for the conversion of furfural to this compound and major byproducts.

Troubleshooting_Workflow Start Low 1,4-PDO Selectivity High_THFA High THFA Yield? Start->High_THFA High_Other_PDOs High 1,2/1,5-PDO Yield? High_THFA->High_Other_PDOs No Increase_Temp Increase Reaction Temperature High_THFA->Increase_Temp Yes Check_Catalyst_Prep Review Catalyst Preparation Protocol (e.g., Ni/Sn ratio, reduction temp.) High_Other_PDOs->Check_Catalyst_Prep No Optimize_Pressure Optimize H2 Pressure High_Other_PDOs->Optimize_Pressure Yes Increase_Temp->Check_Catalyst_Prep Consider_Catalyst Consider Alternative Catalyst System (e.g., Ni-Sn) Optimize_Pressure->Consider_Catalyst

References

Technical Support Center: Stability of 1,4-Pentanediol Under Various Catalytic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-pentanediol. The information provided addresses common stability issues encountered during catalytic experiments.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common problems related to the stability of this compound in the presence of various catalysts.

Issue 1: Unexpected Formation of 2-Methyltetrahydrofuran (B130290) (2-MTHF)

  • Question: During my reaction, I'm observing the formation of 2-methyltetrahydrofuran as a significant byproduct. What could be the cause?

  • Answer: The formation of 2-methyltetrahydrofuran (2-MTHF) from this compound is a common issue, typically caused by acid-catalyzed dehydration (cyclization). This can occur under the following conditions:

    • Acidic Catalysts: The presence of acidic catalysts, such as solid acids (e.g., zeolites, acidic resins) or even acidic sites on catalyst supports (e.g., alumina, silica-alumina), can promote the intramolecular dehydration of this compound.

    • High Temperatures in Aqueous Media: Even in the absence of an explicit acid catalyst, high temperatures (e.g., 573K or 300°C) in water can be sufficient to cause the dehydration of this compound to 2-MTHF.[1]

    • Lewis Acidity: Lewis acid sites on a catalyst can also facilitate this reaction.

Troubleshooting Steps:

  • Catalyst Selection: If possible, switch to a non-acidic catalyst or a catalyst with a support that has low acidity. Neutral or basic supports like activated carbon or magnesia might be better alternatives.

  • pH Control: If the reaction medium allows, consider buffering the solution to maintain a neutral or slightly basic pH to suppress the acid-catalyzed dehydration.

  • Temperature Optimization: Lowering the reaction temperature can significantly reduce the rate of dehydration. Experiment with a temperature range to find a balance between your desired reaction rate and the suppression of 2-MTHF formation.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Anhydrous conditions, if compatible with your primary reaction, can mitigate water-driven dehydration.

Issue 2: Formation of γ-Valerolactone (GVL) as a Byproduct

  • Question: My reaction is producing γ-valerolactone (GVL) from this compound. What reaction conditions favor this side product?

  • Answer: The oxidation of this compound can lead to the formation of γ-valerolactone (GVL). This process typically involves a two-step mechanism: the initial oxidation of the primary alcohol group to a carboxylic acid, forming 4-hydroxypentanoic acid, which then undergoes an intramolecular esterification (lactonization) to yield GVL.[2] This is often facilitated by:

    • Oxidizing Agents: The presence of an oxidizing agent is a prerequisite.

    • Acid Catalysis: The lactonization step is frequently catalyzed by acids.[2]

Troubleshooting Steps:

  • Control of Oxidants: If your reaction does not require oxidative conditions, ensure that your system is free from oxidizing agents. This includes using deoxygenated solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Acidic Conditions: If oxidation is unavoidable, try to perform the reaction under neutral or basic conditions to disfavor the acid-catalyzed lactonization step.

Issue 3: Hydrogenolysis to Pentanols

  • Question: I am observing the formation of 1-pentanol (B3423595) and/or 2-pentanol (B3026449) in my reaction involving this compound under a hydrogen atmosphere. Why is this happening?

  • Answer: The formation of pentanols from this compound is due to a side reaction known as hydrogenolysis, where a C-O bond is cleaved by hydrogen. This is particularly prevalent with certain metal catalysts used for hydrogenation. For instance, in the hydroconversion of γ-valerolactone over a Co/SiO2 catalyst, this compound is an intermediate that can be further converted to 1-pentanol and 2-pentanol.[2]

Troubleshooting Steps:

  • Catalyst Selection: The choice of metal catalyst can significantly influence the selectivity. Some catalysts are more prone to hydrogenolysis than others. For example, a study using a Pt/Li/MgAl2O4 catalyst showed that pentanediols were stable and not prone to further hydrogenolysis, with less than 2.5% yield of 1-pentanol.[3] Experiment with different supported metal catalysts to find one with lower hydrogenolysis activity.

  • Reaction Conditions:

    • Temperature: Higher temperatures generally favor hydrogenolysis. Reducing the reaction temperature can help to minimize the formation of pentanols.

    • Hydrogen Pressure: While sufficient hydrogen pressure is needed for hydrogenation reactions, excessively high pressures can sometimes promote hydrogenolysis. Optimize the hydrogen pressure for your specific transformation.

Issue 4: Catalyst Deactivation

  • Question: My catalyst is losing activity over time in a reaction involving this compound. What are the potential causes of deactivation?

  • Answer: Catalyst deactivation in reactions with diols can occur through several mechanisms:

    • Hydrolysis of Support: In aqueous media, some catalyst supports, like magnesia (MgO), can undergo hydrolysis, leading to a loss of surface area and active sites.[4]

    • Sintering of Metal Particles: At high reaction temperatures, metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a decrease in the active surface area.[4]

    • Surface Adsorption of Organic Species (Coking/Fouling): Byproducts or even the reactant itself can strongly adsorb onto the catalyst surface, blocking active sites.[4]

Troubleshooting Steps:

  • Support Stability: Choose a catalyst support that is stable under your reaction conditions. For aqueous-phase reactions, materials like carbon, silica, or titania are often more robust than basic oxides like MgO.

  • Temperature Control: Operate at the lowest effective temperature to minimize sintering of the metal particles.

  • Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For deactivation by coking, a controlled oxidation to burn off the carbonaceous deposits can sometimes restore activity.

Quantitative Data on this compound Stability

The following tables summarize available quantitative data on the stability of this compound under various catalytic conditions.

Table 1: Byproduct Formation from this compound under Hydrogenation Conditions

CatalystTemperature (°C)Pressure (bar)ByproductsByproduct Yield/SelectivityReference
Co/SiO₂200302-Methyltetrahydrofuran, 1-Pentanol, 2-Pentanol, 2-ButanolThis compound was an intermediate, with 2.5 mol% detected at a specific spacetime.[2]
Pt/Li/MgAl₂O₄23040 (H₂)1-Pentanol< 2.5% yield[3]

Table 2: Dehydration of 1,4-Butanediol (B3395766) (as an analogue for this compound)

CatalystTemperature (°C)ProductYield/SelectivityReference
ZrO₂-Al₂O₃220Tetrahydrofuran97.1% yield[5]
Ca-Zr-Sn Oxide3803-Buten-1-ol82% selectivity[6]

Experimental Protocols

Protocol 1: Catalytic Dehydration of this compound to 2-Methyltetrahydrofuran (Conceptual)

This protocol is based on typical procedures for diol dehydration.

Materials:

  • This compound

  • Solid acid catalyst (e.g., Amberlyst-15, ZSM-5, or a metal oxide with acidic properties)

  • Solvent (e.g., water or a high-boiling point organic solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • High-pressure reactor equipped with a stirrer, temperature controller, and sampling port

Procedure:

  • Charge the high-pressure reactor with this compound and the chosen solvent. A typical substrate concentration might be in the range of 5-20 wt%.

  • Add the solid acid catalyst. The catalyst loading is typically 1-10 wt% relative to the substrate.

  • Seal the reactor and purge several times with an inert gas to remove air.

  • Pressurize the reactor with the inert gas to the desired pressure (e.g., 10-30 bar) to prevent boiling of the solvent at higher temperatures.

  • Begin stirring and heat the reactor to the desired temperature (e.g., 150-250°C).

  • Monitor the reaction progress by taking samples periodically through the sampling port and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the conversion of this compound and the formation of 2-methyltetrahydrofuran and other byproducts.

  • After the reaction is complete, cool the reactor to room temperature, depressurize, and recover the product mixture for further analysis and purification.

Protocol 2: Catalytic Oxidation of this compound to γ-Valerolactone (Conceptual)

This protocol is based on general procedures for alcohol oxidation.

Materials:

  • This compound

  • Oxidation catalyst (e.g., a supported noble metal catalyst like Pt/C or Ru/C)

  • Oxidizing agent (e.g., molecular oxygen or air)

  • Solvent (e.g., water or an organic solvent stable to oxidation)

  • Optional: Acid co-catalyst (e.g., a mineral acid or a solid acid)

  • Reactor equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Dissolve this compound in the chosen solvent in the reactor.

  • Add the oxidation catalyst.

  • If an acid co-catalyst is used, add it to the reaction mixture.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-120°C).

  • Introduce the oxidizing agent (e.g., bubble air or oxygen through the mixture) at a controlled flow rate.

  • Monitor the reaction by taking samples at regular intervals and analyzing them by techniques such as HPLC or GC to determine the concentration of this compound and γ-valerolactone.

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and proceed with product isolation and purification.

Visualizations

stability_pathways cluster_dehydration Dehydration (Acid-Catalyzed) cluster_oxidation Oxidation cluster_hydrogenolysis Hydrogenolysis PDO This compound MTHF 2-Methyltetrahydrofuran PDO->MTHF H⁺ / Heat HPA 4-Hydroxypentanoic Acid PDO->HPA [O] Pentanols 1-Pentanol / 2-Pentanol PDO->Pentanols H₂ / Metal Catalyst GVL γ-Valerolactone HPA->GVL -H₂O (Lactonization) H⁺ catalyzed

Caption: Degradation pathways of this compound under different catalytic conditions.

troubleshooting_workflow start Unwanted Byproduct Observed byproduct_id Identify Byproduct(s) start->byproduct_id mthf 2-Methyltetrahydrofuran byproduct_id->mthf 2-MTHF gvl γ-Valerolactone byproduct_id->gvl GVL pentanols Pentanols byproduct_id->pentanols Pentanols dehydration_cause Cause: Acid-catalyzed dehydration mthf->dehydration_cause oxidation_cause Cause: Oxidation & Lactonization gvl->oxidation_cause hydrogenolysis_cause Cause: Hydrogenolysis pentanols->hydrogenolysis_cause solution_acid Solutions: - Use non-acidic catalyst - Control pH (neutral/basic) - Lower temperature dehydration_cause->solution_acid solution_oxidation Solutions: - Exclude oxidants - Use inert atmosphere - Avoid acidic conditions oxidation_cause->solution_oxidation solution_hydrogenolysis Solutions: - Change metal catalyst - Lower temperature - Optimize H₂ pressure hydrogenolysis_cause->solution_hydrogenolysis

Caption: Troubleshooting workflow for byproduct formation from this compound.

References

overcoming challenges in the ring-opening of furan derivatives to 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Pentanediol (1,4-PeD) from furan (B31954) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a low yield of this compound and a significant amount of 2-Methyltetrahydrofuran (2-MTHF). What's causing this and how can I improve the selectivity?

A1: This is a common challenge where the hydrogenation of the furan ring is favored over the desired ring-opening hydrogenolysis. Several factors could be at play:

  • Catalyst Choice: Platinum-based catalysts on weakly acidic supports like silica (B1680970) tend to promote ring hydrogenation to 2-MTHF[1]. The balance between metal sites for hydrogenation and acid sites for C-O bond cleavage is crucial.

  • Insufficient Acidity: The ring-opening of the furan derivative is often an acid-catalyzed process. If your catalyst support lacks sufficient acidity, the hydrogenation pathway will dominate. Consider using supports with tunable acidity like amorphous silica-alumina (ASA) or zeolites[1][2].

  • Reaction Temperature: Lower temperatures may favor the formation of 2-MTHF and other intermediates like 2-hydroxy-2-methyl tetrahydrofuran (B95107) (2H2MeTHF)[3]. Increasing the temperature can enhance the C-O bond hydrogenolysis required for 1,4-PeD formation, though excessive temperatures can lead to undesired side reactions[3].

Troubleshooting Steps:

  • Catalyst Modification: Switch to a bifunctional catalyst with both metal and acid sites. For instance, Pt supported on aluminosilicates has shown increased selectivity towards pentanediols[1]. Bimetallic catalysts like Ni-Sn have also demonstrated high yields of 1,4-PeD[4][5][6].

  • Optimize Support Acidity: If using a supported catalyst, select a support with stronger acidity to promote the ring-opening step.

  • Temperature Screening: Conduct a temperature screening study to find the optimal balance between furan derivative conversion and selectivity to 1,4-PeD. For Ni-Sn alloy catalysts, temperatures around 433 K have been shown to be effective[4][5][6].

Q2: I am observing the formation of other pentanediol (B8720305) isomers like 1,2-Pentanediol and 1,5-Pentanediol (B104693). How can I selectively synthesize this compound?

A2: The formation of different pentanediol isomers is highly dependent on the starting furan derivative and the catalytic system employed.

  • Starting Material: The structure of the initial furan derivative dictates the possible pentanediol products. For example, furfuryl alcohol is more commonly a precursor for 1,2- and 1,5-pentanediol[1][2][7][8][9], while 2-methylfuran (B129897) is a direct precursor to this compound[3][4][6][10].

  • Catalyst and Reaction Pathway: The catalyst plays a critical role in directing the reaction pathway. For instance, the conversion of furfural (B47365) to 1,4-PeD can proceed through intermediates like furfuryl alcohol and subsequent alcoholysis to an alkyl levulinate, which is then converted to 1,4-PeD via γ-valerolactone (GVL)[10]. This complex pathway requires a bifunctional catalyst with both metallic and acidic sites to be carefully controlled[10].

Troubleshooting Steps:

  • Select the Appropriate Furan Derivative: To selectively produce this compound, start with a suitable precursor like 2-methylfuran.

  • Catalyst Selection: Employ catalysts known for their selectivity towards 1,4-PeD from your chosen starting material. For the conversion of 2-methylfuran, Ni-Sn alloy catalysts have shown high selectivity[4][5][6]. For furfural conversion, a combination of a hydrogenation catalyst (e.g., Ru-FeOx/AC) and a solid acid catalyst (e.g., Amberlyst-15) can be effective[11][12].

Q3: My catalyst is deactivating quickly. What are the potential causes and how can I improve its stability?

A3: Catalyst deactivation is a significant challenge in this process and can be caused by several factors:

  • Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is often more pronounced at higher reaction temperatures.

  • Leaching of Active Metals: The active metal components of the catalyst may leach into the reaction medium, especially under acidic conditions.

  • Changes in Catalyst Structure: The structure of the catalyst may change during the reaction, for example, through sintering of metal nanoparticles or collapse of the support structure.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.

  • Catalyst Regeneration: Investigate regeneration procedures for your catalyst. For example, some catalysts can be regenerated by calcination in air to burn off coke, followed by reduction. Ni-Sn/AlOH catalysts have been shown to be reusable after treatment with H₂ at elevated temperatures[6].

  • Choose a More Robust Catalyst: Consider catalysts known for their stability under the reaction conditions. For example, bimetallic alloy catalysts can sometimes exhibit enhanced stability compared to their monometallic counterparts.

Data Presentation: Catalyst Performance in this compound Synthesis

CatalystFuran DerivativeTemp. (K)Pressure (MPa H₂)SolventConversion (%)1,4-PeD Yield (%)Reference
Ni-Sn(3.0)/AlOH2-Methylfuran4333.0Ethanol/H₂O9464[4][6]
Bulk Ni-Sn(1.5)Furfuraldehyde4333.0Ethanol/H₂O~10092[5][13]
Bulk Ni-Sn(1.5)Furfuryl Alcohol4333.0Ethanol/H₂O~10067[5][13]
Bulk Ni-Sn(1.5)2-Methylfuran4333.0Ethanol/H₂O~10048[5]
Ru-6.3FeOx/AC + Amberlyst-15FurfuralNot SpecifiedNot SpecifiedNot SpecifiedNot Specified86[12]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methylfuran using Ni-Sn/AlOH Catalyst [4]

  • Catalyst Preparation: Prepare the Ni-Sn(3.0)/AlOH catalyst as described in the referenced literature. This typically involves co-precipitation or impregnation methods followed by reduction.

  • Reaction Setup: Place 50 mg of the Ni-Sn(3.0)/AlOH catalyst and a solution of 1.2 mmol of 2-methylfuran in 3.5 mL of an ethanol/H₂O mixture (1.5:2.0 volume ratio) into a high-pressure autoclave reactor.

  • Reaction Conditions:

    • Seal the reactor and introduce an initial H₂ pressure of 3.0 MPa at room temperature.

    • Increase the reactor temperature to 433 K.

    • Maintain the reaction for 12 hours with stirring.

  • Product Analysis: After the reaction, cool the reactor to room temperature and depressurize. Analyze the liquid products by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-methylfuran and the yield of this compound.

Protocol 2: One-Pot Conversion of Furfural to this compound using Bulk Ni-Sn Alloy Catalyst [5][13]

  • Catalyst Preparation: Synthesize the bulk Ni-Sn alloy catalyst with the desired Ni/Sn molar ratio (e.g., 1.5) as detailed in the source literature. This may involve a co-reduction method.

  • Reaction Setup: In a high-pressure autoclave, combine 44 mg of the bulk Ni-Sn(1.5) alloy catalyst with a solution of 1.2 mmol of furfuraldehyde in 3.5 mL of an ethanol/H₂O mixture (1.5:2.0 volume ratio).

  • Reaction Conditions:

    • Pressurize the reactor with an initial H₂ pressure of 3.0 MPa at room temperature.

    • Heat the reactor to 433 K.

    • Allow the reaction to proceed for 12 hours under stirring.

  • Work-up and Analysis: Following the reaction, cool down the reactor and release the pressure. The product mixture can be analyzed using GC and GC-MS to quantify the conversion and product yields.

Visualizations

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Product Analysis catalyst Prepare Catalyst (e.g., Ni-Sn/AlOH) reactor Charge Autoclave Reactor catalyst->reactor reagents Prepare Reagent Solution (Furan Derivative in Solvent) reagents->reactor pressurize Pressurize with H₂ reactor->pressurize heat Heat to Reaction Temp. pressurize->heat react Stir for Reaction Time heat->react cooldown Cool & Depressurize react->cooldown analysis Analyze Products (GC, GC-MS) cooldown->analysis

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway furan 2-Methylfuran intermediate1 Ring-Opened Intermediate (5-Hydroxy-2-pentanone) furan->intermediate1 Ring Opening (Acid-Catalyzed) side_product 2-Methyltetrahydrofuran (2-MTHF) furan->side_product Ring Hydrogenation product This compound intermediate1->product Hydrogenation

Caption: Simplified reaction pathway for 2-Methylfuran to this compound.

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC Methods for 1,4-Pentanediol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials and intermediates is paramount. 1,4-Pentanediol, a versatile chemical intermediate, requires robust analytical methods for its quality control. This guide provides an objective comparison of two common chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGC-MS (with Derivatization)HPLC-RID
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, with detection based on changes in refractive index.
Sample Volatility Requires derivatization to increase volatility and thermal stability.Suitable for non-volatile and thermally labile compounds.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Lower sensitivity compared to GC-MS.[1]
Selectivity Highly selective due to mass spectral data, allowing for definitive peak identification.Universal detection, less selective, relies on retention time for identification.[2]
Common Impurity Detection Excellent for identifying and quantifying volatile and semi-volatile organic impurities.Effective for non-volatile impurities and isomers with different polarities.
Method Development More complex due to the need for derivatization and optimization of temperature programs.Simpler method development, but limited to isocratic elution.[2][3]
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost.
Throughput Can be high with autosamplers.Can be high with autosamplers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the presence of two hydroxyl groups, this compound is a polar and relatively non-volatile compound, making it challenging to analyze directly by GC. Derivatization is employed to convert the hydroxyl groups into less polar and more volatile silyl (B83357) ethers, improving chromatographic peak shape and thermal stability.[4][5][6]

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-Dimethylformamide).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless injection can be optimized).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of this compound and known impurities.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This compound does not possess a significant UV chromophore, making UV-Vis detection unsuitable. A Refractive Index Detector (RID) is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte, making it ideal for analyzing compounds like diols.[1][3][8]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in the mobile phase (e.g., ultrapure water) to a final concentration of 1-10 mg/mL in a volumetric flask.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]

2. HPLC-RID Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1260 Infinity II Refractive Index Detector.[10]

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or a similar ion-exclusion column suitable for the analysis of alcohols and organic acids.[9][11][12]

  • Mobile Phase: 0.005 M Sulfuric Acid in ultrapure water.[9][12]

  • Flow Rate: 0.6 mL/min.[9][12]

  • Column Temperature: 55-60°C.[11]

  • Detector Temperature: 40°C.[10]

  • Injection Volume: 10-20 µL.

  • Run Time: Isocratic elution for approximately 20-30 minutes.

Common Impurities in this compound

The synthesis of this compound often starts from precursors like furfural (B47365) or levulinic acid.[13][14][15] Potential impurities can include:

  • Related Diols: 1,2-Pentanediol, 1,5-Pentanediol.

  • Alcohols: 1-Pentanol, 2-Pentanol.

  • Cyclic Ethers: 2-Methyltetrahydrofuran (formed from dehydration of this compound).[16]

  • Unreacted Starting Materials and Intermediates: Furfural, furfuryl alcohol, levulinic acid, γ-valerolactone (GVL).[13][17]

Method Validation and Performance

While direct comparative validation data for this compound was not found in the surveyed literature, the expected performance characteristics based on similar analyses are summarized below.

Table of Expected Performance Characteristics

ParameterGC-MS (with Derivatization)HPLC-RID
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) Low ppm rangeMid to high ppm range[18]
Limit of Quantification (LOQ) Low to mid ppm rangeHigh ppm to low % range[18][19]
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95-105%90-110%

Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Add Solvent (Pyridine/DMF) Sample->Solvent Derivatization Add Silylating Agent (BSTFA) Solvent->Derivatization Heat Heat (60-70°C) Derivatization->Heat Injection Inject into GC Heat->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAcquisition Data Acquisition (Scan/SIM) Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Purity Calculation PeakIntegration->Quantification

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Separation on Ion-Exclusion Column Injection->Separation Detection Refractive Index Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Purity Calculation PeakIntegration->Quantification

HPLC-RID analysis workflow for this compound.

Conclusion

Both GC-MS and HPLC-RID are viable techniques for the purity analysis of this compound, each with distinct advantages and limitations.

GC-MS excels in providing high sensitivity and selectivity, making it the preferred method for identifying and quantifying unknown impurities, especially volatile and semi-volatile compounds. The mass spectral data offers a high degree of confidence in peak identification. However, the requirement for derivatization adds a step to sample preparation and can introduce variability if not performed consistently.

HPLC-RID offers a simpler and more direct method for quantifying this compound without the need for derivatization. It is particularly well-suited for routine quality control where the primary goal is to determine the purity of the main component and quantify known, non-volatile impurities. Its main drawbacks are lower sensitivity and selectivity compared to GC-MS, and its incompatibility with gradient elution, which can limit its ability to resolve complex mixtures of impurities.

The choice between GC-MS and HPLC-RID will ultimately depend on the specific requirements of the analysis. For comprehensive impurity profiling and trace-level analysis, GC-MS is the more powerful technique. For routine purity assays where simplicity and robustness are key, HPLC-RID presents a practical and efficient solution.

References

Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, unequivocal structural confirmation of molecules is paramount. For researchers and scientists working with isomeric compounds, distinguishing between structurally similar molecules like the various pentanediol (B8720305) isomers presents a significant analytical challenge. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1,4-Pentanediol against its common isomers: 1,3-Pentanediol, 1,5-Pentanediol, and 2,4-Pentanediol. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we present a clear and data-driven approach to structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Multiplicity / Integration / Assignment
This compound ~3.8 (m, 1H, CH-OH), ~3.7 (m, 2H, CH₂-OH), 1.5-1.7 (m, 4H, -CH₂-CH₂-), 1.2 (d, 3H, CH₃)
1,3-Pentanediol ~4.0 (m, 1H, CH-OH), ~3.7 (t, 2H, CH₂-OH), 1.5-1.6 (m, 2H, -CH₂-), 1.4 (q, 2H, -CH₂-CH₃), 0.9 (t, 3H, -CH₃)
1,5-Pentanediol ~3.6 (t, 4H, 2 x CH₂-OH), ~1.6 (quintet, 2H, -CH₂-), ~1.4 (quintet, 4H, 2 x -CH₂-)
2,4-Pentanediol ~4.1 (m, 2H, 2 x CH-OH), 1.6 (t, 2H, -CH₂-), 1.2 (d, 6H, 2 x CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Assignment
This compound ~67.5 (CH-OH), ~62.5 (CH₂-OH), ~36.0 (-CH₂-), ~28.9 (-CH₂-), ~23.3 (CH₃)[1]
1,3-Pentanediol ~70.0 (CH-OH), ~62.0 (CH₂-OH), ~38.0 (-CH₂-), ~27.0 (-CH₂-), ~10.0 (CH₃)
1,5-Pentanediol ~62.8 (2 x CH₂-OH), ~32.4 (2 x -CH₂-), ~22.6 (-CH₂-)
2,4-Pentanediol ~65.0 (2 x CH-OH), ~45.0 (-CH₂-), ~24.0 (2 x CH₃)

Table 3: IR Spectral Data (Liquid Film)

CompoundKey Absorptions (cm⁻¹) / Assignment
This compound 3350 (broad, O-H stretch), 2960-2850 (C-H stretch), 1050 (C-O stretch)
1,3-Pentanediol 3340 (broad, O-H stretch), 2960-2870 (C-H stretch), 1060 (C-O stretch)
1,5-Pentanediol 3330 (broad, O-H stretch), 2940-2860 (C-H stretch), 1070 (C-O stretch)
2,4-Pentanediol 3360 (broad, O-H stretch), 2970-2860 (C-H stretch), 1100 (C-O stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey Fragment Ions (m/z)
This compound 87 (M-CH₃), 71 (M-H₂O-CH₃), 45 (CH₃CHO⁺)
1,3-Pentanediol 87 (M-CH₃), 73 (M-C₂H₅), 57 (M-H₂O-C₂H₅)
1,5-Pentanediol 86 (M-H₂O), 69 (M-H₂O-OH), 56, 41[2][3]
2,4-Pentanediol 89 (M-CH₃), 71 (M-CH₃-H₂O), 45 (CH₃CHO⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-25 mg of the pentanediol sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be filtered through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition :

    • The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard proton pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition :

    • The salt plates are mounted in the sample holder of an FTIR spectrometer.

    • A background spectrum of the clean salt plates is recorded.

    • The sample spectrum is then recorded, and the background is automatically subtracted.

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : The liquid pentanediol sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC).

  • Ionization : Electron ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis cluster_Structure_Confirmation Structure Confirmation IR IR Spectroscopy IR_Analysis Identify Functional Groups (O-H, C-H, C-O) IR->IR_Analysis H_NMR 1H NMR H_NMR_Analysis Determine Proton Environments (Chemical Shift, Multiplicity, Integration) H_NMR->H_NMR_Analysis C_NMR 13C NMR C_NMR_Analysis Determine Carbon Environments (Number of Signals, Chemical Shift) C_NMR->C_NMR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Confirmation Confirm this compound Structure IR_Analysis->Confirmation H_NMR_Analysis->Confirmation C_NMR_Analysis->Confirmation MS_Analysis->Confirmation Sample Unknown Pentanediol Sample Sample->IR Sample->H_NMR Sample->C_NMR Sample->MS

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Synthesis of 1,4-Pentanediol: An Evaluation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental results for the synthesis of 1,4-Pentanediol, a valuable monomer in the production of polyesters and polyurethanes. The focus is on the catalytic conversion of biomass-derived platform molecules, primarily furfural (B47365) and levulinic acid, offering a sustainable alternative to traditional petroleum-based routes. This document summarizes quantitative data from various studies, details key experimental protocols, and visualizes the core chemical transformations and workflows.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the synthesis of this compound, highlighting key reaction parameters and outcomes.

CatalystPrecursorSolventTemperature (°C)H₂ Pressure (MPa)Time (h)Conversion (%)This compound Yield (%)Reference
Ni₃Sn₂ alloyFurfuralEthanol (B145695)/H₂O1603.012>9587[1][2][3]
Ru-FeOx/AC with Amberlyst-15FurfuralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified86[4]
Ru/CMK-3 with CO₂FurfuralH₂O804.0 (total)20>9590[5][6]
Rh-MoOx/SiO₂Levulinic AcidH₂O80Not SpecifiedNot Specified10070[7][8]
Ru-MoOx/ACLevulinic AcidH₂O704.0Not Specified>9596.7[9]
Pt-Mo/HAPLevulinic AcidH₂ONot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
Au/TiO₂ (Microwave)Levulinic AcidSolvent-free2005.04100100[11]
Ni-Sn(3.0)/AlOH2-MethylfuranEthanol/H₂O1603.0129464[12]

Experimental Protocols

Detailed methodologies for two prominent catalytic systems are provided below.

Synthesis of this compound from Furfural using a Bulk Ni₃Sn₂ Alloy Catalyst[1][2][3]

Catalyst Preparation (Hydrothermal Method):

  • A precursor solution of NiCl₂·6H₂O and SnCl₂·2H₂O is prepared.

  • The pH of the solution is adjusted to between 8 and 10.

  • The solution undergoes hydrothermal treatment at 150°C for 24 hours.

  • The resulting precipitate is washed, dried, and then reduced under a hydrogen atmosphere at 400°C for 1.5 hours to form the active Ni₃Sn₂ alloy catalyst.

Catalytic Hydrogenation:

  • The Ni₃Sn₂ catalyst (44 mg) and furfural (1.2 mmol) are placed in a batch reactor.

  • A solvent mixture of ethanol and water (1.5:2.0 volume ratio, 3.5 mL) is added.

  • The reactor is pressurized with hydrogen to 3.0 MPa.

  • The reaction is carried out at 160°C for 12 hours with stirring.

  • After the reaction, the catalyst is separated by filtration. The products in the liquid phase are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) using an internal standard for quantification.

Aqueous Phase Hydrogenation of Furfural using a Carbon-Supported Ruthenium (Ru/C) Catalyst[13]

Catalyst Preparation (Impregnation Method):

  • Commercial activated carbon is used as the support material.

  • A calculated amount of RuCl₃·xH₂O is dissolved in acetone.

  • The activated carbon is impregnated with the ruthenium salt solution.

  • The mixture is left in contact for 24 hours, followed by drying at 60°C.

  • The material is washed to remove chloride ions.

  • The catalyst is activated in a hydrogen flow at 300°C for 2 hours before use.

Catalytic Hydrogenation:

  • The Ru/C catalyst (250 mg), furfural (0.45 mL), and water (50 mL) are loaded into a high-pressure reactor.

  • The reactor is pressurized with hydrogen to 1.25 MPa.

  • The reaction is conducted at 90°C.

  • The progress of the reaction is monitored by analyzing liquid samples using gas chromatography.

Mandatory Visualization

The following diagrams illustrate a key reaction pathway and a general experimental workflow.

Synthesis_Pathway_from_Furfural Furfural Furfural Intermediate1 Furfuryl Alcohol Furfural->Intermediate1 Hydrogenation Intermediate2 Angelica Lactone Intermediate Intermediate1->Intermediate2 Ring Opening & Rearrangement PDO14 This compound Intermediate2->PDO14 Hydrogenation

Caption: Reaction pathway for the synthesis of this compound from furfural.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction (Controlled T & P) Reaction_Setup->Hydrogenation Product_Recovery Product Recovery & Catalyst Separation Hydrogenation->Product_Recovery Analysis Product Analysis (GC, GC-MS) Product_Recovery->Analysis End End Analysis->End

Caption: General experimental workflow for catalytic hydrogenation.

References

A Comparative Performance Analysis of Polyesters Derived from 1,4-Pentanediol and 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers in polyester (B1180765) synthesis is a critical determinant of the final polymer's physicochemical properties and, consequently, its performance in various applications, including drug delivery systems. This guide provides an objective comparison of polyesters synthesized from 1,4-pentanediol (1,4-PDO), a bio-based monomer, and the conventional petroleum-based 1,4-butanediol (B3395766) (1,4-BDO). This analysis is supported by experimental data on their thermal and mechanical properties, as well as their biodegradability, to inform material selection for advanced research and development.

The primary structural difference between these two diols lies in the presence of an additional methyl group in the backbone of this compound-based polyesters. This seemingly minor variation significantly influences polymer chain packing, crystallinity, and ultimately, the macroscopic properties of the resulting materials.

Performance Data at a Glance: A Comparative Analysis

The introduction of a methyl group in the repeating unit of polyesters derived from this compound generally leads to a decrease in crystallinity and melting point compared to their 1,4-butanediol counterparts. This is attributed to the disruption of chain regularity and packing. Consequently, the mechanical properties are also impacted, often resulting in more amorphous and flexible materials.

Thermal Properties
PropertyPolyester SystemThis compound Based1,4-Butanediol BasedReference
Glass Transition Temperature (Tg) Poly(alkylene adipate)-52 °C-68 to -60 °C
Poly(alkylene succinate)-29 °C-33 °C
Melting Temperature (Tm) Poly(alkylene adipate)Amorphous (no Tm)54-60 °C
Poly(alkylene succinate)Amorphous (no Tm)114-115 °C

Note: The properties can vary based on the molecular weight of the polymer and the specific diacid used.

Mechanical Properties of Derived Polyurethanes

While direct comparative data for simple polyesters is limited, studies on polyurethanes derived from polyester polyols of these diols offer valuable insights.

PropertyDiol Used in Polyester PolyolValueReference
Tensile Strength This compoundVaries with diacid
1,4-ButanediolVaries with diacid
Elongation at Break This compoundVaries with diacid
1,4-ButanediolVaries with diacid

Specific values for tensile strength and elongation at break are highly dependent on the diacid used in the polyester synthesis and the subsequent polyurethane formulation. For detailed data, please refer to the cited literature.

Experimental Protocols

The synthesis and characterization of these polyesters generally follow established procedures in polymer chemistry.

Synthesis of Polyesters via Melt Polycondensation

A two-step melt polycondensation method is commonly employed for the synthesis of polyesters from both this compound and 1,4-butanediol.

Step 1: Esterification

  • A dicarboxylic acid and a slight molar excess of the diol (this compound or 1,4-butanediol)

A Comparative Guide to Analytical Techniques for Quantifying 1,4-Pentanediol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, process optimization, and quality control. This guide provides a comparative overview of the primary analytical techniques for quantifying 1,4-Pentanediol in complex reaction mixtures, presenting objective performance data and detailed experimental protocols.

The most common and effective methods for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and limitations regarding sensitivity, selectivity, speed, and sample preparation requirements.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For polar analytes like this compound, which contain multiple hydroxyl groups, direct analysis can lead to poor peak shape (tailing) due to strong interactions with the GC column.[1] To overcome this, derivatization is often employed to convert the polar -OH groups into less polar, more volatile moieties.

Principle: A sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium, nitrogen) transports the sample through the column, where compounds are separated based on their boiling points and interactions with the stationary phase. A detector, most commonly a Flame Ionization Detector (FID), generates a signal proportional to the amount of analyte.

Derivatization: Silylation is a common derivatization strategy for compounds with active hydrogens, such as alcohols.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogens on the diol with non-polar trimethylsilyl (B98337) (TMS) groups.[2][3] This process increases volatility and improves chromatographic performance.

The general workflow for a GC-based analysis is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilution & Internal Standard Addition Sample->Dilute Deriv Derivatization (e.g., Silylation) Dilute->Deriv Vial Transfer to GC Vial Deriv->Vial Inject GC Injection Vial->Inject Separation Column Separation Inject->Separation Detect FID Detection Separation->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Quantification Integrate->Calibrate Result Report Concentration Calibrate->Result

Fig 1. General workflow for quantification of this compound by GC-FID.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a viable alternative to GC, often without the need for derivatization.

Principle: A liquid solvent (mobile phase) carries a sample through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase. For diols, a common detection method is a Refractive Index Detector (RID), which measures the change in the refractive index of the mobile phase as the analyte elutes.[4][5]

An analytical method using HPLC with refractive index detection (HPLC-RID) has been developed to quantify ethylene (B1197577) glycol and 1,4-butanediol (B3395766) in aqueous samples.[4][5] This approach utilizes an ion-exclusion column, such as the Bio-Rad Aminex HPX-87H, with an acidic mobile phase for chromatographic separation.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the concentration of an analyte without the need for an identical standard of the analyte itself. It relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and converted into a spectrum. For quantification, the integral of a specific peak from the analyte (this compound) is compared to the integral of a peak from a certified internal standard of known concentration.

1H NMR can be used to determine the enantiomeric purity of chiral diols, including 1,4-diols, after derivatization with a chiral agent.[6][7] While GC may offer poor resolution for diol diastereomers, 13C NMR spectroscopy can provide clearly resolved peaks suitable for integration and ratio determination.[8]

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment. The following table summarizes typical performance characteristics for the quantification of diols.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)Quantitative NMR (qNMR)
Detector Flame Ionization Detector (FID)Refractive Index Detector (RID)NMR Probe
Derivatization Often required (e.g., silylation)Not usually requiredNot required (but can be used for chiral analysis)[6][7]
Limit of Detection (LOD) Low (ppb to low ppm range)Moderate (ppm range)High (requires higher concentration)
Limit of Quantification (LOQ) Low (ppm range)[9]Moderate (ppm range)High (mg/mL range)
Linearity (R²) Excellent (>0.99)[10]Good (>0.99)Excellent (inherently linear)
Precision (RSD%) Excellent (<5%)[11]Good (<10%)Excellent (<2%)
Analysis Time Fast (5-20 minutes per sample)[12]Moderate (15-30 minutes per sample)[4]Slow (minutes to hours, depending on required S/N)
Key Advantages High sensitivity, high resolutionBroad applicability, no derivatization neededAbsolute quantification, non-destructive, structural info
Key Disadvantages Requires volatile/thermostable analytes, derivatization adds stepsLower sensitivity than GC-FID, RID is sensitive to temperature/flow changesLower sensitivity, higher equipment cost

Note: The values presented are typical and can vary significantly based on the specific instrument, method, and sample matrix.

Experimental Protocols

Protocol 1: Quantification by GC-FID (with Derivatization)

This protocol is based on established methods for analyzing glycols and other polar compounds.[3][12]

  • Internal Standard (IS) Stock Solution: Accurately prepare a stock solution of a suitable internal standard (e.g., 1,3-Propanediol or 1,6-Hexanediol) in a compatible solvent (e.g., acetonitrile (B52724) or pyridine) at a concentration of ~1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of a this compound standard and a fixed amount of the IS stock solution to vials. Typical concentration ranges might be from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Transfer a known volume or weight of the reaction mixture to a vial.

    • Add the same fixed amount of the IS stock solution as used for the calibration standards.

    • If necessary, dilute the sample with the solvent to bring the analyte concentration within the calibration range.

  • Derivatization (Silylation):

    • Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.

    • Add an excess of a silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) to each dry residue.[3]

    • Seal the vials and heat at 70-80°C for 30-60 minutes to ensure complete reaction.[3]

    • Cool the vials to room temperature before analysis.

  • GC-FID Conditions:

    • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/Splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15-20°C/min to 250°C and hold for 5-10 minutes.[14][15]

    • Detector: FID at 260-275°C.[14][15]

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of this compound in the samples using this curve.

Protocol 2: Quantification by HPLC-RID

This protocol is adapted from a published method for the analysis of glycols.[4][5]

  • Mobile Phase Preparation: Prepare the mobile phase, typically a dilute acid solution (e.g., 0.005 - 0.01 N H₂SO₄) in HPLC-grade water. Filter and degas the mobile phase before use.

  • Internal Standard (IS) Stock Solution: If desired for improved precision, prepare an IS stock solution (e.g., Erythritol) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range will depend on the expected sample concentrations and detector sensitivity (e.g., 0.1 mg/mL to 5 mg/mL).

  • Sample Preparation:

    • Accurately dilute a known volume or weight of the reaction mixture with the mobile phase to fall within the calibration range.

    • If using an IS, add a fixed amount to all standards and samples.

    • Filter the samples through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • HPLC-RID Conditions:

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or equivalent.[4][5]

    • Mobile Phase: Isocratic elution with dilute H₂SO₄.

    • Flow Rate: 0.5 - 0.6 mL/min.[4]

    • Column Temperature: 50 - 65°C.

    • Detector: Refractive Index Detector (RID), maintained at the same temperature as the column.

  • Quantification: Create a calibration curve by plotting the analyte peak area against its concentration. Calculate the concentration in the unknown samples from this curve.

The diagram below illustrates the decision-making process for selecting an appropriate analytical technique.

Method_Selection start Start: Need to Quantify This compound in Mixture q1 High Sensitivity Required? (e.g., trace impurity analysis) start->q1 q2 Analyte Thermally Stable? q1->q2 No gc Use Gas Chromatography (GC-FID) q1->gc Yes q3 Absolute Quantification Needed (No Standard)? q2->q3 Yes hplc Use High-Performance Liquid Chromatography (HPLC-RID) q2->hplc No q3->q3 No q3->gc Yes q3->hplc nmr Use Quantitative NMR (qNMR) q3->nmr Yes deriv Derivatization Required gc->deriv

Fig 2. Decision tree for selecting an analytical method for this compound.

References

Unraveling the Reaction Mechanisms of 1,4-Pentanediol: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of 1,4-Pentanediol (1,4-PDO) is crucial for optimizing its conversion into valuable chemicals such as 2-methyltetrahydrofuran (B130290) (2-MTHF), a promising biofuel and solvent. This guide provides an objective comparison of proposed reaction mechanisms for the dehydration of this compound, supported by experimental data from various catalytic systems. While direct comparative computational studies on 1,4-PDO are emerging, this guide draws parallels from computational analyses of analogous diol systems to provide mechanistic insights.

Unveiling Reaction Pathways: A Comparison of Catalytic Approaches

The conversion of this compound primarily involves dehydration reactions, leading to the formation of cyclic ethers, with 2-methyltetrahydrofuran being a key product. The reaction's selectivity and efficiency are highly dependent on the catalyst and reaction conditions employed.

Two primary mechanistic pathways are generally considered for the acid-catalyzed dehydration of diols like this compound:

  • SN1-type mechanism: This pathway involves the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group leads to the formation of the cyclic ether. The stability of the carbocation intermediate is a key factor in this mechanism.

  • SN2-type mechanism: In this concerted pathway, the protonated hydroxyl group is displaced by the other hydroxyl group in a single step, avoiding the formation of a discrete carbocation intermediate. This mechanism is often favored in systems where a primary carbocation would be unstable.

Computational studies on similar diol dehydrations suggest that the operative mechanism can be influenced by the solvent, catalyst acidity, and the structure of the diol itself. For instance, theoretical studies on the acid-catalyzed hydrolysis of epoxides have shown that both SN1 and SN2 pathways can be viable, with the transition state structures and energy barriers being key determinants of the favored route.[1][2][3]

Experimental Data Supporting Mechanistic Insights

The performance of different catalytic systems in the conversion of precursors to this compound and its subsequent dehydration provides indirect evidence for the underlying reaction mechanisms. The following tables summarize key experimental data from the literature.

Table 1: Catalytic Hydrogenation of γ-Valerolactone (GVL) to this compound

CatalystTemperature (°C)Pressure (bar H₂)GVL Conversion (%)1,4-PDO Selectivity (%)Reference
CuZn/Al₂O₃200509571[4]
CuZn/Al₂O₃4405010098[4]
ZnCu/Al₂O₃Not SpecifiedNot Specified~50~46 (monometallic Cu)[5][6]
ZnCu/Al₂O₃Not SpecifiedNot SpecifiedHigh>98 (bimetallic)[5][6]

Table 2: Catalytic Conversion of 2-Methylfuran (2-MeF) to this compound

CatalystTemperature (K)Pressure (MPa H₂)2-MeF Conversion (%)1,4-PDO Yield (%)Reference
Bulk Ni-Sn(x)4333.09449[7][8]
Ni-Sn(3.0)/AlOH4333.0Highup to 64[7][8]

Table 3: Dehydration of 1,4-Butanediol (B3395766) (a structural analog) to Tetrahydrofuran (B95107) (THF)

CatalystTemperature (°C)FeedBDO Conversion (%)THF Yield (%)Reference
ZrO₂-Al₂O₃ (ZA11)240Pure BDOHigh90.1[9]
ZrO₂-Al₂O₃ (ZA13)220Aqueous BDO98.3497.1[9]
None (High-Temp Water)200-350Aqueous BDOVariable< 47 (at T ≤ 250°C)[9]

The data indicates that bimetallic catalysts often exhibit higher selectivity towards 1,4-PDO, suggesting that the interplay between different metal sites can steer the reaction towards desired pathways and potentially suppress side reactions like the formation of 2-MTHF.[5][6] The dehydration of 1,4-butanediol to THF provides a valuable model system, with studies indicating that both catalyst acidity and the reaction medium significantly influence reaction rates and yields.[9][10][11][12][13]

Experimental Protocols

A typical experimental setup for the catalytic conversion of this compound precursors involves a high-pressure batch or fixed-bed reactor. For instance, in the hydrogenation of γ-valerolactone, a specific amount of catalyst is loaded into the reactor along with the substrate and solvent. The reactor is then pressurized with hydrogen and heated to the desired temperature for a set reaction time. Product analysis is commonly performed using gas chromatography (GC) equipped with a flame ionization detector (FID) and often confirmed by mass spectrometry (MS).

For computational studies, Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms. This involves:

  • Model Building: Constructing molecular models of the reactants, products, and potential intermediates and transition states.

  • Geometry Optimization: Calculating the lowest energy structures for all species.

  • Frequency Calculations: Confirming that reactants, products, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile Construction: Determining the relative energies of all species to map out the reaction pathway and identify the rate-determining step.

  • Solvation Effects: Incorporating the influence of the solvent, often using continuum solvation models.

Visualizing the Computational Workflow and Reaction Pathways

The following diagrams illustrate the general workflow for computational modeling of a reaction mechanism and a proposed pathway for the acid-catalyzed dehydration of this compound.

Computational_Workflow cluster_start Initial Steps cluster_modeling Computational Modeling cluster_analysis Analysis & Validation cluster_output Output start Define Reaction and Goals lit_review Literature Review of Proposed Mechanisms start->lit_review model_building Build Reactant, Product, Intermediate & TS Models lit_review->model_building geom_opt Geometry Optimization model_building->geom_opt freq_calc Frequency Calculation & Transition State Verification geom_opt->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc energy_profile Construct Potential Energy Surface irc_calc->energy_profile rate_constants Calculate Rate Constants (TST) energy_profile->rate_constants exp_comparison Compare with Experimental Data rate_constants->exp_comparison mechanism_elucidation Elucidate Dominant Reaction Pathway exp_comparison->mechanism_elucidation publication Publish Findings mechanism_elucidation->publication

A generalized workflow for the computational modeling of a chemical reaction mechanism.

Dehydration_Mechanism PDO This compound Protonated_PDO Protonated 1,4-PDO PDO->Protonated_PDO + H+ Carbocation Carbocation Intermediate (SN1 pathway) Protonated_PDO->Carbocation - H2O TS_SN2 SN2 Transition State Protonated_PDO->TS_SN2 Concerted Attack MTHF 2-Methyltetrahydrofuran Carbocation->MTHF Intramolecular Attack TS_SN2->MTHF Water H2O TS_SN2->Water

Proposed acid-catalyzed dehydration pathways of this compound to 2-Methyltetrahydrofuran.

References

Performance Evaluation of Catalysts for 1,4-Pentanediol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1,4-pentanediol (1,4-PDO), a valuable monomer for polyesters and polyurethanes, from renewable biomass resources is a topic of significant research interest. The catalytic conversion of biomass-derived platform molecules, such as furfural (B47365) and levulinic acid, offers a sustainable alternative to petroleum-based processes. This guide provides a comparative overview of the performance of various heterogeneous catalysts employed in the synthesis of 1,4-PDO, supported by experimental data from recent literature.

Catalyst Performance Comparison

The efficiency of catalysts in converting furfural or levulinic acid to 1,4-PDO is determined by several factors, including the active metal, support material, and reaction conditions. The following table summarizes the performance of different catalytic systems.

CatalystStarting MaterialTemp. (°C)Pressure (MPa)Time (h)SolventConversion (%)Selectivity to 1,4-PDO (%)
Noble Metal Catalysts
Ru-FeOx/AC + Amberlyst-15Furfural804.0175 (continuous)Water>9986
Ru/CMK-3Furfural804.0 (H₂ + CO₂)24Water>9990[1]
Rh-MoOx/SiO₂Levulinic Acid808.06Water~100[2]70[2][3]
Pt-I/Al₂O₃Furfural1002.0---80.1[1]
Non-Noble Metal Catalysts
Ni₃Sn₂ (bulk)Furfural1603.012Ethanol/Water10087[4]
Cu/ZrO₂γ-Valerolactone (from LA)2002.0101,4-Dioxane9799[1]
CuAlZn (skeletal)Ethyl Levulinate1604.0---98[1]
Cu-Ni-Zn/H-ZSM-5Levulinic Acid1302.56Water~10093.4[5]
Bifunctional Catalysts
Ru/SC-SBA-15Furfural1404.081,4-Dioxane>9987[1]

Reaction Pathways

The conversion of biomass-derived platform molecules to this compound involves multi-step reaction pathways. The diagrams below illustrate the key transformations from furfural and levulinic acid.

Reaction_Pathway_Furfural Furfural Furfural FAL Furfuryl Alcohol (FAL) Furfural->FAL Hydrogenation (Metal site) Intermediate1 Intermediate (e.g., 3-acetyl-1-propanol) FAL->Intermediate1 Ring Opening (Acid site) PDO This compound Intermediate1->PDO Hydrogenation (Metal site)

Figure 1: Reaction pathway from furfural to this compound.

Reaction_Pathway_Levulinic_Acid LA Levulinic Acid (LA) GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation & Intramolecular Esterification Intermediate2 4-Hydroxypentanoic Acid GVL->Intermediate2 Ring Opening PDO This compound Intermediate2->PDO Hydrogenation

Figure 2: Reaction pathway from levulinic acid to this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for catalyst synthesis and performance evaluation, based on common methodologies reported in the literature.

Catalyst Synthesis: Impregnation Method (e.g., Ru-FeOx/AC)

A typical incipient wetness impregnation method for preparing a supported catalyst is as follows:

  • Support Pre-treatment: Activated carbon (AC) is dried in an oven at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculated amounts of Ruthenium(III) chloride (RuCl₃) and Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) are dissolved in deionized water.

  • Impregnation: The precursor solution is added dropwise to the dried activated carbon support with continuous stirring until the pores are completely filled.

  • Drying: The impregnated support is dried in an oven at 120°C overnight.

  • Calcination and Reduction: The dried solid is then calcined in a furnace under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 400°C) for several hours. This is followed by reduction in a hydrogen (H₂) flow at an elevated temperature (e.g., 400°C) to obtain the final catalyst.

Catalyst Performance Evaluation: Batch Reactor

The catalytic performance is typically evaluated in a high-pressure batch reactor.

  • Reactor Loading: The reactor is charged with the catalyst, the reactant (furfural or levulinic acid), and the solvent (e.g., water or ethanol).

  • Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature while stirring. The reaction is carried out for a specific duration.

  • Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • Product Analysis: The liquid products are separated from the solid catalyst by centrifugation or filtration. The composition of the liquid phase is then analyzed using techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to 1,4-PDO.

Experimental Workflow

The diagram below outlines a typical workflow for the evaluation of catalyst performance in the production of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation synthesis Catalyst Synthesis characterization Characterization (XRD, TEM, etc.) synthesis->characterization reactor_loading Reactor Loading characterization->reactor_loading reaction_execution Reaction Execution reactor_loading->reaction_execution product_collection Product Collection reaction_execution->product_collection product_analysis Product Analysis (GC, GC-MS) product_collection->product_analysis data_analysis Data Analysis (Conversion, Selectivity) product_analysis->data_analysis conclusion conclusion data_analysis->conclusion Performance Evaluation

Figure 3: Typical experimental workflow for catalyst performance evaluation.

This guide provides a foundational understanding of the catalytic systems for 1,4-PDO production. Researchers are encouraged to consult the cited literature for more detailed information on specific catalysts and experimental conditions. The development of highly active, selective, and stable catalysts remains a key challenge in the sustainable production of this important chemical.

References

A Researcher's Guide to Conformational Analysis of Pentanediols: An NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational determination of pentanediols, a class of compounds with diverse applications, from industrial solvents to chiral building blocks in pharmaceuticals. We will delve into detailed experimental protocols, present quantitative data for analysis, and compare NMR with alternative analytical techniques.

The Power of NMR in Unraveling Molecular Geometry

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the solution-state conformation of flexible molecules like pentanediols. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity, spatial proximity, and dynamic behavior of atoms within a molecule. Key NMR parameters for conformational analysis include chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE).

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is the foundation of accurate conformational analysis. Below are detailed protocols for the key NMR experiments used for pentanediols.

Sample Preparation
  • Sample Purity: Ensure the pentanediol (B8720305) sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the pentanediol in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR: ¹H and ¹³C Spectra

One-dimensional NMR provides the initial overview of the molecule's structure.

  • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Spectral Width: Typically 10-15 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 8-16 scans for sufficient signal-to-noise.

  • ¹³C NMR: Provides information about the carbon skeleton.

    • Acquisition Parameters:

      • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

      • Spectral Width: Typically 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128-1024 scans due to the low natural abundance of ¹³C.

2D NMR: COSY and NOESY

Two-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Processing: After acquisition, the data is processed with a sine-bell window function and Fourier transformed in both dimensions to generate a 2D spectrum showing cross-peaks between coupled protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically within 5 Å), regardless of their bonding connectivity.

    • Processing: Similar to COSY, but the interpretation of cross-peak intensities can provide quantitative distance information. For quantitative analysis, a series of NOESY spectra with varying mixing times should be acquired to build up an NOE build-up curve.[1] The initial slope of this curve is proportional to the inverse sixth power of the internuclear distance (r⁻⁶).[1]

Data Presentation: NMR Data for Pentanediol Isomers

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for various pentanediol isomers. Note that these values can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Pentanediol Isomers in CDCl₃

CompoundH-1H-2H-3H-4H-5
1,2-Pentanediol 3.40 (dd), 3.65 (dd)3.75 (m)1.45 (m)1.35 (m)0.92 (t)
1,3-Pentanediol 3.70 (m)1.65 (m)3.80 (m)1.50 (m)0.95 (t)
1,4-Pentanediol 3.60 (t)1.55 (m)1.65 (m)3.80 (m)1.20 (d)
1,5-Pentanediol 3.64 (t)1.57 (m)1.43 (m)1.57 (m)3.64 (t)
meso-2,4-Pentanediol 1.22 (d)4.15 (m)1.50 (t)4.15 (m)1.22 (d)
rac-2,4-Pentanediol 1.20 (d)4.00 (m)1.65 (m)4.00 (m)1.20 (d)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pentanediol Isomers in CDCl₃

CompoundC-1C-2C-3C-4C-5
1,2-Pentanediol 66.573.036.019.014.0
1,3-Pentanediol 61.042.068.029.010.0
This compound 62.534.029.568.023.5
1,5-Pentanediol 62.832.522.832.562.8
meso-2,4-Pentanediol 24.068.046.068.024.0
rac-2,4-Pentanediol 23.565.047.065.023.5

Conformational Analysis in Action: J-Coupling and NOE

The true power of NMR in conformational analysis lies in the detailed interpretation of coupling constants and NOE data.

J-Coupling Analysis

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from the fine structure of the signals in a high-resolution ¹H NMR spectrum, one can deduce the preferred conformations.

For example, in acyclic systems, a larger ³J value (typically 8-13 Hz) suggests an anti-periplanar relationship (180° dihedral angle), while smaller values (2-5 Hz) indicate a gauche relationship (60° dihedral angle).

Table 3: Representative ³JHH Coupling Constants for Different Conformations

ConformationDihedral Angle (H-C-C-H)Typical ³JHH (Hz)
Anti ~180°8 - 13
Gauche ~60°2 - 5
NOE Analysis

NOESY experiments provide through-space distance information. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This relationship allows for the determination of internuclear distances, which can then be used to build a 3D model of the molecule. Strong NOE signals indicate protons that are close in space, while weak or absent signals suggest they are far apart.

For instance, in a pentanediol, the presence of a strong NOE between a proton on C1 and a proton on C3 would indicate a folded or gauche conformation, bringing these two ends of the fragment closer together.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process of conformational determination using NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conformation Conformational Determination Sample Pentanediol Sample Solvent Deuterated Solvent Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer & Filter NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY NOESY 2D NOESY NMR_Spectrometer->NOESY Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra COSY->Process_Spectra NOESY->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Extract_Parameters Extract Parameters (δ, J, NOE intensity) Assign_Signals->Extract_Parameters Conformational_Model Propose Conformational Model Extract_Parameters->Conformational_Model Refine_Model Refine Model with Computational Methods Conformational_Model->Refine_Model Final_Structure Final 3D Structure Refine_Model->Final_Structure

Caption: Experimental workflow for NMR-based conformational analysis.

logical_relationship cluster_data NMR Data cluster_information Derived Information Chemical_Shifts Chemical Shifts (δ) Connectivity Bond Connectivity Chemical_Shifts->Connectivity J_Coupling J-Coupling Constants (J) Dihedral_Angles Dihedral Angles J_Coupling->Dihedral_Angles NOE NOE Intensities Internuclear_Distances Internuclear Distances NOE->Internuclear_Distances Conformation 3D Conformation Connectivity->Conformation Dihedral_Angles->Conformation Internuclear_Distances->Conformation

Caption: Logical relationship of NMR data to 3D conformation.

Comparison with Alternative Methods

While NMR is a powerful tool, other techniques can provide complementary or confirmatory information for conformational analysis.

Table 4: Comparison of Methods for Conformational Analysis

MethodAdvantagesDisadvantagesApplication to Pentanediols
NMR Spectroscopy Provides detailed information in solution; non-destructive; can study dynamic processes.Can be complex to interpret for very flexible molecules; sensitivity can be an issue for low concentration samples.Ideal for determining the ensemble of conformations present in solution and their relative populations.
X-ray Crystallography Provides a precise, high-resolution 3D structure in the solid state.Requires a single crystal of sufficient quality; the solid-state conformation may not be the same as in solution.Useful for obtaining a definitive structure of a specific conformer, which can then be used as a starting point for solution-state studies.
FTIR Spectroscopy Sensitive to hydrogen bonding, which can influence conformation.Provides indirect information about conformation; spectral overlap can be an issue.Can be used to study intramolecular hydrogen bonding in pentanediols, which can stabilize certain conformations. The O-H stretching frequency shifts depending on the strength of the hydrogen bond.[2][3]
Computational Chemistry (e.g., DFT) Can predict the relative energies of different conformers and calculate NMR parameters.Accuracy depends on the level of theory and basis set used; can be computationally expensive.Can be used in conjunction with NMR data to refine conformational models and assign spectra. DFT calculations can predict J-coupling constants for different conformers.[4]

Conclusion

NMR spectroscopy, particularly when combining 1D and 2D techniques, offers an unparalleled view into the conformational landscape of pentanediols in solution. By carefully acquiring and interpreting NMR data, researchers can gain a deep understanding of the three-dimensional structures that govern the properties and functions of these important molecules. When combined with complementary techniques such as X-ray crystallography, FTIR, and computational modeling, a comprehensive and robust picture of molecular conformation can be achieved, paving the way for rational design and development in various scientific disciplines.

References

A Comparative Guide to the Biodegradability of 1,4-Pentanediol-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible polymers has led to a surge in research on biodegradable polyesters. Among these, polyesters based on 1,4-pentanediol are emerging as a promising class of materials. This guide provides a comprehensive comparison of the biodegradability of this compound-based polyesters with established alternatives such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB). The information presented is supported by experimental data from scientific literature to aid researchers in making informed decisions for their applications.

Quantitative Biodegradation Data

The biodegradability of polyesters can be quantified through various methods, including weight loss over time in different environments, changes in molecular weight, and the rate of carbon dioxide evolution. The following table summarizes available quantitative data for this compound-based polyesters and their common alternatives. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from various sources are presented. Where direct data for this compound polyesters is scarce, data for structurally similar 1,4-butanediol-based polyesters is included as a proxy and is clearly noted.

PolymerMonomersTest ConditionDurationWeight Loss (%)Molecular Weight ChangeCO2 Evolution (%)Citation
Poly(pentamethylene furanoate) (PPeF) 1,5-Pentanediol, 2,5-Furandicarboxylic acidComposting~2 monthsComplete Degradation--[1]
Poly(pentamethylene furanoate) Blends 1,5-Pentanediol, 2,5-Furandicarboxylic acidComposting6 months~50--[1]
Poly(pentylene azelate) (PPeAz) 1,5-Pentanediol, Azelaic acidEnzymatic Degradation (Lipase)12 hours100--
Poly(butylene succinate) (PBS) (1,4-butanediol based) 1,4-Butanediol, Succinic acidSoil Burial180 days~60--
Poly(butylene adipate-co-terephthalate) (PBAT) (1,4-butanediol based) 1,4-Butanediol, Adipic acid, Terephthalic acidSoil Burial6 weeks~90--[2]
Polylactic Acid (PLA) Lactic AcidIndustrial Composting20 days>90--
Polylactic Acid (PLA) Lactic AcidSoil Burial180 days~16--
Polycaprolactone (PCL) ε-CaprolactoneSoil Burial3 weeks93-95--[2]
Polyhydroxybutyrate (PHB) 3-HydroxybutyrateSoil Burial3 weeksComplete DegradationSignificant Decrease-

Experimental Protocols

Accurate assessment of biodegradability relies on standardized experimental protocols. Below are detailed methodologies for key experiments commonly cited in the literature.

Soil Burial Test (Adapted from ASTM D5988)

The soil burial test is designed to evaluate the biodegradation of plastic materials in a soil environment.

  • Sample Preparation: Polymer films are cut into specific dimensions (e.g., 2 cm x 2 cm) and dried to a constant weight.

  • Soil Selection and Characterization: A standard soil with known pH, moisture content, and microbial activity is used. The soil is typically sieved to ensure uniformity.

  • Burial: The polymer samples are buried in the soil at a specified depth (e.g., 5-10 cm) in perforated containers to allow for aeration and moisture exchange.

  • Incubation: The containers are incubated under controlled temperature (e.g., 25-30°C) and humidity for a predetermined period. The moisture content of the soil is maintained throughout the experiment.

  • Sample Retrieval and Analysis: At regular intervals, samples are carefully retrieved, cleaned of any soil particles, and dried to a constant weight. The percentage of weight loss is calculated. Further analysis, such as Scanning Electron Microscopy (SEM) to observe surface morphology changes and Gel Permeation Chromatography (GPC) to determine changes in molecular weight, can also be performed.

Enzymatic Degradation Assay

This assay assesses the susceptibility of a polyester (B1180765) to degradation by specific enzymes, such as lipases or esterases.

  • Enzyme Solution Preparation: A solution of the desired enzyme (e.g., lipase (B570770) from Rhizopus arrhizus) is prepared in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Sample Preparation: Pre-weighed polymer films or powders are placed in vials.

  • Incubation: The enzyme solution is added to the vials containing the polymer samples. The vials are then incubated in a shaking water bath at a specific temperature (e.g., 37°C) for a set duration.

  • Analysis: After incubation, the remaining polymer is filtered, washed, and dried to a constant weight to determine the weight loss. The supernatant can also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation products (oligomers and monomers).

Controlled Composting Test (Adapted from ASTM D5338)

This method determines the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the evolved carbon dioxide.

  • Test Setup: The test is conducted in a controlled composting vessel containing a mixture of the test material, mature compost inoculum, and a nutrient-rich substrate.

  • Aeration and Temperature Control: The composting vessel is aerated with carbon dioxide-free air, and the temperature is maintained at a thermophilic level (e.g., 58 ± 2°C).

  • CO2 Measurement: The carbon dioxide produced during the biodegradation process is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or using an infrared analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 produced from the test material to its theoretical maximum CO2 production, which is based on its carbon content.

Visualizing Biodegradation Pathways and Workflows

To better understand the processes involved in assessing and achieving polyester biodegradation, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_for_Biodegradation_Assessment cluster_prep Sample Preparation cluster_degradation Degradation Experiments cluster_analysis Analysis Polymer_Synthesis Polymer Synthesis Film_Preparation Film/Sample Preparation Polymer_Synthesis->Film_Preparation Initial_Characterization Initial Characterization (Weight, MW, etc.) Film_Preparation->Initial_Characterization Soil_Burial Soil Burial Test Initial_Characterization->Soil_Burial Enzymatic_Degradation Enzymatic Degradation Initial_Characterization->Enzymatic_Degradation Composting Controlled Composting Initial_Characterization->Composting Weight_Loss Weight Loss Measurement Soil_Burial->Weight_Loss Molecular_Weight Molecular Weight Analysis (GPC) Soil_Burial->Molecular_Weight Surface_Morphology Surface Morphology (SEM) Soil_Burial->Surface_Morphology Enzymatic_Degradation->Weight_Loss Enzymatic_Degradation->Molecular_Weight CO2_Evolution CO2 Evolution Measurement Composting->CO2_Evolution

Caption: Experimental workflow for assessing polyester biodegradability.

Polyester_Enzymatic_Degradation Polyester Polyester Chain Enzyme_Substrate_Complex Enzyme-Substrate Complex Polyester->Enzyme_Substrate_Complex Binding Enzyme Hydrolase Enzyme (e.g., Lipase) Enzyme->Enzyme_Substrate_Complex Hydrolysis Hydrolysis (Cleavage of Ester Bonds) Enzyme_Substrate_Complex->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (Diols and Dicarboxylic Acids) Hydrolysis->Monomers Oligomers->Monomers Further Hydrolysis Microbial_Assimilation Microbial Assimilation Monomers->Microbial_Assimilation CO2_H2O CO2 + H2O + Biomass Microbial_Assimilation->CO2_H2O

Caption: Enzymatic degradation pathway of a generic polyester.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in any research and development setting. This guide provides immediate, procedural, and step-by-step instructions for the safe use of 1,4-Pentanediol, ensuring the well-being of laboratory personnel and the integrity of your work.

For researchers, scientists, and drug development professionals, adherence to strict safety guidelines is paramount. This document outlines the necessary personal protective equipment (PPE), emergency first aid procedures, and proper disposal methods for this compound, fostering a culture of safety and responsibility in the laboratory.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Specific Gravity0.986 g/mL at 25°C[1][2]
Boiling Point72 - 73 °C at 0.03 mm Hg[2][3]
Flash Point>113 °C (closed cup)[3]

No occupational exposure limits have been established for this compound.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. Follow this step-by-step guide for all procedures involving this chemical.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A local exhaust ventilation system is generally required.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4]

  • Skin Protection:

    • Gloves: Chemical protective gloves are required.[1] Specific materials mentioned include PVC and Neoprene.[1] The choice of glove depends on the duration of contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4]

    • Protective Clothing: Wear overalls or a lab coat.[1] A PVC apron may also be necessary depending on the scale of the operation.[1]

  • Respiratory Protection: While not typically required under normal use with adequate ventilation, a respirator may be necessary if aerosols are formed or if there is a risk of overexposure.[1] If a respirator is needed, use a type A filter of sufficient capacity.[1]

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not allow clothing wet with the material to remain in contact with the skin.[1] Wash hands thoroughly after handling.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Spill Management
  • Minor Spills: Remove all ignition sources. Clean up spills immediately using an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder).[5][6]

  • Major Spills: Evacuate the area and move upwind. Alert emergency responders.[1] Prevent the spill from entering drains.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.[1] Do not mix with other waste.[7] Handle uncleaned containers as you would the product itself.[7] Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure to this compound.

First Aid Measures
  • Inhalation: If fumes or combustion products are inhaled, remove the person from the contaminated area to fresh air.[1] If the person is not breathing, give artificial respiration.[3][4] Keep the individual warm and at rest.[1] Seek medical attention if you feel unwell.[8]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[1] Flush the skin and hair with running water and soap, if available.[1]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes.[1][9] Ensure complete irrigation by keeping the eyelids apart and moving them.[1] Remove contact lenses if present and easy to do.[8] Continue rinsing. Seek medical attention.[9]

  • Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4] Seek medical attention if the person feels unwell.

dot digraph "this compound Handling and Emergency Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Handling & Emergency Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Handling this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Preparation & Engineering Controls\n(Ventilation, Eyewash/Shower)", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Wear Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="Safe Handling & Storage\n(Avoid Contact, Proper Storage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal [label="Proper Disposal\n(Follow Regulations)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End of Procedure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

exposure [label="Exposure Event?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhalation [label="Inhalation:\nMove to Fresh Air, Artificial Respiration if needed", fillcolor="#F1F3F4", fontcolor="#202124"]; skin_contact [label="Skin Contact:\nRemove Contaminated Clothing, Flush with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; eye_contact [label="Eye Contact:\nFlush with Water (15 min), Remove Contacts", fillcolor="#F1F3F4", fontcolor="#202124"]; ingestion [label="Ingestion:\nRinse Mouth, Do NOT Induce Vomiting", fillcolor="#F1F3F4", fontcolor="#202124"]; medical [label="Seek Medical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> ppe; ppe -> handling; handling -> exposure; exposure -> disposal [label="No"]; disposal -> end;

exposure -> inhalation [label="Yes (Inhalation)"]; exposure -> skin_contact [label="Yes (Skin)"]; exposure -> eye_contact [label="Yes (Eyes)"]; exposure -> ingestion [label="Yes (Ingestion)"];

inhalation -> medical; skin_contact -> medical; eye_contact -> medical; ingestion -> medical; }

Figure 1. A flowchart illustrating the standard operating procedure for handling this compound and the corresponding emergency response actions in case of an exposure event.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。